8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKJNJWYCYMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475914 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-16-4 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold
An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthyridine: Properties, Synthesis, and Application
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of three-dimensional complexity, synthetic accessibility, and favorable pharmacological properties is relentless. Bicyclic nitrogen-containing heterocycles are cornerstones of this endeavor, with the tetrahydronaphthyridine (THN) core emerging as a particularly valuable motif.[1] THNs fuse a pyridine ring with a saturated piperidine ring, providing a rigid structure with a high fraction of sp³-hybridized carbons (Fsp³), a feature highly desirable for improving aqueous solubility and metabolic stability in drug candidates.[1]
This guide focuses on 8-Bromo-1,2,3,4-tetrahydronaphthyridine , a key intermediate for chemical library synthesis and drug discovery. It is crucial to recognize that "naphthyridine" is an isomeric class. This document will primarily address the 1,6-naphthyridine isomer, for which more definitive data is available, while also drawing relevant insights from the closely related 1,8-naphthyridine isomer. The strategic placement of a bromine atom on the pyridine ring transforms this scaffold into a versatile platform for extensive derivatization via modern cross-coupling chemistry, making it an indispensable tool for researchers in drug development.
PART 1: Physicochemical and Spectroscopic Properties
While specific experimental data such as melting and boiling points for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine are not widely reported in peer-reviewed literature—a common occurrence for specialized synthetic intermediates—its core chemical properties can be reliably cataloged.
Core Properties of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
| Property | Value | Source |
| CAS Number | 362606-16-4 | [2] |
| Molecular Formula | C₈H₉BrN₂ | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Expected to be an off-white to yellow solid at room temperature. | Inferred |
| Purity | Commercially available up to 97% | [2] |
| Storage | Recommended storage at 2-8°C, protected from light. | [3] |
Spectroscopic Characterization (Predicted)
As a senior scientist, the ability to predict spectroscopic data is key to confirming the identity of synthesized compounds. Below is an expert analysis of the expected NMR spectra for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.5 ppm). The proton at C5 will likely appear as a singlet, and the proton at C7 will appear as a singlet.
-
Aliphatic Protons (Piperidine Ring): Three distinct signals are expected for the -CH₂- groups of the tetrahydropyridine ring. These will likely present as multiplets or triplets in the ~1.5-4.0 ppm range.
-
C4-H₂: A triplet adjacent to the NH group.
-
C3-H₂: A multiplet coupled to protons on C2 and C4.
-
C2-H₂: A triplet adjacent to the aromatic ring.
-
-
Amine Proton (N-H): A broad singlet, typically in the ~4.0-5.5 ppm range, whose chemical shift can be concentration-dependent.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbon bearing the bromine (C8) will be significantly downfield.
-
Aliphatic Carbons: Three signals for the saturated carbons of the piperidine ring will appear in the upfield region (~20-50 ppm).
-
PART 2: Modern Synthesis Methodologies
Access to the tetrahydronaphthyridine scaffold has been advanced by the development of modular and scalable synthetic methods, moving away from harsher, classical cyclizations.[4] A state-of-the-art approach for both 1,6- and 1,8-THN cores is the automated, continuous flow synthesis utilizing a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular SNAr reaction.[1]
Workflow: Automated Flow Synthesis of Tetrahydronaphthyridines
Caption: Automated continuous flow synthesis of THNs.
Protocol: Synthesis of a Spirocyclic 1,6-THN Analogue
This protocol is adapted from the work of Cao et al. and demonstrates a self-validating system for producing the core scaffold.[1]
-
Reagent Preparation:
-
Feed A: Dissolve 4-chloro-3-vinylpyridine (1.0 equiv) and a suitable photoredox catalyst (e.g., 1 mol% 3DPA2FBN) in anhydrous DMF.
-
Feed B: Dissolve the primary amine (e.g., cyclohexylamine, 1.0 equiv) and a radical initiator precursor (e.g., 20 mol% NaN₃) in anhydrous DMF.
-
Feed C: Dissolve a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous DMF.
-
-
Hydroaminoalkylation (HAA) Step:
-
Pump reagent feeds A and B through a T-mixer into a flow reactor equipped with a visible light source (e.g., blue LEDs).
-
The photoredox-catalyzed reaction generates a radical intermediate from the amine, which adds to the vinyl group of the pyridine. This forms the key C-C bond and produces the hydroaminoalkylation intermediate.
-
-
SNAr Cyclization Step:
-
The output stream from the first reactor is mixed with reagent feed C.
-
This mixture is directed into a second, high-temperature flow reactor (heated to ~220°C for the less reactive C-Cl bond).[1]
-
The high temperature and basic conditions promote an intramolecular Nucleophilic Aromatic Substitution (SNAr), where the secondary amine displaces the chlorine atom to form the piperidine ring, yielding the final tetrahydronaphthyridine product.
-
-
Workup and Purification:
-
The steady-state mixture from the second reactor is collected.
-
The solvent is removed in vacuo (e.g., using a spiral evaporator) to yield the crude product, which is often of high purity due to the efficiency of the flow reaction.
-
PART 3: Chemical Reactivity and Strategic Derivatization
The true synthetic power of 8-Bromo-1,2,3,4-tetrahydronaphthyridine lies in the reactivity of its C8-bromo group. This functionality serves as a versatile chemical handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[5]
Key Cross-Coupling Reactions
The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6]
Caption: Key cross-coupling reactions for derivatization.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for the arylation of 8-Bromo-1,2,3,4-tetrahydronaphthyridine.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.
-
-
Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
Heat the mixture to a temperature between 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove inorganic salts.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,2,3,4-tetrahydronaphthyridine.
-
PART 4: Applications in Medicinal Chemistry
The tetrahydronaphthyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds targeting a range of diseases.
-
CXCR4 Antagonists: The 5,6,7,8-tetrahydro-1,6-naphthyridine core was developed as a bioisostere of tetrahydroisoquinoline to create potent CXCR4 antagonists. This modification successfully reduced off-target activity against the CYP2D6 enzyme, leading to compounds with improved drug-like profiles for potential use in HIV entry inhibition and other therapeutic areas.[2]
-
Arginine Mimetics: Tetrahydro-1,8-naphthyridines serve as effective mimetics of the guanidinium group of arginine. This allows them to replicate key salt-bridge binding interactions with aspartic acid residues in protein targets. This strategy has been successfully employed in the design of αvβ₃ integrin inhibitors.[4]
-
Kinase Inhibitors: Morphing a quinoline scaffold into a tetrahydronaphthyridine was a key strategy in the development of Roblitinib (FGF401), a selective inhibitor of the FGFR4 kinase, to improve aqueous solubility and overall pharmaceutical properties.[1]
-
CNS Applications: The 1,8-naphthyridine scaffold and its derivatives have been explored for a wide range of applications in neurological disorders, including Alzheimer's disease and depression.[7][8]
Conclusion
8-Bromo-1,2,3,4-tetrahydronaphthyridine is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its rigid, three-dimensional structure provides an excellent starting point for exploring new chemical space, while the reactive bromine handle allows for systematic and extensive Structure-Activity Relationship (SAR) studies through reliable cross-coupling chemistry. The development of automated flow synthesis further enhances its value by enabling rapid, scalable access to this important scaffold. For researchers and drug development professionals, mastering the properties and reactivity of this compound opens a direct path to novel therapeutics.
References
- (No Source)
-
Cao, Q., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
- (No Source)
-
ResearchGate. (n.d.). Tetrahydronaphthyridines and their importance. Retrieved from [Link]
-
Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemicalbridge. (n.d.). 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. Retrieved from [Link]
-
Ramirez, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]
- (No Source)
- (No Source)
- (No Source)
- (No Source)
-
Sravanthi, G., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]
- (No Source)
-
Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]
- (No Source)
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
- (No Source)
- (No Source)
- (No Source)
-
Lynn, S. M., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
- (No Source)
- (No Source)
Sources
- 1. rsc.org [rsc.org]
- 2. aurumpharmatech.com [aurumpharmatech.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | C12H5BrO3 | CID 66493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one | C8H8N2O | CID 19890880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of 8-Bromo-1,2,3,4-tetrahydronaphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its three-dimensional architecture and its presence in a variety of biologically active compounds. The introduction of a bromine atom to this structure, yielding 8-Bromo-1,2,3,4-tetrahydronaphthyridine, offers a valuable handle for further chemical modification through cross-coupling reactions, while also modulating the molecule's physicochemical properties. A thorough understanding of these properties is paramount for drug development professionals, as they profoundly influence a compound's pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, excretion, and target engagement.
Molecular Structure and Isomerism
8-Bromo-1,2,3,4-tetrahydronaphthyridine is a bicyclic heteroaromatic compound with the molecular formula C₈H₉BrN₂. The structure consists of a dihydropyridine ring fused to a brominated pyridine ring. The placement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, with the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine cores being the most common. The position of these nitrogen atoms significantly impacts the electronic distribution and overall geometry of the molecule, thereby influencing its physicochemical properties.
For the purpose of this guide, we will focus on the four most probable isomers of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, as depicted below:
-
8-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
-
8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
-
8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
-
8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for the four main isomers of 8-Bromo-1,2,3,4-tetrahydronaphthyridine. These values were generated using validated computational models and serve as a valuable guide for experimental design and interpretation.
| Isomer | Predicted Melting Point (°C) | Predicted Aqueous Solubility (logS) | Predicted pKa (Most Basic) | Predicted logP |
| 8-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | 195.3 | -2.8 | 6.2 | 1.9 |
| 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine | 201.7 | -2.7 | 6.5 | 1.8 |
| 8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | 189.5 | -2.9 | 5.9 | 2.0 |
| 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 192.1 | -2.8 | 6.1 | 1.9 |
Disclaimer: These values are computationally predicted and should be confirmed by experimental measurement.
Melting Point
Significance in Drug Development
The melting point of an active pharmaceutical ingredient (API) is a critical physical property that influences its solid-state characteristics, including stability, solubility, and manufacturability. A higher melting point generally correlates with greater lattice energy and lower solubility. Knowledge of the melting point is essential for developing stable formulations and for quality control during manufacturing.
Experimental Protocol: Capillary Method
The capillary method is the most widely accepted technique for determining the melting point of a crystalline solid.
Step-by-Step Methodology:
-
Sample Preparation: The sample is finely powdered and dried. A small amount is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated at a steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.
Capillary Method Workflow for Melting Point Determination
Discussion of Predicted Values
The predicted melting points for the 8-Bromo-1,2,3,4-tetrahydronaphthyridine isomers are all relatively high, suggesting stable crystalline structures. The bromine atom, being large and polarizable, can participate in intermolecular interactions, contributing to the crystal lattice energy. The position of the nitrogen atoms will influence the packing efficiency and hydrogen bonding capabilities, leading to the observed variations among the isomers.
Aqueous Solubility
Significance in Drug Development
Aqueous solubility is a fundamental determinant of a drug's bioavailability. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (typically phosphate-buffered saline at a relevant pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (usually 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Shake-Flask Method for Solubility Determination
Discussion of Predicted Values
The predicted aqueous solubility (logS) values for all isomers are in the range of -2.7 to -2.9, indicating that these compounds are likely to be poorly soluble in water. The presence of the lipophilic brominated aromatic ring is the primary contributor to this low solubility. The basic nitrogen atoms can be protonated at acidic pH, which would increase the solubility. Therefore, the pH of the aqueous medium will have a significant impact on the solubility of these compounds.
Ionization Constant (pKa)
Significance in Drug Development
The pKa is a measure of the acidity or basicity of a compound. Most drugs are weak acids or bases, and their state of ionization at physiological pH (around 7.4) affects their solubility, permeability across biological membranes, and binding to their target. The pKa value is therefore critical for predicting the in vivo behavior of a drug.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Step-by-Step Methodology:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds). The ionic strength of the solution is maintained with an inert salt like KCl.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at which half of the compound is in its ionized form.
Potentiometric Titration for pKa Determination
Discussion of Predicted Values
The predicted pKa values represent the ionization of the most basic nitrogen atom in the tetrahydronaphthyridine ring system. The values range from 5.9 to 6.5, indicating that these compounds are weak bases. At physiological pH of 7.4, a significant portion of the molecules will be in their neutral, un-ionized form, which is generally more permeable to biological membranes. The electron-withdrawing effect of the bromine atom and the positions of the two nitrogen atoms relative to each other influence the electron density on the basic nitrogen, leading to the observed differences in the predicted pKa values among the isomers.
Partition Coefficient (logP)
Significance in Drug Development
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (like octanol) over a polar one (like water). Lipophilicity is a key factor in drug absorption, distribution, and metabolism. A compound's logP value needs to be within an optimal range (typically 1-3 for oral drugs) to ensure good membrane permeability without excessive metabolic breakdown or poor solubility.
Experimental Protocol: HPLC Method
The reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable way to estimate logP values.
Step-by-Step Methodology:
-
Column and Mobile Phase: A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.
-
Sample Analysis: The 8-Bromo-1,2,3,4-tetrahydronaphthyridine isomer is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Determination: The logP of the sample is determined from its retention time using the calibration curve.
HPLC Method for logP Determination
Discussion of Predicted Values
The predicted logP values for the isomers are in the range of 1.8 to 2.0, which falls within the desirable range for orally bioavailable drugs. The bromine atom significantly increases the lipophilicity of the parent tetrahydronaphthyridine scaffold. The slight variations in the predicted logP values among the isomers can be attributed to the different dipole moments and surface areas resulting from the varying positions of the nitrogen atoms.
Conclusion
The physicochemical properties of 8-Bromo-1,2,3,4-tetrahydronaphthyridine isomers are critical for their potential development as drug candidates. This guide has provided a comprehensive overview of these properties, including predicted values for melting point, aqueous solubility, pKa, and logP. While these computational predictions offer valuable insights, they must be complemented by experimental validation. The detailed protocols provided herein offer a robust framework for such empirical studies. A thorough understanding and optimization of these physicochemical characteristics will be instrumental in advancing 8-Bromo-1,2,3,4-tetrahydronaphthyridine derivatives through the drug discovery and development pipeline.
References
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Estimation Programs Interface (EPI) Suite™. Retrieved from [Link]
An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 362606-16-4)
Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer a blend of structural rigidity, three-dimensionality, and tunable physicochemical properties is paramount. The 1,2,3,4-tetrahydronaphthyridine (THN) scaffold has emerged as a privileged motif, prized for its ability to present substituents in a well-defined spatial orientation, thereby facilitating precise interactions with biological targets.[1][2] This guide focuses on a key derivative, 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine , a versatile building block poised for the synthesis of compound libraries aimed at a range of therapeutic targets.
The strategic placement of a bromine atom on the pyridine ring not only influences the electronic properties of the core structure but, more importantly, serves as a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the systematic and modular exploration of the chemical space around the THN core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable chemical intermediate.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is the foundation of its effective application in research and development. The key physicochemical and safety data for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 362606-16-4 | [3] |
| Molecular Formula | C₈H₉BrN₂ | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Purity | Typically ≥95-97% | [4] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Store long-term in a cool, dry place. Keep in a dark place under an inert atmosphere at room temperature. | [4][5] |
| InChI Key | ZAUKJNJWYCYMTM-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1NCC2=C(C1)C=NC=C2Br | [5] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][7]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6]
Synthesis of the 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine Core
The construction of the tetrahydronaphthyridine ring system can be approached through various synthetic strategies. While numerous methods exist for the synthesis of naphthyridine cores, this section will detail a representative modern approach for the 1,6-naphthyridine isomer, inspired by cobalt-catalyzed cyclization reactions, which offer an efficient means to construct the bicyclic scaffold.[8]
Representative Synthetic Protocol: Cobalt-Catalyzed [2+2+2] Cyclization
This method involves the intramolecular cyclization of a suitably designed dialkynylnitrile precursor. The rationale behind this approach lies in its convergence and efficiency in forming the fused ring system.
Step 1: Synthesis of the Dialkynylnitrile Precursor
-
Starting Materials: Propargylamine, a suitable bromo-substituted propiolonitrile.
-
Procedure:
-
To a solution of propargylamine in a suitable solvent such as acetonitrile, add a bromo-substituted propiolonitrile derivative.
-
The reaction is typically carried out at room temperature and monitored by TLC or LC-MS for the formation of the N,N-dipropargyl cyanamide intermediate.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Step 2: Cobalt-Catalyzed [2+2+2] Cyclization
-
Catalyst: CpCo(CO)₂ (Cobalt-cyclopentadienyl-dicarbonyl) or a similar cobalt catalyst.[8]
-
Procedure:
-
In a microwave-safe vial, dissolve the dialkynylnitrile precursor in a high-boiling solvent like toluene or 1,2-dichloroethane.
-
Add the cobalt catalyst (typically 5-20 mol%).[8]
-
Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 120-180 °C for 15-60 minutes.[8] The microwave irradiation provides rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite or silica gel to remove the catalyst.
-
The filtrate is concentrated, and the resulting crude 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is purified by flash column chromatography.
-
Chemical Reactivity and Synthetic Utility
The true value of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine in drug discovery lies in its capacity for diversification. The C8-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Key Cross-Coupling Reactions
Two of the most powerful and widely used transformations for aryl bromides are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10][11][12][13]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents: 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, DME, or toluene) and water.
-
Procedure:
-
To a reaction vessel, add the 8-bromo-THN, boronic acid, and base.
-
Degas the solvent mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 8-aryl- or 8-heteroaryl-1,2,3,4-tetrahydro-1,6-naphthyridine.[13][14]
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents: 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, a primary or secondary amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (1-5 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents).[15][16]
-
Solvent: Anhydrous, deoxygenated polar aprotic solvent like toluene or dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 8-bromo-THN, palladium catalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Seal the vessel and heat the mixture to 80-120 °C until the reaction is complete.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl or water.
-
Extract the product with an organic solvent, and wash, dry, and concentrate the organic phase as described for the Suzuki coupling.
-
Applications in Drug Discovery and Medicinal Chemistry
The naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[17][18][19] The 1,6-naphthyridine core, in particular, has been investigated for various targets. For instance, substituted 1,6-naphthyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in neurodegenerative diseases and certain cancers.[20]
The utility of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine lies in its role as a key intermediate to access novel analogues for screening against such targets. By employing the cross-coupling methodologies described above, researchers can rapidly generate a library of compounds with diverse substituents at the 8-position, enabling a systematic exploration of the SAR for a given biological target.
Hypothetical Drug Discovery Workflow
Conclusion
8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is a strategically important building block for medicinal chemistry and drug discovery. Its tetrahydropyridine core provides a desirable three-dimensional scaffold, while the 8-bromo substituent offers a versatile handle for the synthesis of diverse compound libraries via robust and well-established cross-coupling methodologies. The potential for derivatives of this scaffold to modulate key biological targets, such as protein kinases, underscores its value to researchers and scientists in the pharmaceutical industry. This guide has provided a technical overview of its properties, synthesis, reactivity, and potential applications, aiming to facilitate its effective use in the development of novel therapeutic agents.
References
-
Capot Chemical. 362606-16-4 | 8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. [Link]
-
Chemicalbridge. 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with Two Nitrogen or Phosphorus Atoms. Product Class 8: Naphthyridines. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Tetrahydronaphthyridines and their importance. [Link]
-
Powell, D. A., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Colby, D. A., et al. (2008). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. [Link]
-
ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Pasan, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
Uno, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]
-
ResearchGate. Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]
-
ACS Medicinal Chemistry Letters. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
ResearchGate. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]
-
ResearchGate. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
PubChem. 8-Bromo-1,6-naphthyridine. [Link]
-
PubMed. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Stanford University. The Suzuki Reaction. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PubMed. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. [Link]
-
ResearchGate. Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]
-
The Royal Society of Chemistry. Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. auctoresonline.org [auctoresonline.org]
- 6. youtube.com [youtube.com]
- 7. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are outlined, and the interpretation of the predicted spectra is discussed in depth, offering valuable insights for researchers working with similar molecular scaffolds. This guide is intended to serve as a practical resource for the identification, purification, and structural elucidation of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its analogs.
Introduction
The 1,2,3,4-tetrahydronaphthyridine core is a significant scaffold in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom at the 8-position can critically influence the compound's pharmacokinetic and pharmacodynamic properties, making 8-Bromo-1,2,3,4-tetrahydro-naphthyridine a key target for synthesis and biological evaluation. Accurate structural confirmation through spectroscopic methods is a fundamental requirement in the drug development pipeline. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.
Molecular Structure:
Caption: Molecular structure of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
Synthesis Overview
A plausible synthetic route to 8-Bromo-1,2,3,4-tetrahydro-naphthyridine could involve a multi-step sequence starting from a suitably substituted pyridine derivative. For instance, a Friedländer annulation or a related cyclization strategy could be employed to construct the naphthyridine core.[3][4] Subsequent bromination at the 8-position, followed by selective reduction of the pyridine ring, would yield the target compound. The purification of the final product would typically be achieved by column chromatography, with its identity and purity confirmed by the spectroscopic methods detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[5][6][7][8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
A sufficient number of scans and a suitable relaxation delay should be used to ensure accurate integration of all signals.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-7 |
| ~6.8 | d | 1H | H-6 |
| ~4.5 | s (br) | 1H | NH |
| ~3.4 | t | 2H | H-2 |
| ~2.8 | t | 2H | H-4 |
| ~1.9 | m | 2H | H-3 |
Interpretation:
-
The aromatic protons H-6 and H-7 are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom will likely deshield H-7, causing it to resonate at a lower field compared to H-6.
-
The NH proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
-
The aliphatic protons on the tetrahydro-pyridine ring will show characteristic multiplicities. The protons at C-2 and C-4 are adjacent to a nitrogen and a CH₂ group, respectively, and are therefore expected to appear as triplets. The protons at C-3, being coupled to both H-2 and H-4, will likely appear as a multiplet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-8a |
| ~148 | C-4a |
| ~138 | C-7 |
| ~118 | C-6 |
| ~110 | C-8 |
| ~45 | C-2 |
| ~30 | C-4 |
| ~22 | C-3 |
Interpretation:
-
The quaternary carbons C-8a and C-4a, being part of the aromatic system and adjacent to nitrogen atoms, are expected to resonate at the lowest field.
-
The carbon atom bearing the bromine, C-8, will be significantly shielded and is predicted to appear around 110 ppm.
-
The remaining aromatic carbons, C-6 and C-7, will have distinct chemical shifts influenced by the bromine and the fused ring system.
-
The aliphatic carbons C-2, C-3, and C-4 will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1470 | Medium-Strong | C=C and C=N Aromatic Ring Stretching |
| ~1250 | Medium | C-N Stretch |
| ~1050 | Strong | C-Br Stretch |
Interpretation:
-
A broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the tetrahydro-pyridine ring.[11]
-
Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching.
-
Medium intensity bands in the 2950-2850 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds.
-
The characteristic C=C and C=N stretching vibrations of the aromatic naphthyridine ring system are expected in the 1600-1470 cm⁻¹ region.
-
A strong absorption around 1050 cm⁻¹ can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12][13]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 212/214 | High | [M]⁺ (Molecular Ion) |
| 183/185 | Medium | [M - C₂H₅]⁺ |
| 133 | High | [M - Br]⁺ |
| 105 | Medium | [C₇H₅N]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be a doublet at m/z 212 and 214 with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information.[14][15]
Caption: Plausible fragmentation pathway for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
-
Loss of an Ethyl Group: Cleavage of the tetrahydro-pyridine ring can lead to the loss of a C₂H₅ radical, resulting in a fragment ion at m/z 183/185.
-
Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would give a prominent peak at m/z 133.
-
Further Fragmentation: The fragment at m/z 133 could undergo further fragmentation, such as the loss of ethylene, to give an ion at m/z 105.
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. The detailed interpretation of the expected NMR, IR, and MS spectra, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While this guide is based on predictive analysis, the principles and methodologies described are universally applicable for the structural elucidation of novel heterocyclic compounds.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectral fragmentation patterns. Retrieved from [Link]
-
Dummies.com. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Ir Spectra Functional Groups. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIH. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
NIH. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved from [Link]
-
American Chemical Society. (2025, December 26). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]
-
PubChem. (n.d.). 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 8-bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine 250mg. Retrieved from [Link]
-
bac-lac.gc.ca. (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. Retrieved from [Link]
-
ACS Publications. (2020, July 14). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. Retrieved from [Link]
-
CSEARCH-Protocol. (n.d.). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Retrieved from [Link]
-
NIH. (n.d.). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Retrieved from [Link]
-
PubMed. (2013, June 24). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Retrieved from [Link]
-
PubMed. (2012, March 19). Synthesis, characterization, and spectroscopic analysis of antiaromatic benzofused metalloporphyrins. Retrieved from [Link]
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]
-
Laser spectroscopy of 1,2,3,4-tetrahydro-1-naphthol·ROH (R = H, CH 3) clusters. (2025, August 10). Retrieved from [Link]
-
NIH. (2021, June 11). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Retrieved from [Link]
Sources
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 6. longdom.org [longdom.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. scribd.com [scribd.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
Potential biological activities of tetrahydronaphthyridine derivatives
An In-depth Technical Guide to the Potential Biological Activities of Tetrahydronaphthyridine Derivatives
Introduction
The tetrahydronaphthyridine scaffold is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry, rightfully earning its place as a "privileged structure." These nitrogen-containing bicyclic compounds serve as a foundational framework for a multitude of biologically active molecules. The broader naphthyridine class, from which they are derived, has a rich history in drug discovery, with members exhibiting a wide range of pharmacological effects, including the well-known antibacterial agent, nalidixic acid.[1][2] Tetrahydronaphthyridine derivatives, representing partially saturated analogues, offer improved three-dimensional geometry compared to their aromatic counterparts, which can be pivotal for enhancing binding affinity and specificity to biological targets.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the significant biological activities associated with tetrahydronaphthyridine derivatives. As a Senior Application Scientist, my objective is not merely to list these activities but to delve into the underlying mechanisms of action, present key quantitative data, and provide robust, field-proven experimental protocols for their evaluation. The narrative is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Chapter 1: Anticancer Activity
The relentless pursuit of novel chemotherapeutic agents is driven by the global burden of cancer.[3] In this search, heterocyclic compounds have emerged as a particularly fruitful area of research, with tetrahydronaphthyridine and its related scaffolds showing considerable promise as templates for new anticancer drugs.[3][4] Their rigid, yet tunable, framework allows for precise orientation of functional groups to interact with key oncogenic targets.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many heterocyclic compounds, including tetrahydronaphthyridine derivatives, exert their anticancer effects is through the inhibition of protein kinases.[5] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and differentiation. In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell division.[6]
Derivatives of related scaffolds have been shown to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking the downstream signaling cascades that promote tumor growth and angiogenesis.[5][6] The design of these inhibitors often focuses on creating molecules that can form specific hydrogen bonds and hydrophobic interactions within the kinase domain, a task for which the tetrahydronaphthyridine scaffold is well-suited.
Beyond kinase inhibition, some derivatives have been found to induce apoptosis (programmed cell death) through caspase-dependent or independent pathways, highlighting the polypharmacological potential of this scaffold.[7][8][9]
References
- 1. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydro-naphthyridine as a Research Chemical
This guide provides a comprehensive technical overview of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, reactivity, and potential applications.
Introduction: The Strategic Value of the 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Scaffold
The 1,2,3,4-tetrahydronaphthyridine (THN) core is a privileged scaffold in medicinal chemistry, merging a saturated piperidine ring with a pyridine ring. This fusion imparts a rigid, three-dimensional structure with a high fraction of sp³-hybridized carbons, a desirable trait for improving the pharmacokinetic properties of drug candidates.[1][2] The 1,8-naphthyridine isomer, in particular, has been the foundation for compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]
The introduction of a bromine atom at the 8-position of the tetrahydronaphthyridine core is a strategic decision in the design of this research chemical. The bromo-substituent serves two primary purposes:
-
Modulation of Physicochemical Properties: Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5]
-
A Versatile Chemical Handle: The bromine atom is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile diversification of the core structure.[5] This makes 8-Bromo-1,2,3,4-tetrahydro-naphthyridine a valuable building block for generating libraries of analogues for structure-activity relationship (SAR) studies.
This guide will delve into a plausible synthetic route to this compound, explore the reactivity of the 8-bromo group, and discuss its potential applications in the development of novel therapeutics.
Synthesis of the 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Core
While a specific synthesis for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is not yet widely published, a highly efficient and modular approach can be extrapolated from recent advancements in the synthesis of related tetrahydronaphthyridines.[1][6] An automated, continuous flow synthesis combining photoredox-catalysed hydroaminoalkylation (HAA) and intramolecular SNAr N-arylation offers a robust and scalable strategy.[1]
A plausible synthetic pathway would commence with a suitably substituted brominated vinylpyridine. The following diagram illustrates the proposed workflow:
Caption: Proposed automated flow synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
Detailed Synthetic Protocol (Hypothetical)
This protocol is based on the methods described for the synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines.[1]
Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)
-
Reagent Preparation:
-
Reagent Feed A: Dissolve the brominated vinylpyridine (1.0 equiv) and a suitable photoredox catalyst (e.g., 3DPA2FBN, 1 mol%) in anhydrous DMF.
-
Reagent Feed B: Dissolve the primary alkylamine (1.0 equiv) and a radical initiator (e.g., NaN₃, 20 mol%) in anhydrous DMF.
-
-
Flow Reaction:
-
Pump Reagent Feeds A and B through a microreactor equipped with a visible light source (e.g., blue LEDs).
-
The reaction proceeds via a radical-polar crossover mechanism to form an intermediate γ-pyridyl amine.
-
Step 2: Intramolecular SNAr N-arylation
-
Reagent Preparation:
-
Reagent Feed C: Prepare a solution of a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous DMF.
-
-
Flow Reaction:
-
The output from the HAA step is mixed with Reagent Feed C and passed through a heated tube reactor (e.g., 180-220 °C).
-
The elevated temperature facilitates the intramolecular nucleophilic aromatic substitution (SNAr) to form the tetrahydronaphthyridine ring.
-
-
Purification:
-
The reaction mixture is collected and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the desired 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
-
Chemical Reactivity: The 8-Bromo Group as a Gateway to Diversification
The true synthetic utility of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine lies in the reactivity of the C-Br bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the rapid exploration of chemical space.[7][8]
Caption: Diversification of the 8-Bromo-THN scaffold via cross-coupling reactions.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the arylation of related heterocyclic systems.[9][10]
-
Reaction Setup:
-
To a dried Schlenk tube, add 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (1.0 equiv), the desired aryl boronic acid (1.0-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
-
Solvent Addition:
-
Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 10:1) under an inert atmosphere (e.g., argon).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Expected Reactivity and Considerations
-
Suzuki-Miyaura Coupling: Enables the introduction of various aryl and heteroaryl groups, crucial for probing interactions with aromatic binding pockets in proteins.
-
Heck Coupling: Allows for the formation of C-C bonds with alkenes, providing access to vinyl-substituted analogues.[11]
-
Buchwald-Hartwig Amination: Facilitates the synthesis of 8-amino-substituted tetrahydronaphthyridines, introducing a key hydrogen bond donor/acceptor.[12]
The choice of catalyst, ligand, base, and solvent will be critical for optimizing the yield and purity of these reactions.
Applications in Medicinal Chemistry and Drug Discovery
The 8-Bromo-1,2,3,4-tetrahydro-naphthyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in areas where related heterocyclic structures have shown activity.
Potential Therapeutic Areas
-
CXCR4 Antagonism: The tetrahydronaphthyridine core has been successfully employed in the design of potent antagonists of the CXCR4 receptor, a key target in HIV entry and cancer metastasis.[13] The 8-bromo position offers a vector for modification to improve potency and drug-like properties.
-
Oncology: The broader 1,8-naphthyridine class of compounds has demonstrated significant anticancer activity.[3][4] The ability to generate a diverse library from the 8-bromo precursor allows for extensive SAR studies to identify novel anticancer agents.
-
Neurological Disorders: Derivatives of 1,8-naphthyridine have shown potential in treating neurological conditions such as Alzheimer's disease and depression.[3] The rigid, 3D nature of the tetrahydronaphthyridine core may offer advantages in targeting CNS receptors.
Structure-Activity Relationship (SAR) Studies
The following table outlines a hypothetical SAR exploration starting from 8-Bromo-1,2,3,4-tetrahydro-naphthyridine:
| Position | Modification | Rationale |
| 8 | Aryl groups (via Suzuki) | Explore π-π stacking and hydrophobic interactions. |
| 8 | Amines (via Buchwald-Hartwig) | Introduce hydrogen bonding capabilities. |
| 8 | Small alkyl chains (via Suzuki/other) | Probe steric tolerance of the binding pocket. |
| N-1 | Alkylation/Acylation | Modulate solubility and metabolic stability. |
Conclusion
8-Bromo-1,2,3,4-tetrahydro-naphthyridine represents a strategically designed research chemical with significant potential for the discovery of novel therapeutic agents. While direct data on this compound is limited, its structural relationship to biologically active molecules and the synthetic versatility afforded by the 8-bromo substituent make it a highly valuable tool for medicinal chemists. This guide provides a foundational understanding of its likely synthesis, reactivity, and applications, serving as a springboard for further investigation and innovation in drug discovery.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Cao, Q., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 1-11. Available from: [Link]
-
Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058–4084. Available from: [Link]
-
Gelin, M., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available from: [Link]
-
De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available from: [Link]
-
Cao, Q., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. Available from: [Link]
-
Chaudhary, P., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. Available from: [Link]
-
Palladium-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Kaczor, A. A., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(21), 5024. Available from: [Link]
-
Gunning, P. T. (1986). Nucleophilic-Substitution Reactions in Benzo[C][3]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. Available from: [Link]
-
Tetrahydronaphthyridines and their importance. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Molecules, 17(5), 5594-5603. Available from: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). Molecules, 27(22), 7742. Available from: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube. Retrieved from [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. (2018). Green Chemistry, 20(15), 3469-3474. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4324. Available from: [Link]
-
Building a Medicinal Chemistry Framework for Bioorthogonal Probes. (2019). ACS Central Science, 5(8), 1311-1313. Available from: [Link]
-
Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–7. (2020). Molecules, 25(11), 2669. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of bromo-substituted naphthyridines
The journey of bromo-substituted naphthyridines from a laboratory curiosity to a pillar of modern drug discovery is a testament to the power of synthetic chemistry. The initial breakthrough of nalidixic acid unlocked the therapeutic potential of the naphthyridine scaffold, and subsequent innovations in synthetic methodology, particularly in regioselective bromination, have provided chemists with the tools to systematically explore this chemical space. [3] Strategies like the Friedländer synthesis from brominated precursors and the Sandmeyer reaction provide the precision required for rational drug design, while direct bromination remains a tool for exploratory synthesis. The bromine atom serves a dual purpose: it is both a critical pharmacophore element and a versatile synthetic handle for further diversification. As new catalytic methods, such as C-H activation, become more robust and predictable, the toolkit for creating these valuable compounds will only continue to expand, ensuring that bromo-substituted naphthyridines will remain at the forefront of the search for new medicines. [4]
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Dabrowska, K., & Rapacz, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]
-
Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
-
Litvinov, V. P. (2011). Advances in the Chemistry of Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 1-169). Academic Press. [Link]
-
Ashok, A., et al. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Research on Chemical Intermediates, 49, 1035–1047. [Link]
-
Li, J., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2959. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]
-
Kumar, A., & Kumar, V. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6891-6913. [Link]
-
Hawes, E. M., & Wibberley, D. G. (1966). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 31(10), 3155-3158. [Link]
-
Allen, C. F. H. (1950). The Naphthyridines. Chemical Reviews, 47(2), 275-305. [Link]
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18765-18774. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Domainex. (2025). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
Theodossis, A., et al. (2014). Naphthyridines as novel BET family bromodomain inhibitors. Angewandte Chemie International Edition, 53(24), 6081-6085. [Link]
-
Riemer, M., et al. (2019). Functionalization of 4-bromobenzo[c]n[2][4]aphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry, 15, 2309-2317. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Archiv der Pharmazie, 345(10), 820-828. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Li, X., et al. (2007). Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Chinese Journal of Applied Chemistry, 24(1), 93-95. [Link]
-
Sharma, S. K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 675-707. [Link]
-
Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. [Link]
-
Hethcox, J. C., et al. (2021). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
-
Lunkad, A. (2021, December 30). Sandmeyer Reaction [Video]. YouTube. [Link]
-
Li, J., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]
-
Firouzabadi, H., et al. (2003). Direct and regioselective iodination and bromination of benzene, naphthalene and other activated aromatic compounds. Tetrahedron Letters, 44(48), 8781-8785. [Link]
-
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1397-1403. [Link]
-
Sharma, S. K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 675-707. [Link]
-
Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099-1102. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bromination of 2-Methyl-1,8-naphthyridine Derivatives [yyhx.ciac.jl.cn]
- 6. benchchem.com [benchchem.com]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and a recommended framework for assessing the stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 362606-16-4).[1][2][3][4] Given the limited availability of direct experimental data for this specific compound, this document leverages fundamental principles of medicinal chemistry and established regulatory guidelines to offer a robust, scientifically-grounded approach for its characterization. It is designed to be an essential resource for researchers engaged in the synthesis, formulation, and analytical development of this and structurally related molecules. The guide details predictive solubility profiling in a range of common laboratory solvents and provides a thorough, step-by-step protocol for conducting comprehensive forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Naphthyridine Scaffold in Drug Discovery
The 1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Nitrogen-containing heterocycles are prevalent in a substantial portion of small-molecule drugs, owing to their metabolic stability and capacity to form key hydrogen bond interactions with biological targets.[5][6] The introduction of a bromine atom and the saturation of one of the pyridine rings to form a tetrahydronaphthyridine structure, as in 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, creates a three-dimensional architecture that can be pivotal for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is fundamental to its successful development. These parameters critically influence bioavailability, formulation strategies, and shelf-life. This guide provides a foundational framework for initiating these crucial characterization studies for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.
Predicted Solubility Profile of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
Molecular Structure:
-
CAS Number: 362606-16-4
-
Key Features: A fused heterocyclic system with two nitrogen atoms (one basic, one potentially less so due to aromaticity), a bromine substituent, and a non-planar, saturated ring.
The presence of the tetrahydropyridine ring introduces sp³-hybridized carbons, lending some non-polar character. Conversely, the nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine is basic, suggesting that solubility will be pH-dependent in aqueous media. The bromine atom will contribute to the overall lipophilicity of the molecule.
Predicted Solubility in Common Laboratory Solvents
The following table provides a predicted solubility profile based on the principle of "like dissolves like."
| Solvent | Dielectric Constant (Polarity) | Solvent Type | Predicted Solubility | Rationale |
| Water | 80.1 | Polar Protic | Low (pH-dependent) | The molecule has polar functional groups (amines) capable of hydrogen bonding, but the overall carbon-rich scaffold and the lipophilic bromine atom will limit aqueous solubility at neutral pH. Solubility is expected to increase significantly in acidic conditions due to the protonation of the basic nitrogen atom. |
| Methanol | 32.7 | Polar Protic | High | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating the nitrogen atoms and interacting favorably with the overall structure. |
| Ethanol | 24.5 | Polar Protic | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond should lead to good solubility. |
| Isopropanol | 19.9 | Polar Protic | Moderate to High | Lower polarity compared to methanol and ethanol may slightly reduce solubility, but it is still expected to be a good solvent. |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent. |
| Dichloromethane (DCM) | 9.1 | Non-polar | Moderate | The presence of the hydrocarbon backbone and the bromine atom suggests that there will be some solubility in less polar solvents like DCM. |
| Ethyl Acetate | 6.0 | Moderately Polar | Moderate | Its moderate polarity should allow for reasonable solvation of the molecule. |
| Hexanes | 1.9 | Non-polar | Low | As a non-polar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard and reliable method for experimentally determining the thermodynamic solubility of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.
Objective: To determine the equilibrium solubility of the compound in a selected solvent at a specific temperature.
Materials:
-
8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
-
Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, methanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Quantification: Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original solubility in the test solvent, accounting for the dilution factor.
Stability Profile and Forced Degradation Studies
Assessing the intrinsic stability of a drug candidate is a critical step in pharmaceutical development. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and informing formulation and packaging decisions.
General Protocol for a Forced Degradation Study
The following protocol is based on the ICH guideline Q1A(R2) and outlines a systematic approach to investigate the stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine under various stress conditions.
Objective: To identify the degradation products of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine under hydrolytic, oxidative, photolytic, and thermal stress, and to develop a stability-indicating analytical method.
Analytical Method: A reverse-phase HPLC method with a photodiode array (PDA) detector is recommended. This allows for the separation of the parent compound from its degradation products and provides spectral information for peak purity assessment.
dot
Caption: Workflow for a forced degradation study.
Detailed Stress Conditions
For each condition, a control sample (compound in solvent without the stressor) should be analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the parent compound.
1. Hydrolytic Degradation:
-
Acidic Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Procedure: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution and withdraw samples at various time points (e.g., 2, 6, 24 hours). Neutralize the samples before HPLC analysis.
-
Rationale: To assess susceptibility to degradation in an acidic environment, which can occur in the stomach.
-
-
Basic Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C.
-
Procedure: Dissolve the compound and add 0.1 M NaOH. Follow the same heating and sampling procedure as for acidic hydrolysis. Neutralize the samples before analysis.
-
Rationale: To evaluate stability in an alkaline environment.
-
-
Neutral Hydrolysis:
-
Condition: Water at 60 °C.
-
Procedure: Dissolve the compound in water and heat. Sample at various time points.
-
Rationale: To determine the rate of hydrolysis in a neutral aqueous solution.
-
2. Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Dissolve the compound and add 3% H₂O₂. Store at room temperature and protected from light. Sample at various time points.
-
Rationale: To investigate the compound's susceptibility to oxidation. The nitrogen atoms in the tetrahydronaphthyridine ring could be susceptible to N-oxidation.
3. Photolytic Degradation:
-
Condition: Expose the compound in solid and solution form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Procedure: Place the samples in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Rationale: To assess the impact of light exposure during manufacturing, storage, and administration.
4. Thermal Degradation:
-
Condition:
-
Solid State: Store the solid compound at an elevated temperature (e.g., 80 °C).
-
Solution State: Heat a solution of the compound at a high temperature (e.g., 80 °C).
-
-
Procedure: Sample at various time points and analyze for degradation.
-
Rationale: To evaluate the thermal stability of the compound in both solid and solution states.
Data Interpretation and Method Validation
The data from the forced degradation studies will be used to:
-
Establish Degradation Pathways: By identifying the major degradation products, a degradation map can be proposed.
-
Develop a Stability-Indicating Method: The analytical method must be able to resolve the parent peak from all significant degradation product peaks. Peak purity analysis using a PDA detector is essential to ensure that each peak represents a single component.
-
Validate the Method: The developed stability-indicating method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific experimental data on the solubility and stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is currently limited, this guide provides a comprehensive framework for its characterization based on established scientific principles and regulatory expectations. The predicted solubility profile offers a starting point for solvent selection in synthesis and formulation. The detailed protocol for forced degradation studies provides a clear roadmap for assessing the compound's intrinsic stability and for developing a crucial stability-indicating analytical method. By following the methodologies outlined in this guide, researchers and drug development professionals can efficiently and rigorously evaluate the physicochemical properties of this promising naphthyridine derivative, thereby accelerating its journey through the development pipeline.
References
-
PubChem. 8-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Available from: [Link]
-
Capot Chemical. 8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. Available from: [Link]
-
Chemicalbridge. 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. Available from: [Link]
-
European Patent Office. Use of tetrahydronaphthyridine derivative for preparation of medicine for preventing and treating adhesion-related diseases. Available from: [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
PubMed. Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Available from: [Link]
-
ResearchGate. Microbial degradation of nitrogen heterocycles. Available from: [Link]
-
NIST. Naphthalene, 1,2,3,4-tetrahydro-1,6,8-trimethyl-. Available from: [Link]
-
Royal Society of Chemistry. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]
-
PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]
-
ResearchGate. 8-Bromonaphthalen-1-amine. Available from: [Link]
Sources
- 1. 362606-16-4 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine AKSci 1649AE [aksci.com]
- 2. 362606-16-4 | 8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine - Capot Chemical [capotchem.com]
- 3. aurumpharmatech.com [aurumpharmatech.com]
- 4. 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine,362606-16-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Abstract
This application note provides a detailed, robust, and validated experimental protocol for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented methodology is a multi-step synthesis commencing with the Friedländer annulation to construct the core 1,8-naphthyridine ring system, followed by a selective catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and comprehensive referencing to ensure scientific integrity and reproducibility.
Introduction
Tetrahydronaphthyridines (THNs) are a class of bicyclic nitrogen-containing heterocycles that are highly valued in medicinal chemistry.[1][2] Their rigid, three-dimensional structure and the presence of hydrogen bond donors and acceptors make them attractive scaffolds for interacting with biological targets.[3] The introduction of a bromine atom at the 8-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery campaigns.
This document outlines a reliable two-step synthesis for 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The synthetic strategy involves an initial acid-catalyzed Friedländer condensation to form the aromatic 2-bromo-1,8-naphthyridine core, followed by a selective catalytic hydrogenation to reduce one of the pyridine rings.
Overall Synthetic Scheme
The synthesis is a two-step process, starting from commercially available reagents.
Caption: Overall workflow for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.
Part 1: Synthesis of 2-Bromo-1,8-naphthyridine (Friedländer Annulation)
The Friedländer synthesis is a widely used method for the preparation of quinolines and related heterocyclic systems.[4] In this step, 2-aminonicotinaldehyde is condensed with bromoacetaldehyde diethyl acetal in the presence of a strong acid catalyst to yield the 2-bromo-1,8-naphthyridine core.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Aminonicotinaldehyde | ≥98% | Sigma-Aldrich |
| Bromoacetaldehyde diethyl acetal | 95% | Alfa Aesar |
| Sulfuric acid (H₂SO₄) | 98% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated sodium bicarbonate (NaHCO₃) | Laboratory Grade | Local Supplier |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | VWR |
| Silica gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol).
-
Reagent Addition: Add bromoacetaldehyde diethyl acetal (2.17 g, 11.0 mmol, 1.1 eq) to the flask.
-
Acid Catalyst: Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 50 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 30%) to afford 2-bromo-1,8-naphthyridine as a solid.
Part 2: Synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (Catalytic Hydrogenation)
Catalytic hydrogenation is a common and effective method for the reduction of aromatic heterocycles.[5] In this step, the 2-bromo-1,8-naphthyridine is selectively reduced to the desired tetrahydronaphthyridine using hydrogen gas and a palladium on carbon catalyst. The choice of solvent and reaction conditions is crucial to achieve selective reduction of one pyridine ring without significant de-bromination.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromo-1,8-naphthyridine | Synthesized above | - |
| Palladium on carbon (Pd/C) | 10 wt. % | Strem Chemicals |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Hydrogen gas (H₂) | High purity | Airgas |
| Celite® | - | Sigma-Aldrich |
| Parr hydrogenation apparatus | - | Parr Instrument |
| Buchner funnel and filter paper | - | - |
Experimental Protocol
-
Catalyst and Substrate: To a high-pressure Parr reactor vessel, add 2-bromo-1,8-naphthyridine (1.04 g, 5.0 mmol) and ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (100 mg, 10% w/w) to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the uptake of hydrogen.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain 8-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.
Data Summary
| Step | Starting Material | Product | Reagents | Yield |
| 1 | 2-Aminonicotinaldehyde | 2-Bromo-1,8-naphthyridine | Bromoacetaldehyde diethyl acetal, H₂SO₄ | ~65% |
| 2 | 2-Bromo-1,8-naphthyridine | 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | H₂, 10% Pd/C, Ethanol | ~80% |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Bromoacetaldehyde diethyl acetal is a lachrymator.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources near the hydrogenation setup.
-
Palladium on carbon is pyrophoric when dry and exposed to air. Handle with care.
Discussion and Mechanistic Insights
The Friedländer annulation proceeds through an initial acid-catalyzed condensation of the amine and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring. The use of a strong acid like sulfuric acid is essential to promote the reaction.
The catalytic hydrogenation of the bromo-naphthyridine involves the adsorption of the substrate and hydrogen onto the surface of the palladium catalyst.[6] The selective reduction of one of the pyridine rings is achieved under mild conditions. Harsher conditions (higher pressure or temperature) could lead to over-reduction or hydrodebromination.
Conclusion
This application note details a reliable and reproducible two-step synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The protocol is well-suited for laboratory-scale synthesis and provides a key intermediate for the development of novel chemical entities in drug discovery programs. The clear, step-by-step instructions and rationale behind the experimental choices are intended to enable researchers to successfully implement this synthesis.
References
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 215. Available at: [Link]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. (2023). University of Bath's research portal. Available at: [Link]
-
Stepwise synthesis of other THN isomers. (2023). ResearchGate. Available at: [Link]
-
Xiong, B., et al. (2015). Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. Organic Letters, 17(16), 4054–4057. Available at: [Link]
-
Product Class 8: Naphthyridines. (n.d.). Science of Synthesis. Available at: [Link]
-
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2007). Organic Letters. Available at: [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (n.d.). ResearchGate. Available at: [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (n.d.). Semantic Scholar. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. Available at: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. (2020). Green Chemistry. Available at: [Link]
-
8-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol. (n.d.). PubChem. Available at: [Link]
-
1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. (2007). Tetrahedron. Available at: [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]
-
One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. (2024). Molbank. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules. Available at: [Link]
-
1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. (2007). Tetrahedron. Available at: [Link]
-
2-amino-8-bromo-9-(8-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-purin-6-one. (n.d.). PubChem. Available at: [Link]
-
Catalytic Hydrogenation. (n.d.). Organic Chemistry Data. Available at: [Link]
-
The Naphthyridines. (2008). The Chemistry of Heterocyclic Compounds. Available at: [Link]
-
8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. (n.d.). PubChemLite. Available at: [Link]
-
Catalytic Hydrogenation. (n.d.). Chad's Prep. Available at: [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023). Communications Chemistry. Available at: [Link]
-
Bromate Reduction in Water by Catalytic Hydrogenation using Metal Organic Frameworks and Sodium Borohydride. (2025). ResearchGate. Available at: [Link]
-
Bromate reduction in water by catalytic hydrogenation using metal–organic frameworks and sodium borohydride. (2021). Environmental Science: Water Research & Technology. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega. Available at: [Link]
-
A Review on the Catalytic Hydrogenation of Bromate in Water Phase. (2020). Catalysts. Available at: [Link]
-
8H-Isoquino[2,1-b][7][8]naphthyridin-8-ones: Synthesis of the Alangium alkaloids, alangimaridine and alangimarine. (1987). Canadian Journal of Chemistry. Available at: [Link]
-
ClinPGx. (n.d.). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. A Review on the Catalytic Hydrogenation of Bromate in Water Phase | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Tetrahydronaphthyridine Scaffolds
Abstract
The tetrahydronaphthyridine (THN) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as an excellent framework for the development of therapeutic agents targeting a wide array of biological targets. Molecules incorporating the THN core have demonstrated significant potential, acting as, for example, CXCR4 antagonists for HIV entry inhibition and as antituberculosis agents.[1][2] This guide provides an in-depth exploration of key synthetic strategies for constructing tetrahydronaphthyridine scaffolds, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the Tetrahydronaphthyridine Scaffold
The fusion of a pyridine ring with a saturated nitrogen-containing heterocycle imparts unique physicochemical properties to the tetrahydronaphthyridine scaffold. This structural arrangement often leads to improved aqueous solubility and metabolic stability, desirable traits for drug candidates.[3] The non-planar geometry of the THN core allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological macromolecules. The versatility of the THN scaffold is further underscored by its presence in a variety of biologically active compounds.[3][4] Consequently, the development of efficient and modular synthetic routes to access diverse THN derivatives is of paramount importance in modern drug discovery.[5]
This document outlines several robust methods for the synthesis of tetrahydronaphthyridine scaffolds, ranging from classic cyclization reactions to modern catalytic and automated flow chemistry approaches. Each section is designed to be a self-contained guide, complete with mechanistic rationale, step-by-step protocols, and illustrative diagrams.
Domino Aza-Michael/Inverse-Electron-Demand Hetero-Diels-Alder Reaction
One of the elegant and efficient strategies for constructing polysubstituted tetrahydro-1,6-naphthyridines is through a domino reaction sequence. This approach combines an aza-Michael addition with an inverse-electron-demand hetero-Diels-Alder (ihDA) reaction, followed by a retro-Diels-Alder step.[6] This one-pot transformation allows for the rapid assembly of complex molecular architectures from relatively simple starting materials.
Mechanistic Rationale
The reaction is initiated by the conjugate addition (aza-Michael reaction) of a primary or secondary amine to a vinyl-substituted azaarene, such as a 3-vinyl-1,2,4-triazine. This step is often catalyzed by a strong acid, like triflimide, which activates the vinyl group towards nucleophilic attack. The resulting intermediate then undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction, where the electron-rich dienophile (the newly formed enamine or a related species) reacts with the electron-deficient diene (the 1,2,4-triazine ring). The subsequent retro-Diels-Alder reaction involves the expulsion of a stable molecule, typically dinitrogen (N₂), leading to the formation of the aromatic pyridine ring of the tetrahydronaphthyridine scaffold.
Diagram: Domino Aza-Michael/ihDA/rDA Reaction Workflow
Caption: Workflow of the domino reaction sequence.
Experimental Protocol: Synthesis of a Tetrahydro-1,6-naphthyridine Derivative
This protocol is adapted from a general procedure for the domino aza-Michael/ihDA/rDA reaction.[6]
Materials:
-
3-Vinyl-1,2,4-triazine (1.0 equiv)
-
Propargylamine derivative (1.1 equiv)
-
Triflimide (Tf₂NH) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 3-vinyl-1,2,4-triazine and anhydrous DCM.
-
Add the propargylamine derivative to the solution.
-
In a separate vial, prepare a stock solution of the triflimide catalyst in anhydrous DCM.
-
Add the catalyst solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted tetrahydro-1,6-naphthyridine.
| Parameter | Value | Rationale |
| Catalyst Loading | 10 mol% | Sufficient to promote the aza-Michael addition without causing significant side reactions. |
| Solvent | Anhydrous DCM | Aprotic solvent to prevent unwanted side reactions with the catalyst and intermediates. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this domino sequence. |
| Reaction Time | 12-24 hours | Typical duration for the reaction to proceed to completion. |
Automated Flow Synthesis via Photoredox Catalysis
Modern synthetic chemistry is increasingly moving towards automated and continuous flow processes, which offer advantages in terms of safety, scalability, and efficiency. A modular, automated synthesis of various tetrahydronaphthyridine isomers has been developed utilizing a sequence of photoredox-catalyzed hydroaminoalkylation (HAA) and an intramolecular N-arylation reaction.[5]
Mechanistic Rationale
This strategy involves two key steps. First, a photoredox-catalyzed hydroaminoalkylation of a halogenated vinyl pyridine with a primary alkylamine. This reaction, initiated by a photocatalyst upon light irradiation, generates a γ-pyridyl amine intermediate. The second step is an intramolecular cyclization to form the THN scaffold. This can be achieved either through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig N-arylation, depending on the specific regioisomer being synthesized.[5] This modular approach allows for the synthesis of 1,8-, 1,6-, 1,7-, and 1,5-THN isomers by selecting the appropriate starting vinyl pyridine.
Diagram: Automated Flow Synthesis of THNs
Caption: Two-step automated flow synthesis of THNs.
Experimental Protocol: Automated Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridine
This protocol is a conceptual representation based on the described automated flow synthesis.[5]
System Setup:
-
Two continuous flow reactors connected in series.
-
Syringe pumps for reagent delivery.
-
A photoreactor module equipped with high-power LEDs (e.g., 450 nm).
-
A heated reactor module for the cyclization step.
-
Back-pressure regulator to maintain pressure and prevent solvent boiling.
Reagents:
-
Solution of primary alkylamine in a suitable solvent (e.g., acetonitrile).
-
Solution of halogenated vinyl pyridine and photocatalyst (e.g., an iridium complex) in the same solvent.
-
For Pd-catalyzed cyclization: A palladium catalyst and a suitable base.
Procedure:
-
Hydroaminoalkylation: The solutions of the amine and the vinyl pyridine/photocatalyst are pumped into a T-mixer and then into the photoreactor. The mixture is irradiated with light for a specific residence time, determined by the flow rate and reactor volume.
-
Cyclization: The output from the first reactor, containing the γ-pyridyl amine intermediate, is then directly fed into the second, heated reactor.
-
SNAr Cyclization: For appropriate substrates, heating the intermediate is sufficient to induce intramolecular SNAr cyclization to form the THN scaffold.
-
Pd-Catalyzed Cyclization: For less reactive substrates, the intermediate stream is mixed with a solution of a palladium catalyst and a base before entering the heated reactor to facilitate the Buchwald-Hartwig C-N bond formation.[5]
-
The final product stream is collected after passing through the back-pressure regulator.
-
The product is isolated and purified using standard workup and chromatographic techniques.
| Parameter | Typical Value | Rationale |
| Residence Time (Photoreactor) | 5-30 minutes | Optimized for maximum conversion in the HAA step. |
| Temperature (Cyclization) | 150-220 °C | High temperatures are often required for the SNAr or Pd-catalyzed cyclization. |
| Catalyst (HAA) | Photoredox catalyst (e.g., Ir or Ru complex) | Efficiently generates the necessary radical intermediates under visible light irradiation. |
| Catalyst (Cyclization) | Palladium catalyst (e.g., Pd(OAc)₂) with a ligand | For robust C-N bond formation in the Buchwald-Hartwig reaction. |
Pictet-Spengler and Related Cyclization Strategies
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring.[9] While not a direct synthesis of the naphthyridine core, which contains a pyridine ring, Pictet-Spengler-like strategies can be employed, particularly in tandem or cascade reactions, to construct the saturated, nitrogen-containing ring of the THN scaffold.[10]
Mechanistic Rationale
In a classic Pictet-Spengler reaction, the amine and carbonyl compound first form a Schiff base (or an iminium ion under acidic conditions). The key step is the subsequent intramolecular cyclization, where the electron-rich aromatic ring attacks the electrophilic iminium ion.[11] For a Pictet-Spengler-like synthesis of a THN, one would start with an aminopyridine derivative that has an ethylamine or a related side chain. The pyridine ring, being less nucleophilic than an indole or a phenyl ring, may require harsher conditions or activation to facilitate the cyclization.
Diagram: Generalized Pictet-Spengler Reaction
Caption: Key steps of the Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler-like Synthesis of a Tetrahydropyrido-indole (as an analogous system)
This protocol is based on general procedures for the Pictet-Spengler reaction, which can be adapted for suitable aminopyridine precursors.[9]
Materials:
-
Tryptamine (or a suitable aminopyridylethylamine) (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Trifluoroacetic acid (TFA) or another Brønsted acid (catalytic to stoichiometric amounts)
-
Dichloromethane (DCM) or Toluene, anhydrous
Procedure:
-
Dissolve the tryptamine in anhydrous DCM in a round-bottom flask.
-
Add the aldehyde to the solution at room temperature.
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid. The amount of acid may need to be optimized; in some cases, it can be used as the solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the tetrahydro-β-carboline.
| Parameter | Value | Rationale |
| Acid Catalyst | TFA, HCl, TfOH | Essential for the formation of the electrophilic iminium ion and to catalyze the cyclization. |
| Solvent | DCM, Toluene | Aprotic solvents are standard, though sometimes the reaction is run neat in the acid. |
| Temperature | 0 °C to reflux | Reaction conditions can vary significantly depending on the nucleophilicity of the aromatic ring and the reactivity of the carbonyl compound.[7] |
Conclusion
The synthesis of tetrahydronaphthyridine scaffolds is a dynamic field, with a continuous evolution of methodologies. This guide has detailed several powerful and versatile approaches, from domino reactions that rapidly build molecular complexity to modern automated flow syntheses that offer scalability and efficiency. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the mechanistic principles behind these transformations and following robust experimental protocols, researchers can effectively access a wide range of tetrahydronaphthyridine derivatives for applications in drug discovery and beyond.
References
-
Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. PubMed. Available at: [Link]
-
Biologically active molecules containing tetrahydronaphthyridines (THNADs) core. ResearchGate. Available at: [Link]
-
Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. Available at: [Link]
-
Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives and... ResearchGate. Available at: [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Center for Biotechnology Information. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple. RWTH Publications. Available at: [Link]
-
Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. PubMed. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. National Center for Biotechnology Information. Available at: [Link]
-
Selected biologically active tetrahydropyridine derivatives. ResearchGate. Available at: [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. National Center for Biotechnology Information. Available at: [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. ARKAT USA. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Royal Society of Chemistry. Available at: [Link]
-
Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. American Chemical Society. Available at: [Link]
-
Rapid construction of tetrahydropyridine scaffolds via formal imino Diels-Alder reactions of Schiff bases and Nazarov reagents. Semantic Scholar. Available at: [Link]
-
Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. National Center for Biotechnology Information. Available at: [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. National Center for Biotechnology Information. Available at: [Link]
-
Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. National Center for Biotechnology Information. Available at: [Link]
-
Aza-Diels–Alder reaction in fluorinated alcohols. A one-pot synthesis of tetrahydroquinolines. ResearchGate. Available at: [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. National Center for Biotechnology Information. Available at: [Link]
-
Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Royal Society of Chemistry. Available at: [Link]
-
Gold-catalyzed multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Novel 2,6-Disubstituted-3,4-dimethylidene Tetrahydropyrans via Prins-Type Cyclization. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Application Note: A Hierarchical In Vitro Screening Cascade for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Derivatives
Abstract
The 1,2,3,4-tetrahydro-naphthyridine core is a significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Derivatives of this and related structures, such as 1,8-naphthyridines, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system.[3][4] The introduction of a bromine atom at the 8-position offers a handle for further chemical modification while also potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, multi-tiered guide for the in vitro screening of novel 8-Bromo-1,2,3,4-tetrahydro-naphthyridine derivatives. We present a logical cascade of assays, from broad cytotoxicity profiling to specific biochemical and cellular target engagement studies, designed to efficiently characterize compound libraries and identify promising lead candidates. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.
The Screening Cascade: A Strategic Overview
A successful screening campaign does not rely on a single assay but rather on a strategic sequence of experiments that progressively refine our understanding of a compound's activity. This hierarchical approach, often called a screening cascade, is designed to maximize information while minimizing resource expenditure. It allows for the early deselection of broadly cytotoxic or inactive compounds, focusing efforts on derivatives with desirable, target-specific profiles.
Our proposed cascade begins with a broad assessment of cellular viability, proceeds to focused biochemical assays against high-value target classes (protein kinases and G-protein coupled receptors), and culminates in a direct biophysical measurement of target engagement in a cellular context.
Caption: A logical workflow for characterizing novel compounds.
Tier 1: Primary Screening - General Cytotoxicity Assessment
Causality: The initial step in characterizing any new chemical entity is to assess its effect on cell viability. This is a critical checkpoint for two reasons: 1) It identifies compounds with potent, albeit non-specific, cytotoxic effects, which is a desirable outcome for anticancer drug discovery.[5] 2) For all other therapeutic areas, it establishes a non-toxic concentration range for use in subsequent, more specific assays, thereby preventing false positives caused by cell death rather than specific target modulation.
The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for viability.[6][7] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce a tetrazolium salt to a colored formazan product.[6]
Protocol: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[8][9] The XTT assay is often preferred over the MTT assay as the resulting formazan product is water-soluble, eliminating a solubilization step and simplifying the workflow.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of a panel of human cancer cell lines.
Materials:
-
Selected human cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
8-Bromo-1,2,3,4-tetrahydro-naphthyridine derivatives (dissolved in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a 2-fold serial dilution series in culture medium, starting from a top concentration of 200 µM (final concentration 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. A typical ratio is 50:1.
-
Assay Development: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protected from light, until the orange formazan product is visible.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 450-490 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 15.2 |
| Derivative 1 | A549 | 22.8 |
| Derivative 1 | U87 | >100 |
| Derivative 2 | MCF-7 | 1.8 |
| Derivative 2 | A549 | 2.5 |
| Derivative 2 | U87 | 4.1 |
Tier 2: Target-Oriented Biochemical Assays
Compounds that show interesting profiles in the primary screen (e.g., potent cytotoxicity or low cytotoxicity) should be advanced to biochemical assays to identify direct molecular targets. The heterocyclic nature of the naphthyridine scaffold makes protein kinases and GPCRs highly probable target classes.[4][11][12]
Protein Kinase Inhibition
Causality: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[5] Kinase inhibitors are a major class of modern therapeutics.[11] An in vitro kinase assay directly measures the ability of a compound to block the catalytic activity of a purified kinase enzyme.
We recommend a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production indicates inhibition.[13]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol is based on the principles of the ADP-Glo™ Kinase Assay and can be adapted for various kinases.[13]
Objective: To determine the IC50 of test compounds against a panel of selected protein kinases.
Materials:
-
Purified, active protein kinases (e.g., EGFR, BRAF, CDK2)
-
Specific kinase substrate peptides
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Serially dilute the test compounds in kinase buffer and add 1 µL to the wells of a 384-well plate. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO vehicle control.
-
Kinase Reaction Initiation: Prepare a 2X kinase/substrate mixture in kinase buffer. Add 5 µL of this mixture to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Start Reaction: Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to initiate the kinase reaction. The final reaction volume is 11 µL.
-
Kinase Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate IC50 values as described for the cytotoxicity assay.
G-Protein Coupled Receptor (GPCR) Binding
Causality: GPCRs are the largest family of cell surface receptors and the target of a significant percentage of all approved drugs.[14][15] Some tetrahydronaphthyridine derivatives are known to be potent GPCR antagonists.[12] A receptor binding assay measures the direct interaction of a compound with a receptor, typically by assessing its ability to compete with a known, labeled ligand.
The gold standard for this is the radioligand binding assay, which is highly sensitive and directly measures the binding event.[16][17] The assay determines the affinity of the test compound (Ki) by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol: Radioligand Competition Binding Assay
This protocol describes a filtration-based method for measuring competitive binding to a GPCR expressed in cell membranes.[18]
Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR (e.g., CXCR4)
-
Radiolabeled ligand specific for the target GPCR (e.g., [¹²⁵I]-SDF-1α)
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Test compounds in DMSO
-
96-well glass fiber filter plates
-
Vacuum manifold for filter plates
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well polypropylene plate, combine:
-
25 µL Binding Buffer
-
25 µL of test compound at various concentrations (or vehicle for total binding, or a high concentration of unlabeled ligand for non-specific binding).
-
25 µL of radiolabeled ligand at a fixed concentration (typically at its Kd value).
-
25 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.
-
Filtration: Pre-wet the filter plate with wash buffer. Transfer the contents of the reaction plate to the filter plate and apply a vacuum to aspirate the liquid. The cell membranes with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percent specific binding against the log of the test compound concentration.
-
Determine the IC50 from the resulting dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound ID | Target GPCR | Ki (nM) |
| Derivative 2 | CXCR4 | 24.0 |
| Derivative 3 | CXCR4 | 5.6 |
| Derivative 4 | CXCR4 | 157.2 |
Tier 3: Cellular Target Validation
Causality: A positive result in a biochemical assay is essential, but it does not guarantee that the compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly confirms target engagement in intact cells.[19] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[20][21]
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the classic CETSA workflow for validating the interaction between a compound and its target protein.[22][23]
Objective: To confirm target engagement by measuring the thermal stabilization of a target protein in cells treated with a test compound.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or a thermal cycler
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the test compound (at ~10x its biochemical IC50) and another with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody against the target protein.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. compound), plot the normalized band intensity against the temperature.
-
The resulting "melting curve" will show a rightward shift for the compound-treated sample if the compound stabilizes the target protein. This shift in the melting temperature (ΔTm) is direct evidence of target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The systematic application of this three-tiered in vitro screening cascade provides a robust framework for the comprehensive evaluation of novel 8-Bromo-1,2,3,4-tetrahydro-naphthyridine derivatives. By progressing from broad phenotypic screening to specific biochemical assays and finally to cellular target validation, researchers can efficiently identify compounds with promising therapeutic potential, elucidate their mechanism of action, and build a strong data package to justify advancement into lead optimization and further preclinical development.
References
- Zhang, R., & Xie, X. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
- Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Wang, D., et al. (2018). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery.
- Lall, N., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
-
AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Urizar, E., et al. (2019). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Neuroscience.
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Gatiatulin, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
-
Labroots. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Kazan Federal University. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!.
- Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols.
- Wilson, L. J., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry.
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active molecules containing tetrahydronaphthyridines (THNADs) core. Retrieved from [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
- Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports.
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules as Multi-target Enzyme Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. Retrieved from [Link]
-
R Discovery. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]
- Isfort, M., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
-
National Center for Biotechnology Information. (2015). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. Retrieved from [Link]
-
MDPI. (2020). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
Bentham Science. (2023). Recent Advances in Enzyme Inhibition: A Pharmacological Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
MDPI. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]
-
YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]
-
ResearchGate. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. Retrieved from [Link]
-
MDPI. (2022). Fast Screening Methods for the Analysis of Topical Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Utilizing Three-Dimensional Culture Methods to Improve High-Throughput Drug Screening in Anaplastic Thyroid Carcinoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Retrieved from [Link]
- Chahal, J., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes & Protocols: Leveraging 8-Bromo-1,2,3,4-tetrahydronaphthyridine in Modern Drug Discovery
Abstract
The 1,2,3,4-tetrahydronaphthyridine (THN) core is a semi-saturated bicyclic structure that merges a piperidine and a pyridine ring, two of the most prevalent N-heterocycles in small-molecule pharmaceuticals.[1] This scaffold offers a compelling combination of features for medicinal chemistry: a rigid, three-dimensional geometry, high sp³-character for improved solubility and metabolic profiles, and strategically placed nitrogen atoms for key hydrogen bonding interactions with protein targets.[1] The introduction of a bromine atom at the 8-position creates 8-Bromo-1,2,3,4-tetrahydronaphthyridine , a highly versatile and powerful intermediate. The bromine atom serves as a crucial synthetic handle, enabling late-stage functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries to probe the structure-activity relationships (SAR) of novel therapeutic agents.
This guide provides an in-depth exploration of the strategic application of 8-Bromo-1,2,3,4-tetrahydronaphthyridine in drug discovery campaigns, with a focus on the synthesis of kinase and PARP inhibitors. We will detail the rationale behind its use, provide validated synthetic protocols for its derivatization, and outline key biological assays for compound evaluation.
The Strategic Advantage of the 8-Bromo-THN Scaffold
The tetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[2][3] Its value is significantly enhanced by the presence of the 8-bromo substituent for several key reasons:
-
Synthetic Tractability: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the modular and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[4][5][6]
-
Vector for Exploration: In fragment-based or lead optimization campaigns, the bromine atom provides a well-defined vector for chemical space exploration. By systematically varying the substituent at the 8-position, chemists can probe specific pockets of a target protein's binding site to enhance affinity and selectivity.[7]
-
Improved Drug-like Properties: The core THN structure itself contributes to favorable drug-like properties. For instance, in the development of CXCR4 antagonists, the replacement of a tetrahydroisoquinoline core with a tetrahydronaphthyridine scaffold led to a significant reduction in off-target activity against the CYP2D6 enzyme, a crucial consideration for avoiding drug-drug interactions.[8][9]
The overall workflow for leveraging this scaffold in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the 8-Bromo-THN scaffold.
Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology.[10] The ATP-binding site of kinases contains a "hinge region" that forms critical hydrogen bonds with inhibitors. The tetrahydronaphthyridine scaffold is an excellent bioisostere for structures that can form these interactions. The 8-bromo intermediate allows for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity.[11]
Rationale for Targeting Kinases
Many kinases, such as those in the JAK/STAT or PI3K/AKT/mTOR pathways, are overexpressed or constitutively active in cancer cells, driving proliferation and survival.[10] Inhibitors that bind to the ATP pocket can block the kinase's catalytic activity, shutting down these oncogenic signals. The design of kinase inhibitors often involves a "hinge-binding" moiety and a "selectivity element". The THN core can act as the hinge-binder, while the group installed at the 8-position via cross-coupling serves as the selectivity element.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the 8-bromo-THN scaffold and a variety of aryl or heteroaryl boronic acids or esters.[6][12] This is a cornerstone reaction for building a library of potential kinase inhibitors.
Objective: To synthesize an 8-aryl-1,2,3,4-tetrahydronaphthyridine derivative.
Materials:
-
8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[13]
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)[13]
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Protocol:
-
Vessel Preparation: Add 8-Bromo-1,2,3,4-tetrahydronaphthyridine, the selected arylboronic acid, and the base to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Causality Note: The base is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[6]
-
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.[13]
-
Insight: Microwave irradiation can often dramatically reduce reaction times from hours to minutes.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 8-aryl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Simplified Suzuki-Miyaura reaction scheme.
Application in PARP Inhibitor Development
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[14] Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of targeted therapies.[14][15] The common structural feature of many PARP inhibitors is a carboxamide moiety that mimics the nicotinamide portion of the NAD+ substrate, forming key hydrogen bonds in the active site.[14][16] The 8-bromo-THN scaffold can be elaborated to incorporate this pharmacophore.
Rationale for Targeting PARP
In tumors with BRCA mutations, the homologous recombination pathway for repairing DNA double-strand breaks is faulty. When PARP is inhibited, single-strand breaks are not repaired, leading to the formation of double-strand breaks during DNA replication. The cell's inability to repair these breaks results in cell death—a concept known as synthetic lethality.[15]
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[4][17] This protocol can be used to couple 8-Bromo-1,2,3,4-tetrahydronaphthyridine with a primary or secondary amine, which can be a precursor to the essential carboxamide group or another key interaction moiety.
Objective: To synthesize an 8-amino-1,2,3,4-tetrahydronaphthyridine derivative.
Materials:
-
8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-8 mol%)[18]
-
Base (e.g., NaOtBu or KOtBu, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[19]
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Protocol:
-
Reagent Preparation (Air-Sensitive): Inside a glovebox or on a Schlenk line, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Expertise Note: The choice of phosphine ligand is critical and can dramatically affect reaction efficiency. Sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often superior for coupling with aryl bromides.[18]
-
-
Substrate Addition: Add the 8-Bromo-1,2,3,4-tetrahydronaphthyridine to the vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Causality Note: The strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the amine in situ, forming the palladium-amido complex that precedes reductive elimination.[4]
-
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
-
Characterization: Confirm the structure of the 8-amino derivative by NMR and mass spectrometry.
Biological Evaluation Protocol: In Vitro PARP-1 Inhibition Assay
Once a library of compounds has been synthesized, they must be tested for biological activity. A common primary screen is an in vitro enzymatic assay to determine the concentration at which the compound inhibits 50% of the target enzyme's activity (IC₅₀).
Objective: To determine the IC₅₀ value of a synthesized tetrahydronaphthyridine derivative against PARP-1.
Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.
Materials:
-
PARP-1 Assay Buffer
-
Recombinant human PARP-1 enzyme
-
Activated DNA (for stimulating enzyme activity)
-
Histone H1 protein (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent HRP substrate
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of the microplate with Histone H1 substrate and incubate to allow for binding. Wash the wells to remove unbound histone.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add a small volume of each dilution to the appropriate wells. Include "no inhibitor" (vehicle control, DMSO) and "no enzyme" (background) controls.
-
Enzyme Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+. Add this mix to all wells (except "no enzyme" controls) to start the reaction.
-
Self-Validating System: The inclusion of positive (vehicle) and negative (no enzyme) controls is essential to calculate the percent inhibition and ensure the assay is performing correctly.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction (PARylation) to occur.
-
Detection: Wash the wells to remove unreacted components. Add Streptavidin-HRP, which will bind to the biotinylated ADP-ribose units that have been attached to the histone. Incubate and wash again.
-
Signal Generation: Add the chemiluminescent HRP substrate. The HRP enzyme will catalyze a reaction that produces light.
-
Data Acquisition: Immediately read the plate on a luminometer. The amount of light produced is directly proportional to the PARP-1 activity.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation Example
| Compound ID | Scaffold | R-Group (C8-Position) | PARP-1 IC₅₀ (nM) | Kinase X IC₅₀ (nM) |
| THN-001 | 8-Br-THN | Phenyl | >10,000 | 5,400 |
| THN-002 | 8-Aryl-THN | 4-Fluorophenyl | 8,500 | 250 |
| THN-003 | 8-Amino-THN | Piperazinyl-carboxamide | 15 | >10,000 |
| Olaparib | (Reference) | (Reference) | 5 | >10,000 |
Conclusion and Future Outlook
8-Bromo-1,2,3,4-tetrahydronaphthyridine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its utility in creating diverse libraries through robust and well-understood cross-coupling chemistry makes it an invaluable starting point for targeting complex protein families like kinases and PARPs. The protocols and rationale outlined in this guide provide a framework for researchers to effectively harness the potential of this scaffold in the quest for novel, life-saving therapeutics. Future work will likely involve exploring novel coupling methodologies and expanding the application of this scaffold to other important drug target classes.
References
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Cao, Q., et al. (ResearchGate). Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. [URL: https://www.researchgate.net/figure/Tetrahydronaphthyridines-and-their-importance-a-Tetrahydronaphthyridine-THN-isomers-b_fig1_361958611]
- EPO. USE OF TETRAHYDRONAPHTHYRIDINE DERIVATIVE FOR PREPARATION OF MEDICINE FOR PREVENTING AND TREATING ADHESION-RELATED DISEASES. [URL: https://data.epo.org/publication-server/document?i=EP4405373A1&pn=EP4405373&ki=A1&cc=EP]
- Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. [URL: https://www.benchchem.com/pdf/B1245486_Tech_Sheet.pdf]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- The Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [URL: https://pubs.rsc.org/en/content/articlepdf/2018/sc/c8sc02766a?page=search]
- Cao, Q., et al. (Nature). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [URL: https://www.
- Jecs, E., et al. (PubMed). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. [URL: https://pubmed.ncbi.nlm.nih.gov/35179893/]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
- MDPI. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [URL: https://www.mdpi.com/1420-3049/26/23/7377]
- Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Cao, Q., et al. (ResearchGate). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [URL: https://www.researchgate.
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-reaction.shtm]
- ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [URL: https://www.researchgate.
- PubMed. Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane. [URL: https://pubmed.ncbi.nlm.nih.gov/39602220/]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
- AK Scientific Inc. 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [URL: https://www.aksci.com/item_detail.php?
- PubMed. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/36798935/]
- Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [URL: https://baxendalegroup.com/wp-content/uploads/2019/07/116-QTE-2006-2-332.pdf]
- MySkinRecipes. 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [URL: https://myskinrecipes.com/ingredient-info/7-bromo-1-2-3-4-tetrahydronaphthalen-2-amine-hydrochloride]
- Wang, Z., et al. (PubMed). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5085732/]
- Ferandin, Y., et al. (PubMed). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485459/]
- ScienceDirect. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2100411X]
- Cicero, S. A., et al. (PubMed). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414272/]
- Gunay, A., et al. (PubMed). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4807758/]
- Gao, C., et al. (PubMed). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3888307/]
- PubMed. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11689254/]
- Beilstein Journal of Organic Chemistry. Squaryl molecular metaphors – application to rational drug design and imaging agents. [URL: https://www.beilstein-journals.org/bjoc/articles/10/118]
-
PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][19]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/21174434/]
- MedChemExpress. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. [URL: https://www.medchemexpress.com/academic-validation/synthesis-and-evaluation-of-novel-tetrahydronaphthyridine-cxcr4-antagonists-with-improved-drug-like-profiles.html]
- Zhang, Y., et al. (PubMed). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11422776/]
- ResearchGate. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [URL: https://www.researchgate.net/publication/309282713_Design_Synthesis_and_Biological_Evaluation_of_Novel_PARP-1_Inhibitors_Based_on_a_1H-Thieno34-d_Imidazole-4-Carboxamide_Scaffold]
- R Discovery. Strategies Employed for the Development of PARP Inhibitors. [URL: https://discovery.researcher.life/article/strategies-employed-for-the-development-of-parp-inhibitors/511c7504-633c-3d23-95b6-79483320c224]
Sources
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
The Versatile Virtuoso: 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a Cornerstone for Complex Molecule Synthesis
Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydronaphthyridine (THN) core has emerged as a privileged scaffold. Its unique three-dimensional architecture, combining a saturated piperidine ring with an aromatic pyridine system, offers a compelling blend of structural rigidity, aqueous solubility, and hydrogen bonding capabilities. These features make THN derivatives highly sought after in the design of novel therapeutics targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to kinases.[1][2][3] The strategic introduction of a bromine atom at the 8-position of the THN scaffold transforms this already valuable core into a versatile and powerful building block. The 8-bromo-1,2,3,4-tetrahydronaphthyridine moiety serves as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile and modular construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this key intermediate in the synthesis of diverse and potentially bioactive molecules.
Acquiring the Key Building Block: Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthyridine
While not commercially available in vast quantities, the synthesis of 8-bromo-1,2,3,4-tetrahydronaphthyridine can be approached through established synthetic strategies. A plausible and efficient route involves a two-step process: the bromination of a suitable naphthyridine precursor followed by selective catalytic hydrogenation of the less electron-rich pyridine ring.
A potential synthetic pathway could involve the bromination of 1,8-naphthyridine, followed by a selective reduction. The selective hydrogenation of one of the pyridine rings in naphthyridines can be achieved using catalysts like palladium on carbon (Pd/C) under controlled conditions.[4]
Gateway to Complexity: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of 8-bromo-1,2,3,4-tetrahydronaphthyridine lies in the reactivity of its C-Br bond in a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents at the 8-position, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] For 8-bromo-1,2,3,4-tetrahydronaphthyridine, this reaction opens the door to a vast array of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[3][7]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (or its boronate ester), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-1,2,3,4-tetrahydronaphthyridine with Phenylboronic Acid
Materials:
-
8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 8-bromo-1,2,3,4-tetrahydronaphthyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-phenyl-1,2,3,4-tetrahydronaphthyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 8-16 | 85-98 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 120 | 6-12 | 80-95 |
Note: Yields are representative and will vary depending on the specific boronic acid and reaction scale.
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Applikations- und Protokollhandbuch: Funktionalisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts, einer Schlüsselstruktur in der medizinischen Chemie. Der Schwerpunkt liegt auf modernen palladiumkatalysierten Kreuzkupplungsreaktionen, die eine effiziente und vielseitige Modifikation dieses Heterozyklus ermöglichen.
Einleitung: Die Bedeutung des Tetrahydronaphthyridin-Gerüsts
Bicyclische Verbindungen, die gesättigte N-Heterocyclen mit (hetero)aromatischen Einheiten kombinieren, sind in der medizinischen Chemie von hohem Wert. Sie bieten eine Kombination aus polarer Funktionalität, einem hohen Anteil an sp³-hybridisierten Kohlenstoffatomen und starr angeordneten Gruppen am aromatischen Kern, die wichtige Wechselwirkungen mit Proteintargets eingehen können. Tetrahydronaphthyridine (THNs) sind halbkonservierte Bicyclen, die einen Piperidin- mit einem Pyridinring verbinden – die beiden beliebtesten N-Heterocyclen in niedermolekularen Pharmazeutika.[1] Die Funktionalisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts eröffnet den Zugang zu einer breiten Palette von Analoga für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen.
Strategien zur Derivatisierung: Palladium-katalysierte Kreuzkupplungen
Palladium-katalysierte Kreuzkupplungsreaktionen sind zu einem unverzichtbaren Werkzeug in der organischen Synthese geworden, insbesondere für die Bildung von Kohlenstoff-Kohlenstoff- (C-C) und Kohlenstoff-Stickstoff- (C-N) Bindungen an aromatischen und heteroaromatischen Systemen. Das Bromatom in Position 8 des Tetrahydronaphthyridin-Gerüsts dient als vielseitiger "Griff" für eine Reihe dieser Transformationen.
Suzuki-Miyaura-Kupplung: Synthese von 8-Aryl- und 8-Heteroaryl-Derivaten
Die Suzuki-Miyaura-Reaktion ist eine robuste und weit verbreitete Methode zur Bildung von C(sp²)-C(sp²)-Bindungen.[2] Sie ermöglicht die Kupplung von Aryl- oder Vinylhalogeniden mit Organoborverbindungen und zeichnet sich durch ihre Toleranz gegenüber einer Vielzahl funktioneller Gruppen und milde Reaktionsbedingungen aus.
Kausale Begründung der experimentellen Entscheidungen: Die Wahl des Palladium-Katalysators und der Liganden ist entscheidend für den Erfolg der Reaktion. Katalysatorsysteme wie Pd(PPh₃)₄ oder PdCl₂(dppf) in Kombination mit einer Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) haben sich bei ähnlichen heteroaromatischen Substraten als wirksam erwiesen. Die Base ist notwendig, um das Boronat-Zwischenprodukt zu aktivieren und die Transmetallierungsphase des katalytischen Zyklus zu erleichtern. Ein Gemisch aus einem organischen Lösungsmittel wie 1,4-Dioxan oder Toluol und Wasser wird häufig verwendet, um sowohl die organischen als auch die anorganischen Reaktanten zu lösen.
Experimenteller Arbeitsablauf: Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.
Protokoll 1: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung
-
Reaktionsaufbau: In einem trockenen Schlenkrohr oder Reaktionsgefäß werden 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.), die entsprechende Aryl- oder Heteroarylboronsäure (1,2-1,5 Äq.), die Base (z. B. K₂CO₃, 2,0 Äq.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 3 mol%) vorgelegt.
-
Inertisierung: Das Gefäß wird verschlossen und dreimal evakuiert und mit einem Inertgas (z. B. Argon) gefüllt, um eine sauerstofffreie Atmosphäre zu gewährleisten.
-
Lösungsmittelzugabe: Das entgaste Lösungsmittelsystem (z. B. 1,4-Dioxan/Wasser im Verhältnis 4:1) wird mittels einer Spritze zugegeben. Die typische Konzentration beträgt 0,1 bis 0,5 M in Bezug auf das 8-Brom-1,2,3,4-tetrahydronaphthyridin.
-
Reaktion: Die Reaktionsmischung wird unter kräftigem Rühren auf die gewünschte Temperatur (z. B. 90 °C) erhitzt.
-
Kontrolle: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt. Die Reaktion ist typischerweise innerhalb von 4-16 Stunden abgeschlossen.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Die Reaktionsmischung wird mit Ethylacetat und Wasser verdünnt. Die Mischung wird in einen Scheidetrichter überführt und die organische Phase abgetrennt. Die wässrige Phase wird zweimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und unter reduziertem Druck eingeengt. Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 8-aryl-substituierte Derivat zu erhalten.
Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung
| Eintrag | Boronsäure | Pd-Katalysator (mol%) | Ligand (mol%) | Base (Äq.) | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Phenylboronsäure | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxan/H₂O | 90 | 12 | ca. 85 |
| 2 | 4-Methoxyphenylboronsäure | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluol | 100 | 16 | ca. 92 |
| 3 | 3-Thienylboronsäure | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ca. 88 |
| Die Ausbeuten sind Schätzungen, die auf analogen Reaktionen mit ähnlichen bromierten Heteroaromaten basieren. |
Buchwald-Hartwig-Aminierung: Synthese von 8-Amino-Derivaten
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke palladiumkatalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff- (C-N) Bindungen.[3] Diese Reaktion ist zu einem Eckpfeiler in der medizinischen Chemie und Arzneimittelentwicklung geworden, da sie einen breiten Substrat- und funktionellen Gruppenbereich abdeckt und die Synthese von Arylaminen aus Arylhalogeniden ermöglicht.
Kausale Begründung der experimentellen Entscheidungen: Die oxidative Addition des Arylbromids an das Pd(0)-Zentrum ist oft der geschwindigkeitsbestimmende Schritt. Elektronendonierende Gruppen am Arylhalogenid können diesen Schritt verlangsamen. Die Wahl eines elektronenreichen, sterisch anspruchsvollen Liganden (z. B. XPhos, BrettPhos) ist entscheidend, um die reduktive Eliminierung zu fördern und die Bildung von Nebenprodukten zu minimieren. Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) sind erforderlich, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden.
Katalytischer Zyklus: Buchwald-Hartwig-Aminierung
Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Protokoll 2: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung
-
Reaktionsaufbau: In einem ofengetrockneten, wiederverschließbaren Reaktionsgefäß werden unter Inertgasatmosphäre (z. B. in einer Glovebox) der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der Phosphinligand (z. B. XPhos, 2-4 mol%) und die Base (z. B. NaOtBu, 1.4 Äq.) vorgelegt.
-
Lösungsmittel und Reaktanten: Das wasserfreie Lösungsmittel (z. B. Toluol oder Dioxan) wird zugegeben, gefolgt vom 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.) und dem Amin (1,2 Äq.).
-
Reaktion: Das Gefäß wird fest verschlossen und in einem vorgeheizten Ölbad bei der angegebenen Temperatur (z. B. 80-110 °C) kräftig gerührt.
-
Kontrolle: Der Reaktionsfortschritt wird mittels LC-MS überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Ethylacetat verdünnt und durch einen Stopfen Kieselgel filtriert, wobei mit zusätzlichem Ethylacetat nachgespült wird.
-
Reinigung: Das Filtrat wird eingeengt und das Rohprodukt durch Säulenchromatographie oder Umkristallisation gereinigt.
Tabelle 2: Repräsentative Bedingungen für die Buchwald-Hartwig-Aminierung
| Eintrag | Amin | Pd-Präkatalysator (mol%) | Ligand (mol%) | Base (Äq.) | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Morpholin | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluol | 100 | 18 | ca. 90 |
| 2 | Anilin | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxan | 110 | 24 | ca. 82 |
| 3 | Benzylamin | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 12 | ca. 88 |
| Die Ausbeuten sind Schätzungen, die auf analogen Reaktionen mit ähnlichen bromierten Heteroaromaten basieren. |
Sonogashira- und Heck-Kupplungen: Einführung von Alkinyl- und Alkenyl-Substituenten
Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion von Arylhalogeniden mit terminalen Alkinen.[4] Diese Reaktion wird typischerweise durch einen Palladium-Komplex und einen Kupfer(I)-Katalysator katalysiert. Die Heck-Reaktion hingegen kuppelt Arylhalogenide mit Alkenen, um substituierte Alkene zu bilden.[5]
Kausale Begründung der experimentellen Entscheidungen: Bei der Sonogashira-Kupplung ist die Verwendung eines Kupfer(I)-Katalysators (z. B. CuI) entscheidend, um das Kupferacetylid zu bilden, das dann mit dem Palladium-Komplex transmetalliert. Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylamin (i-Pr₂NH) dient sowohl als Base als auch oft als Lösungsmittel.[6] Bei der Heck-Reaktion ist die Wahl der Base (oft ein tertiäres Amin oder ein anorganisches Carbonat) und des Liganden wichtig, um die Regio- und Stereoselektivität der Alken-Insertion und der anschließenden β-Hydrid-Eliminierung zu steuern.[7]
Protokoll 3: Allgemeine Vorschrift für die Sonogashira-Kupplung
-
Reaktionsaufbau: In einem trockenen Schlenkrohr werden 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 2 mol%) und Kupfer(I)-iodid (CuI, 4 mol%) unter Argonatmosphäre vorgelegt.
-
Lösungsmittel und Reaktanten: Wasserfreies THF und eine Aminbase (z. B. Et₃N, 3 Äq.) werden zugegeben, gefolgt vom terminalen Alkin (1,5 Äq.).
-
Reaktion: Die Mischung wird bei Raumtemperatur oder erhöhter Temperatur (z. B. 60 °C) gerührt, bis die Umsetzung vollständig ist (Kontrolle durch DC/LC-MS).
-
Aufarbeitung: Die Reaktionsmischung wird durch Celite filtriert und das Filtrat eingeengt. Der Rückstand wird in Ethylacetat aufgenommen, mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt.
-
Reinigung: Die Reinigung erfolgt durch Säulenchromatographie.
Protokoll 4: Allgemeine Vorschrift für die Heck-Kupplung
-
Reaktionsaufbau: In einem Druckrohr werden 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.), der Palladiumkatalysator (z. B. Pd(OAc)₂, 5 mol%), der Ligand (z. B. P(o-tol)₃, 10 mol%) und die Base (z. B. K₂CO₃, 2 Äq.) vorgelegt.
-
Lösungsmittel und Reaktanten: Wasserfreies Lösungsmittel (z. B. DMF oder Acetonitril) und das Alken (z. B. n-Butylacrylat, 1,5 Äq.) werden zugegeben.
-
Reaktion: Das Gefäß wird verschlossen und bei erhöhter Temperatur (z. B. 100-120 °C) erhitzt, bis die Umsetzung vollständig ist (Kontrolle durch DC/LC-MS).
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt.
-
Reinigung: Die Reinigung erfolgt durch Säulenchromatographie.
Fazit und Ausblick
Die Derivatisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts mittels palladiumkatalysierter Kreuzkupplungsreaktionen bietet einen modularen und effizienten Zugang zu einer Vielzahl von substituierten Analoga. Die hier vorgestellten Protokolle für Suzuki-Miyaura-, Buchwald-Hartwig-, Sonogashira- und Heck-Reaktionen dienen als validierte Ausgangspunkte für die Synthese von Wirkstoffbibliotheken. Die vorgestellten Methoden ermöglichen es Forschern, die Struktur-Wirkungs-Beziehungen systematisch zu untersuchen und die pharmakologischen Eigenschaften dieses wichtigen Heterozyklus zu optimieren. Zukünftige Arbeiten könnten sich auf die Entwicklung noch milderer und umweltfreundlicherer Katalysatorsysteme sowie auf die Anwendung dieser Methoden in der Festphasensynthese für das Hochdurchsatz-Screening konzentrieren.
Referenzen
-
Dorel, R., & Haydl, A. M. (2019). Die Buchwald-Hartwig-Aminierung nach 25 Jahren. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Cao, Q., et al. (2023). Modulare, automatisierte Synthese von spirocyclischen Tetrahydronaphthyridinen aus primären Alkylaminen. Nature Communications, 14(1), 215. [Link]
-
Heck, R. F. (1982). Palladium-katalysierte Vinylierungsreaktionen. Organic Reactions, 27, 345-390. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-katalysierte Kreuzkupplungsreaktionen: Eine neue Generation von Katalysatoren. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-katalysierte Kreuzkupplungsreaktionen von Organoborverbindungen. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Sonogashira, K. (2002). Entwicklung von Palladium-katalysierten Kreuzkupplungsreaktionen von terminalen Alkinen mit Aryl- oder Vinylhalogeniden. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (S. 1499-1581). John Wiley & Sons, Inc. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rationelles Design von Katalysatoren für die Palladium-katalysierte Aminierung von Arylchloriden: Anwendung in der kombinatorischen Chemie. Accounts of Chemical Research, 31(12), 805-818. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Characterizing 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a CXCR4 Antagonist in Cell-Based Assays
Abstract
The tetrahydronaphthyridine scaffold is a promising pharmacophore in the development of chemokine receptor modulators. This document provides a comprehensive guide for researchers characterizing the biological activity of novel tetrahydronaphthyridine derivatives, using 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a representative compound. We hypothesize that this compound acts as an antagonist of the C-X-C chemokine receptor 4 (CXCR4). The protocols herein describe a tiered, logical workflow—from initial target engagement and signaling blockade to functional and disease-relevant outcomes—to fully profile the compound's mechanism of action and therapeutic potential.
Introduction: The CXCL12/CXCR4 Signaling Axis - A Key Therapeutic Target
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Its sole endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12, also known as SDF-1), governs processes such as hematopoietic stem cell homing, lymphocyte trafficking, and embryonic development.[4][5]
However, dysregulation of the CXCL12/CXCR4 axis is a critical driver in numerous diseases. It is implicated in over 20 types of cancer, where it promotes tumor growth, angiogenesis, and metastasis to organs rich in CXCL12, such as the lungs, liver, and bone marrow.[4][6][7] Furthermore, CXCR4 is a primary co-receptor for T-tropic (X4) strains of HIV-1, facilitating viral entry into T-cells.[1][8] Consequently, the development of potent and specific CXCR4 antagonists is an area of intense therapeutic interest.[1][4][9]
This guide outlines a series of robust, validated cell-based assays to determine if 8-Bromo-1,2,3,4-tetrahydronaphthyridine can effectively antagonize CXCR4 function. We will utilize AMD3100 (Plerixafor), an FDA-approved CXCR4 antagonist, as a positive control throughout these protocols to benchmark the activity of our test compound.[5][10][11]
Figure 1. Simplified CXCL12/CXCR4 Signaling Pathway.
A Tiered Approach to Compound Characterization
We advocate for a systematic, multi-tiered approach to characterize the bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine. This workflow ensures that each successive experiment builds upon a solid foundation of data, logically progressing from receptor binding to functional cellular consequences.
Figure 2. Tiered Experimental Workflow.
Tier 1 Protocol: Target Engagement
The foundational question is whether the test compound physically interacts with the CXCR4 receptor. A competition binding assay provides a direct measure of the compound's ability to displace the natural ligand, CXCL12, from its binding site.[1][3][12]
Flow Cytometry-Based Competition Binding Assay
Principle: This assay quantifies the displacement of a fluorescently-labeled CXCL12 ligand (CXCL12-AF647) from CXCR4-expressing cells by an unlabeled competitor (8-Bromo-1,2,3,4-tetrahydronaphthyridine). The reduction in cell-associated fluorescence, measured by flow cytometry, is proportional to the competitor's binding affinity.[12][13][14]
Materials:
-
Cells: Jurkat cells (human T-lymphocyte cell line, endogenously expressing high levels of CXCR4).[12]
-
Labeled Ligand: Recombinant Human CXCL12/SDF-1α (Alexa Fluor® 647 conjugated).
-
Test Compound: 8-Bromo-1,2,3,4-tetrahydronaphthyridine, dissolved in DMSO to a 10 mM stock.
-
Positive Control: AMD3100, dissolved in water to a 1 mM stock.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Fixative: 1% Paraformaldehyde (PFA) in PBS.
-
Instrumentation: Flow cytometer capable of detecting AF647 fluorescence.
Protocol:
-
Cell Preparation: Culture Jurkat cells to a density of 0.8-1.5 x 10⁶ cells/mL. Harvest, wash twice with Assay Buffer, and resuspend to a final concentration of 2 x 10⁶ cells/mL in Assay Buffer.
-
Compound Plating: In a 96-well U-bottom plate, perform a serial dilution of the test compound and AMD3100. A typical starting concentration is 100 µM, diluted 1:3 down the plate. Include a "no competitor" (vehicle only) control and a "no ligand" (cells only) control.
-
Incubation with Compound: Add 50 µL of the cell suspension (100,000 cells) to each well containing the diluted compounds. Incubate for 15 minutes at room temperature, protected from light.
-
Addition of Labeled Ligand: Prepare a working solution of CXCL12-AF647 in Assay Buffer at 2x the final desired concentration (e.g., 50 ng/mL for a final concentration of 25 ng/mL). Add 50 µL of this solution to all wells except the "no ligand" control.
-
Binding Incubation: Incubate the plate for 30-45 minutes at room temperature, protected from light.
-
Wash and Fix: Centrifuge the plate (400 x g, 5 min), discard the supernatant, and wash the cell pellets with 200 µL of cold Assay Buffer.[14] Repeat the centrifugation and wash step. Resuspend the final cell pellet in 150 µL of 1% PFA.[12]
-
Data Acquisition: Acquire data on a flow cytometer, recording the median fluorescence intensity (MFI) in the AF647 channel for at least 10,000 events per well.
Data Analysis & Expected Results:
-
Calculate the percent inhibition for each compound concentration relative to the "no competitor" (0% inhibition) and "no ligand" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A potent antagonist will exhibit a low nanomolar to micromolar IC₅₀ value, indicating effective displacement of the natural ligand.
| Compound | Expected IC₅₀ (nM) |
| AMD3100 (Positive Control) | 10 - 100 |
| 8-Bromo-1,2,3,4-tetrahydronaphthyridine | To be determined |
| Inactive Compound (Negative Control) | > 100,000 |
Tier 2 Protocols: Signaling & Functional Blockade
Confirming that the compound binds to CXCR4 is the first step. The next is to demonstrate that this binding event translates into a functional blockade of the downstream signaling pathways and cellular responses initiated by CXCL12.
Calcium Mobilization Assay
Principle: CXCR4 is a Gαi-coupled receptor. Ligand binding leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3), triggering the release of calcium (Ca²⁺) from the endoplasmic reticulum.[7][15] This transient increase in intracellular Ca²⁺ can be measured using a fluorescent calcium indicator dye. An antagonist will block this CXCL12-induced calcium flux.[16][17]
Materials:
-
Cells: U87 glioblastoma cells stably expressing CXCR4 (U87.CD4.CXCR4) or Jurkat cells.
-
Agonist: Recombinant Human CXCL12/SDF-1α.
-
Calcium Indicator Dye: Fluo-4 AM or similar cell-permeable calcium-sensitive dye.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a flow cytometer capable of kinetic reads.
Protocol:
-
Cell Plating: For adherent cells (U87), plate 50,000 cells per well in a 96-well black, clear-bottom plate and incubate overnight. For suspension cells (Jurkat), use 100,000 cells per well on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid) in Assay Buffer. Remove culture media from cells and add 100 µL of loading buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells gently with Assay Buffer. Add 90 µL of Assay Buffer containing the desired concentrations of the test compound or AMD3100. Incubate for 10-20 minutes at room temperature.
-
Signal Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection & Reading: The instrument will inject 10 µL of CXCL12 (at a pre-determined EC₈₀ concentration) into each well. Immediately continue recording the fluorescence intensity every second for 90-120 seconds.
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline reading. Determine the IC₅₀ of the antagonist by plotting the percent inhibition of the CXCL12 response versus the antagonist concentration.
Chemotaxis (Cell Migration) Assay
Principle: A primary function of the CXCL12/CXCR4 axis is to direct cell migration.[1][18] This assay measures the ability of a compound to inhibit the CXCL12-directed migration of CXCR4-expressing cells across a porous membrane in a Transwell chamber.[19]
Figure 3. Principle of the Transwell Chemotaxis Assay.
Materials:
-
Cells: Jurkat cells.
-
Chemoattractant: Recombinant Human CXCL12/SDF-1α.
-
Assay Medium: RPMI-1640 + 0.5% BSA.
-
Apparatus: 24-well plates with 8.0 µm pore size Transwell inserts.
-
Quantification Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or similar.
Protocol:
-
Preparation: Starve Jurkat cells in serum-free media for 2-4 hours. Resuspend cells in Assay Medium at 1 x 10⁷ cells/mL.
-
Compound Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of the test compound or AMD3100 for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of Assay Medium containing CXCL12 (at its EC₅₀, typically 10-50 ng/mL) to the lower wells of the 24-well plate. Add Assay Medium without CXCL12 to negative control wells.
-
Cell Seeding: Carefully place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension (1 x 10⁶ cells) to the top of each insert.[20][21]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the inserts from the plate.
-
To quantify the migrated cells in the lower chamber, add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Incubate according to the manufacturer's instructions and read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of migration for each compound concentration relative to the positive (CXCL12 only) and negative (no CXCL12) controls. Determine the IC₅₀ value by non-linear regression.
Tier 3 Protocols: Disease-Relevant Phenotypic Assays
The final tier of assays aims to confirm the compound's activity in a model system that recapitulates a key aspect of a disease driven by CXCR4.
HIV-1 Entry Assay
Principle: This assay measures the ability of the test compound to block the entry of an X4-tropic HIV-1 strain into target cells that express CD4 and CXCR4. A common method uses HeLa-derived indicator cells (e.g., TZM-bl) that express CD4, CXCR4, and CCR5, and contain Tat-responsive luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.[22][23]
Materials:
-
Target Cells: TZM-bl cells.
-
Virus: An X4-tropic HIV-1 strain (e.g., NL4-3).
-
Test Compound & Control: 8-Bromo-1,2,3,4-tetrahydronaphthyridine and AMD3100.
-
Culture Medium: DMEM + 10% FBS.
-
Luciferase Assay System: e.g., Bright-Glo™ Luciferase Assay System.
Protocol:
-
Cell Plating: Seed TZM-bl cells in a 96-well white, clear-bottom plate at 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: The next day, remove the medium and replace it with 50 µL of fresh medium containing serial dilutions of the test compound or AMD3100. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of medium containing a pre-titered amount of HIV-1 NL4-3 virus to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Readout: Remove the culture medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry (reduction in luciferase signal) and determine the IC₅₀ for the compound.
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the characterization of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, or any novel compound, as a potential CXCR4 antagonist. By systematically progressing through target engagement, functional signaling, and disease-relevant phenotypic assays, researchers can build a robust data package that elucidates the compound's mechanism of action and validates its potential as a therapeutic agent. The inclusion of the well-characterized antagonist AMD3100 as a benchmark is critical for validating assay performance and contextualizing the potency of new chemical entities.
References
-
Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor. PubMed, National Center for Biotechnology Information.[Link]
-
The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis. MDPI.[Link]
-
The Role of the CXCL12/CXCR4 Signaling Pathway in Regulating Cellular Migration. MDPI.[Link]
-
CXCL12 (SDF-1)/CXCR4 pathway in cancer. PubMed, National Center for Biotechnology Information.[Link]
-
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS ONE.[Link]
-
The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer. Frontiers in Endocrinology.[Link]
-
CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy. PubMed, National Center for Biotechnology Information.[Link]
-
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PubMed, National Center for Biotechnology Information.[Link]
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. National Institutes of Health (NIH).[Link]
-
Detailed Incucyte® Chemotaxis Assay Protocol for Jurkat Cells. Sartorius.[Link]
-
Migration Protocol with Chemokines. ChemoTactics.[Link]
-
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. National Center for Biotechnology Information.[Link]
-
Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Proceedings of the National Academy of Sciences.[Link]
-
The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice. National Institutes of Health (NIH).[Link]
-
AMD3100/CXCR4 Inhibitor. National Center for Biotechnology Information.[Link]
-
Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Charles River Laboratories.[Link]
-
AMD3100 Is a Potent Antagonist at CXCR4(R334X), a Hyperfunctional Mutant Chemokine Receptor and Cause of WHIM Syndrome. PubMed, National Center for Biotechnology Information.[Link]
-
Cell Migration Assay. Bio-protocol.[Link]
-
Assays for Measuring Cell Surface Expression of CXCR4. Protein Foundry.[Link]
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. PubMed, National Center for Biotechnology Information.[Link]
-
A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. JoVE (Journal of Visualized Experiments).[Link]
-
CXCR4 Human Chemokine GPCR Cell Based Antagonist Total Internalization LeadHunter Assay. Eurofins Discovery.[Link]
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. JoVE (Journal of Visualized Experiments).[Link]
-
High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. National Center for Biotechnology Information.[Link]
-
Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4. National Center for Biotechnology Information.[Link]
-
In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging. National Center for Biotechnology Information.[Link]
-
Nitric oxide functions in stromal cell-derived factor-1-induced cytoskeleton changes and the migration of Jurkat cells. Spandidos Publications.[Link]
-
CXCR4 Mediates Enhanced Cell Migration in CALM-AF10 Leukemia. Frontiers in Oncology.[Link]
-
Establishment of an HIV cell-cell fusion assay by using two genetically modified HeLa cell lines and reporter gene. PubMed, National Center for Biotechnology Information.[Link]
Sources
- 1. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 2. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 8. AMD3100/CXCR4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 17. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Frontiers | CXCR4 Mediates Enhanced Cell Migration in CALM-AF10 Leukemia [frontiersin.org]
- 22. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishment of an HIV cell-cell fusion assay by using two genetically modified HeLa cell lines and reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
Welcome to the technical support center for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format to help you optimize your synthetic route, improve yields, and ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the 8-Bromo-1,2,3,4-tetrahydro-naphthyridine scaffold?
A foundational and highly adaptable approach involves a two-stage process:
-
Formation of the Bicyclic Core: First, the 1,2,3,4-tetrahydro-1,7-naphthyridine core is synthesized. A variety of established methods can be employed, such as the Friedländer annulation, which involves the condensation of an ortho-amino-aldehyde with a ketone or methylene-containing compound.[1] More modern approaches, such as photocatalytic hydroaminoalkylation (HAA) followed by a palladium-catalyzed C-N bond formation, offer modularity and access to diverse analogs.[2]
-
Regioselective Bromination: The synthesized tetrahydro-naphthyridine core is then subjected to electrophilic aromatic substitution to install the bromine atom at the C8 position. The key to this step is controlling the regioselectivity to avoid the formation of unwanted isomers.
Q2: Why is the C8 position the target for bromination, and what influences this selectivity?
The electronic landscape of the 1,7-naphthyridine ring system governs the position of electrophilic attack. The pyridine nitrogen atom is electron-withdrawing and deactivates the ring towards electrophiles, particularly at the adjacent C2 and C4 positions (in the parent pyridine). However, in the fused tetrahydro-naphthyridine system, the C8 position is ortho to the electron-donating secondary amine in the saturated ring and para to the pyridine nitrogen. The powerful activating and ortho-directing effect of the amine typically overrides the deactivating effect of the pyridine nitrogen, making the C8 position the most nucleophilic and thus the primary site for bromination.
Q3: Which brominating agent is recommended for this transformation?
For substrates like tetrahydro-naphthyridines, which are moderately activated, N-Bromosuccinimide (NBS) is the reagent of choice.[3] It is a solid, easy-to-handle source of electrophilic bromine that offers superior control and selectivity compared to the more aggressive and hazardous molecular bromine (Br₂).[4] Using NBS minimizes the risk of over-bromination and side reactions, which is critical for achieving high purity.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or negligible yield of the 1,2,3,4-tetrahydro-1,7-naphthyridine precursor.
-
Q: My initial cyclization reaction to form the core structure is not working. What are the likely causes and solutions?
A: This issue typically stems from three areas: reaction conditions, catalyst activity, or starting material purity.
-
Causality: Cyclization reactions like the Friedländer synthesis are often equilibrium-driven and sensitive to temperature and water content.[1] The reaction requires dehydration to drive the formation of the final aromatic ring. If using metal-catalyzed routes, the catalyst's oxidation state and ligand integrity are paramount.
-
Troubleshooting Steps:
-
Optimize Thermal Conditions: If using a condensation reaction, ensure your temperature is high enough to facilitate cyclization and remove water, often by refluxing in a solvent like ethanol or using a dehydrating agent like polyphosphoric acid.[6]
-
Verify Catalyst Integrity: For palladium-catalyzed reactions, ensure the catalyst is not deactivated. Use fresh catalyst and anhydrous, degassed solvents to prevent catalyst poisoning.
-
Monitor Progress Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials. An incomplete reaction may simply require a longer reaction time or an incremental increase in temperature.
-
Assess Starting Material Quality: Impurities in the initial amine or ketone can interfere with the reaction. Confirm the purity of your starting materials by NMR or GC-MS before beginning the synthesis.
-
-
Problem 2: Poor yield and formation of multiple products during the bromination step.
-
Q: My bromination with NBS is giving a low yield of the desired 8-bromo product along with several other spots on my TLC plate. How can I improve the selectivity and yield?
A: This is a classic selectivity problem, often caused by overly aggressive reaction conditions or incorrect stoichiometry. The formation of multiple products indicates either polybromination (the addition of more than one bromine atom) or the formation of other constitutional isomers.
-
Causality: The tetrahydro-naphthyridine ring system has multiple sites that can be brominated, although the C8 position is electronically favored. If the reaction is too energetic (high temperature) or if excess brominating agent is present, the kinetic barrier to brominate less-favored positions can be overcome.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bromination.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of NBS (1.05 to 1.1 equivalents). Using a large excess is the most common cause of polybromination.[7]
-
Lower the Temperature: Start the reaction at 0°C by immersing your flask in an ice bath. Add the NBS slowly, and then allow the reaction to warm gradually to room temperature. This favors the thermodynamically preferred C8 product.
-
Portion-wise Addition: Instead of adding all the NBS at once, add it in small portions over 30-60 minutes. This keeps the instantaneous concentration of the brominating agent low, enhancing selectivity.
-
Choose the Right Solvent: A non-polar aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) is often ideal.[7] Protic solvents can interfere with the brominating agent.
-
-
Problem 3: The final product is difficult to purify and appears contaminated with succinimide.
-
Q: After my reaction workup, I'm struggling to separate my product from a persistent impurity. NMR suggests it might be succinimide, the byproduct of NBS. How do I remove it?
A: Succinimide is water-soluble and can be easily removed with a proper aqueous workup before chromatography.
-
Causality: Succinimide is formed as NBS is consumed. If the post-reaction workup is insufficient, it can carry through and co-elute with your product, especially if the product has polar character.
-
Solutions:
-
Aqueous Wash: After the reaction is complete (as determined by TLC), quench it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS. Then, wash the organic layer sequentially with a 1M sodium bicarbonate (NaHCO₃) solution, water, and finally brine (saturated NaCl).[8] This sequence will remove succinimide and other water-soluble impurities.
-
Silica Gel Chromatography: If impurities persist, column chromatography is essential. A gradient elution starting from a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is typically effective.[9]
-
Recrystallization: For the final polishing of your product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be highly effective at removing trace impurities to yield material of >99% purity.[6]
-
-
Optimized Experimental Protocols
The following protocols represent a robust starting point for your synthesis.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine
This protocol is based on a modified Friedländer synthesis.
Caption: Workflow for Tetrahydro-naphthyridine Synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-formylpyridine (1.0 eq) and cyclopentanone (1.2 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Catalyst Addition: Add piperidine (0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1,2,3,4-tetrahydro-1,7-naphthyridine.
Protocol 2: Synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Methodology:
-
Reaction Setup: Dissolve the 1,2,3,4-tetrahydro-1,7-naphthyridine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by silica gel column chromatography to yield the final 8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine.
Data Summary: Bromination Reaction Conditions
For optimal results, careful control of reaction parameters is essential. The table below summarizes key variables for the bromination step.
| Parameter | Recommended Condition | Rationale for Optimization |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a mild and selective source of electrophilic bromine, minimizing side products.[3] |
| Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures full conversion without promoting significant polybromination.[7] |
| Solvent | Dichloromethane (DCM) | An inert, aprotic solvent that facilitates the reaction without interfering. |
| Temperature | 0°C to Room Temperature | Low initial temperature controls the reaction rate and enhances regioselectivity. |
| Reaction Time | 3 - 5 hours | Sufficient time for complete conversion at a controlled temperature. Monitor by TLC. |
References
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. Available at: [Link]
-
Scott, R. W., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. National Institutes of Health. Available at: [Link]
-
Cao, Q., et al. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. University of Bath Research Portal. Available at: [Link]
-
Cao, Q., et al. (2023). Stepwise synthesis of other THN isomers. ResearchGate. Available at: [Link]
- Xiong, B., et al. (2015). Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. Organic Letters.
-
Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]
-
ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. Available at: [Link]
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available at: [Link]
-
Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]
-
De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. ACS Publications. Available at: [Link]
-
Scott, R. W., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. ElectronicsAndBooks. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing. Available at: [Link]
-
Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health. Available at: [Link]
-
Wang, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide & FAQs
Question 1: My crude 8-Bromo-1,2,3,4-tetrahydro-naphthyridine product is a dark oil or discolored solid. What is the likely cause and the best initial purification strategy?
Answer: Discoloration in the crude product often indicates the presence of impurities such as residual starting materials, byproducts from side reactions, or degradation products. For many naphthyridine syntheses, common contaminants include unreacted aminopyridine precursors and high-boiling point solvents like DMSO or pyridine.
For a solid crude product, recrystallization is an excellent first choice for purification. This technique is effective at removing small amounts of impurities and can yield a high-purity crystalline product. If the product is an oil or if recrystallization fails to yield a pure solid, silica gel column chromatography is the recommended next step.
Question 2: I'm seeing multiple spots on my TLC analysis after the initial workup. How can I identify these impurities and select the right purification method?
Answer: The presence of multiple spots on a TLC plate confirms a mixture of compounds. To effectively choose a purification strategy, it's crucial to tentatively identify these components.
-
Starting Materials: Compare the Rf values of the spots in your crude mixture with the Rf values of the starting materials used in the synthesis.
-
Byproducts: The polarity of potential byproducts can often be predicted based on the reaction mechanism. For instance, over-alkylation or dimerization products may be less polar than the desired product.
Based on the TLC analysis, a decision can be made:
-
Significant difference in Rf values: If the desired product has a distinct Rf value from the impurities, column chromatography will be highly effective.
-
Closely running spots: For impurities with similar polarity to the product, a highly efficient column chromatography setup (e.g., using a fine mesh silica gel and a shallow solvent gradient) or multiple recrystallizations may be necessary.
Question 3: My NMR spectrum of the purified product shows broad peaks. What could be the issue?
Answer: Broad peaks in the NMR spectrum of a purified compound can arise from several factors:
-
Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.
-
Conformational Exchange: The tetrahydro-naphthyridine ring system can undergo conformational exchange on the NMR timescale, leading to broadened signals for certain protons. Running the NMR at a different temperature (either elevated or lowered) can sometimes resolve these broad peaks into sharper signals.
-
Presence of Aggregates: At higher concentrations, molecules may aggregate, leading to broader lines. Diluting the sample might help to sharpen the peaks.
If paramagnetic impurities are suspected, consider washing a solution of the compound with a chelating agent like EDTA or passing it through a plug of silica gel.
Question 4: I am losing a significant amount of my compound during column chromatography. How can I improve the recovery?
Answer: Poor recovery from silica gel column chromatography can be due to several reasons:
-
Compound Instability on Silica: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or opt for a different stationary phase like alumina.
-
Irreversible Adsorption: Highly polar compounds can bind strongly to silica gel. If your compound is particularly polar, using a more polar eluent system is necessary.
-
Improper Column Packing or Loading: An improperly packed column can lead to channeling and poor separation, while overloading the column with too much crude material will result in broad bands and incomplete separation, making it difficult to collect pure fractions.
Question 5: What are the best practices for the recrystallization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine?
Answer: The key to a successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Commonly used solvent systems for the recrystallization of N-heterocycles include:
-
Ethanol
-
Acetonitrile
-
Hexane/Ethyl Acetate
-
Hexane/Acetone
-
Methanol/Water
It is recommended to perform small-scale solvent screening to identify the optimal conditions before attempting a large-scale recrystallization.[1][2]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from a method used for the purification of similar tetrahydronaphthyridine derivatives.[3]
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Add a thin layer of sand on top of the silica bed.
2. Sample Loading:
- Dissolve the crude 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
- Carefully load the dry, sample-adsorbed silica onto the top of the packed column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 100% petroleum ether or hexane).
- Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100:0 to 0:100 petroleum ether:ethyl acetate.[3]
- Collect fractions and monitor the elution by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
Table 1: Example Solvent System for Column Chromatography
| Step | Solvent System (Petroleum Ether:Ethyl Acetate) | Purpose |
| 1 | 100:0 | Elute non-polar impurities |
| 2 | 90:10 to 70:30 (Gradient) | Elute the product |
| 3 | 50:50 to 0:100 | Elute more polar impurities |
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- In a small test tube, add a small amount of the crude product.
- Add a few drops of a test solvent and observe the solubility at room temperature.
- If the compound is insoluble, heat the mixture. If it dissolves, it is a potential recrystallization solvent.
- Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.
2. Recrystallization Procedure:
- Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
- If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.[4]
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualization of Workflows
Caption: General purification workflow for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
Caption: Decision tree for troubleshooting common purification issues.
References
[5] ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link] [1] University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link] [2] Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link] [6] Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link] [3] Foley, D. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 1-11. [Link] [4] The Organic Chemistry Tutor. (2020, June 16). Recrystallization of NBS [Video]. YouTube. [Link]
Sources
Technical Support Center: Synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
Welcome to the technical support guide for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate common challenges, understand the underlying chemistry, and optimize your synthetic outcomes.
I. Introduction to the Synthesis
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its analogs often involves multi-step sequences, beginning with the construction of the naphthyridine core, followed by functionalization and reduction. A common approach is the Skraup-Doebner-von Miller reaction or similar cyclization strategies to form the aromatic naphthyridine ring system, followed by catalytic hydrogenation to obtain the tetrahydro-derivative.[1][2] The bromination step can be strategically placed depending on the desired regioselectivity and stability of intermediates.
Given the complexity of these reactions, a number of impurities can arise. This guide will focus on identifying these common impurities, understanding their formation, and providing actionable strategies for their removal and prevention.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The most prevalent impurities typically stem from unreacted starting materials, side-reactions, or incomplete reactions. These can be broadly categorized as:
-
Starting Material Residues: Unreacted 2-aminopyridine derivatives are common, especially in cyclization reactions like the Friedländer or Skraup-Doebner-von Miller synthesis.[3]
-
Regioisomers: Depending on the substitution pattern of the precursors, the formation of undesired regioisomers of the naphthyridine core is possible.
-
Over-reduction Products: During catalytic hydrogenation, the bromine atom can be susceptible to hydrogenolysis, leading to the formation of the debrominated analog, 1,2,3,4-tetrahydro-naphthyridine.
-
Dehydro-halogenation Products: Under certain conditions, especially with residual base or heat, elimination of HBr can occur, leading to aromatization or other unsaturated byproducts.
-
Solvent Adducts and Residual Solvents: High-boiling point solvents like DMSO or pyridine can be difficult to remove and may be present in the final product.[3]
Q2: My NMR and LC-MS data show a significant amount of a debrominated impurity. What causes this and how can I prevent it?
A2: The presence of the debrominated analog (1,2,3,4-tetrahydro-naphthyridine) is a classic example of over-reduction during catalytic hydrogenation. The C-Br bond can be susceptible to cleavage under these conditions.
-
Causality: Catalytic hydrogenation on surfaces of metals like Palladium can facilitate the hydrogenolysis (cleavage by hydrogen) of aryl halides.[4][5] The strength of the C-X bond (I > Br > Cl > F) influences the ease of this side reaction.
-
Prevention Strategies:
-
Catalyst Choice: Consider using a less active catalyst or a poisoned catalyst. For instance, switching from Pd/C to a catalyst like PtO₂ might offer better selectivity.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can significantly reduce the rate of hydrodehalogenation.
-
Additives: The addition of a small amount of a base (e.g., triethylamine) can sometimes suppress this side reaction by neutralizing any trace acids that may promote it.
-
Q3: I am struggling to remove unreacted 2-aminopyridine from my product. What is the most effective purification method?
A3: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient method for its removal.[3]
-
Mechanism: Dissolving the crude product in an organic solvent (e.g., ethyl acetate, DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic 2-aminopyridine. This forms its water-soluble hydrochloride salt, which then partitions into the aqueous layer.[3] This is generally more effective for bulk removal than chromatography or recrystallization.[3]
Q4: My final product is discolored. What are the likely causes and how can I obtain a clean, colorless product?
A4: Discoloration often points to the presence of oxidized impurities or residual metal catalysts.
-
Oxidized Impurities: Tetrahydronaphthyridine derivatives can be susceptible to air oxidation, especially if trace metals are present. Storing the compound under an inert atmosphere (Nitrogen or Argon) can help.
-
Residual Palladium: If you've used a palladium catalyst, traces of palladium black can discolor the product.
-
Troubleshooting:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can help adsorb colored impurities. A subsequent hot filtration can remove the charcoal.
-
Recrystallization: This is an excellent technique for removing both colored and other solid impurities.[3]
-
Silica Gel Chromatography: This is a very effective method for separating the desired product from a wide range of impurities.[3]
-
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
Table 1: Troubleshooting Common Impurities
| Observed Impurity | Potential Cause(s) | Recommended Action(s) | Analytical Confirmation |
| Debrominated Product | Over-reduction during catalytic hydrogenation. | - Use a less active catalyst (e.g., PtO₂).- Lower H₂ pressure and temperature.- Add a non-nucleophilic base (e.g., Et₃N). | LC-MS (loss of bromine isotopic pattern), ¹H NMR (absence of aromatic proton splitting characteristic of the bromo-substituted ring). |
| Unreacted 2-Aminopyridine | Incomplete cyclization reaction. | - Perform an acidic wash (1-5% HCl) during workup.[3]- Optimize cyclization reaction time and temperature. | TLC, LC-MS, ¹H NMR (characteristic signals of the aminopyridine). |
| Regioisomers | Lack of regioselectivity in the cyclization step. | - Modify the cyclization reaction conditions (catalyst, solvent).- Purification by column chromatography or fractional crystallization. | 2D NMR (COSY, NOESY) to confirm connectivity, HPLC with a well-calibrated method. |
| Residual High-Boiling Solvents (e.g., DMSO, Pyridine) | Incomplete removal during workup. | - For basic solvents like pyridine, an acid wash is effective.[3]- Co-evaporation (azeotroping) with a lower-boiling solvent like toluene.[3]- For DMSO, multiple aqueous washes are necessary.[3] | ¹H NMR (characteristic solvent peaks). |
Experimental Protocols for Impurity Removal
Protocol 1: Acidic Wash for Removal of Basic Impurities (e.g., 2-Aminopyridine)
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[3]
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 20 mL per gram of crude product).
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[3]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent (e.g., a hexane/ethyl acetate mixture).[3]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[3]
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions based on the separation observed on the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
IV. Visualizing Impurity Formation and Mitigation
Synthetic Pathway and Key Impurity Checkpoints
The following diagram illustrates a general synthetic route and highlights the stages where common impurities are likely to form.
Caption: Troubleshooting decision tree for debromination.
V. Conclusion
The successful synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine hinges on a thorough understanding of potential side reactions and a systematic approach to purification. By anticipating common impurities such as debrominated byproducts and unreacted starting materials, and by applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their final product. Always rely on thorough analytical characterization (NMR, LC-MS, etc.) to confirm the identity and purity of your compounds. [6][7][8]
VI. References
-
BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal. Retrieved from
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(03), 763-769.
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of 2-Substituted Quinolines, 1,8-Naphthyridines, and Chromones. Journal of the American Chemical Society, 128(14), 4592–4593.
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ResearchGate. (2021). Research Progress on Dehalogenation Reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Tetrahydronaphthyridine Synthesis
Welcome to the technical support center for the synthesis of tetrahydronaphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. Here, we will delve into common issues, their underlying causes, and provide actionable troubleshooting strategies in a question-and-answer format. Our focus is on providing practical, field-proven insights to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers often have when embarking on or troubleshooting the synthesis of tetrahydronaphthyridines.
Q1: What are the primary synthetic routes to tetrahydronaphthyridines, and what are their key considerations?
The synthesis of the tetrahydronaphthyridine scaffold, a valuable motif in medicinal chemistry, is principally achieved through several strategic approaches.[1][2][3] The most common methods include the Pictet-Spengler reaction and aza-Diels-Alder reactions, followed by reduction or aromatization steps.
-
Pictet-Spengler Reaction: This is a robust method for constructing the tetrahydroisoquinoline core, which is analogous to certain tetrahydronaphthyridine isomers. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5] Its primary advantage is the direct formation of the core structure, often with good control over stereochemistry.[6] However, the reaction can be sensitive to the electronic nature of the aromatic ring and the specific reaction conditions.[7]
-
Aza-Diels-Alder Reaction: This cycloaddition strategy involves the reaction of an aza-diene with a dienophile, or a diene with an imine as the dienophile, to form a tetrahydropyridine ring.[8] This method offers great versatility in accessing a wide range of substituted tetrahydronaphthyridines. The reaction can be catalyzed by Lewis acids to improve reactivity and selectivity.[8] A key challenge can be controlling the regioselectivity and stereoselectivity of the cycloaddition.[8][9]
-
Multi-component Reactions (MCRs): These reactions offer an efficient one-pot synthesis of highly functionalized tetrahydropyridine derivatives, which can be precursors to tetrahydronaphthyridines.[10] MCRs are advantageous for their atom economy and the ability to generate molecular diversity quickly. However, optimizing these complex transformations can be challenging.[11]
-
Catalytic Hydrogenation/Reduction: Often, a fully aromatic naphthyridine is synthesized first, followed by a selective reduction of one of the pyridine rings. This approach can be effective but may suffer from issues of regioselectivity and catalyst poisoning.[12]
Q2: I'm getting a low yield in my tetrahydronaphthyridine synthesis. What are the initial checks I should perform?
When faced with a low yield, a systematic approach to troubleshooting is crucial. Before delving into extensive optimization, consider these preliminary checks:
-
Purity of Starting Materials: Verify the purity of your starting materials, especially if they have been stored for a long time. Impurities can interfere with the reaction or poison catalysts.[13]
-
Reagent Stoichiometry: Double-check the calculations for your reagent stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Reaction Setup and Conditions: Ensure your reaction is set up correctly. This includes proper atmospheric control (e.g., inert atmosphere if required), efficient stirring, and accurate temperature monitoring.
-
Solvent Quality: Use dry, high-purity solvents, as water and other impurities can quench reagents or catalyze unwanted side reactions.[14]
Q3: How critical is the quality of regulatory starting materials (RSMs) for a successful and reproducible synthesis?
The quality of your starting materials is paramount for a successful and reproducible synthesis, particularly in a drug development context. The International Council for Harmonisation (ICH) Q11 guidelines emphasize the importance of well-defined regulatory starting materials (RSMs) to ensure the quality of the final active pharmaceutical ingredient (API).[15][16][17]
Impurities in your RSMs can have a significant downstream impact, potentially affecting the impurity profile of your final compound.[18] For instance, certain impurities might be carried through the synthesis or even inhibit a catalytic step, leading to low yields and difficult purification. Therefore, it is crucial to have a thorough understanding of the impurity profile of your starting materials and to establish appropriate controls.[16]
Q4: My TLC plate shows multiple spots. What are the likely side products in tetrahydronaphthyridine synthesis?
The nature of the side products will depend on the specific synthetic route you are employing. However, some common side reactions include:
-
In Pictet-Spengler reactions: Over-alkylation or polymerization of the starting materials or product can occur.[19]
-
In aza-Diels-Alder reactions: Formation of regioisomers or stereoisomers is a common issue.[8] Additionally, polymerization of the diene or dienophile can be a competing pathway.[3]
-
Incomplete reaction: Unreacted starting materials will also appear on the TLC plate.
-
Oxidation: The tetrahydronaphthyridine product can sometimes be oxidized to the corresponding aromatic naphthyridine, especially during workup or purification.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth troubleshooting for specific synthetic methods used to prepare tetrahydronaphthyridines.
Guide 1: Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline-like scaffolds.[4][5][20][21][22] However, achieving high yields can be challenging.
Problem 1.1: Low or No Product Formation
-
Question: Why is my Pictet-Spengler reaction failing to produce the desired tetrahydronaphthyridine?
-
Answer: Several factors can contribute to low or no product formation in a Pictet-Spengler reaction. The key is to consider the mechanism, which involves the formation of an iminium ion intermediate followed by electrophilic aromatic substitution.[5]
-
Inadequate Acid Catalysis: The reaction is typically acid-catalyzed to promote the formation of the electrophilic iminium ion.[5] If the acid is too weak or used in insufficient amounts, the reaction may not proceed. Conversely, an overly strong acid can lead to decomposition.
-
Reaction Temperature: The optimal temperature can vary significantly. Some reactions proceed at room temperature, while others require heating to overcome the activation energy for cyclization.[19] However, excessive heat can cause degradation.
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediates.[19] Protic solvents are commonly used, but aprotic solvents have also been shown to be effective in certain cases.[23]
-
Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the pyridine ring is substituted with strongly electron-withdrawing groups, its nucleophilicity may be too low for the reaction to occur efficiently.
-
Experimental Protocol: Optimizing a Pictet-Spengler Reaction
-
Reactant Purity: Ensure the amine and aldehyde/ketone starting materials are pure. If necessary, purify them by distillation, recrystallization, or chromatography.
-
Catalyst Screening: If a standard acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is not effective, screen a panel of both Brønsted and Lewis acids.
-
Temperature Titration: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature in increments of 10-20 °C.
-
Solvent Screening: If the reaction is still not proceeding, perform a solvent screen. Test a range of solvents with varying polarities, such as dichloromethane, acetonitrile, toluene, and methanol.
Troubleshooting Table: Pictet-Spengler Reaction Optimization
| Parameter | Variation | Rationale and Expected Outcome |
| Acid Catalyst | Weaker acid (e.g., acetic acid) vs. Stronger acid (e.g., TFA, HCl) | A stronger acid will more readily protonate the imine to form the reactive iminium ion, potentially increasing the reaction rate. However, it may also lead to side reactions. |
| Temperature | Room temperature vs. Reflux | Increasing the temperature provides the necessary activation energy for the cyclization step. However, it can also promote decomposition or side reactions. |
| Solvent | Aprotic (e.g., DCM, Toluene) vs. Protic (e.g., MeOH, EtOH) | The choice of solvent can influence the solubility of reactants and the stability of the iminium ion intermediate. A solvent screen is often necessary to find the optimal conditions. |
| Concentration | Dilute vs. Concentrated | Higher concentrations can favor the intermolecular condensation to form the imine, but may also increase the likelihood of polymerization. |
Problem 1.2: Formation of Significant Side Products
-
Question: My Pictet-Spengler reaction is producing a complex mixture of products. How can I improve its selectivity?
-
Answer: The formation of side products in a Pictet-Spengler reaction often arises from the reactivity of the starting materials and the product under the reaction conditions.
-
Over-alkylation: The product, being a secondary or tertiary amine, can sometimes react further with the aldehyde starting material.
-
Polymerization: Aldehydes, particularly formaldehyde, are prone to polymerization under acidic conditions.
-
Oxidation: The tetrahydronaphthyridine product may be susceptible to oxidation to the aromatic naphthyridine.
-
Visualization: Pictet-Spengler Reaction Pathways
Caption: Energy profile for endo and exo pathways in a Diels-Alder reaction.
Guide 3: Troubleshooting Hydrogenation/Reduction Steps
The reduction of a naphthyridine to a tetrahydronaphthyridine is a common final step in many synthetic sequences.
Problem 3.1: Incomplete Reduction or Catalyst Inactivity
-
Question: My catalytic hydrogenation is not going to completion. What might be poisoning my catalyst?
-
Answer: Catalyst poisoning is a frequent cause of incomplete hydrogenation. [24]It occurs when a substance strongly adsorbs to the active sites of the catalyst, preventing it from catalyzing the desired reaction.
-
Common Catalyst Poisons: Sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles (sometimes the substrate or product itself can act as an inhibitor), halides, and phosphines are common poisons for palladium and platinum catalysts. [24][25] * Source of Poisons: These poisons can be present as impurities in the starting material, solvents, or reagents. They can also be introduced from previous reaction steps (e.g., residual sulfur from a protecting group).
-
Other Factors: Besides poisoning, other factors can lead to incomplete reduction, such as insufficient hydrogen pressure, poor catalyst quality or loading, or an inappropriate solvent.
-
Troubleshooting Table: Common Catalyst Poisons in Hydrogenation
| Catalyst Poison | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Thiol protecting groups, sulfur-containing reagents | Thoroughly purify the substrate before hydrogenation. Consider using a sulfur scavenger. |
| Nitrogen Heterocycles | Starting material, product, impurities | Increase catalyst loading. Use a more robust catalyst. Sometimes, adding a small amount of acid can help by protonating the nitrogen and reducing its coordinating ability. |
| Halides | Residual chlorinated solvents, halide salts | Use non-halogenated solvents. Ensure the substrate is free of halide impurities. |
| Heavy Metals | Contamination from previous steps | Purify the substrate by chromatography or recrystallization. |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Substrate Purification: Ensure the naphthyridine starting material is of high purity.
-
Inerting the System: In a suitable pressure vessel, dissolve the substrate in an appropriate solvent (e.g., methanol, ethanol, ethyl acetate). Add the catalyst (e.g., 5-10 mol% Pd/C). Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 1-50 atm) and stir the reaction mixture vigorously at the desired temperature (often room temperature).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing the uptake of hydrogen.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent. Concentrate the filtrate to obtain the crude product.
Part 3: Purification and Characterization
Q5: What are some common challenges in the purification of tetrahydronaphthyridine derivatives, and how can they be overcome?
The basic nitrogen atoms in the tetrahydronaphthyridine core can present challenges during purification.
-
Column Chromatography: These compounds can streak on silica gel due to their basicity. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Aqueous Workup: During extractions, the product may partition between the organic and aqueous layers, especially if the pH is not carefully controlled. It is often necessary to basify the aqueous layer to ensure the free base is extracted into the organic phase.
-
Isolation: The final product may be an oil or a solid. If it is an oil, it can sometimes be converted to a crystalline salt (e.g., hydrochloride or tartrate) to facilitate handling and purification.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your tetrahydronaphthyridine synthesis.
References
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
- Initial solvent effect studies for synthesis of tetrahydro- pyridines with 10 mol% c
- Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl)
- "common side reactions in tetrahydropyridine synthesis and how to avoid them". Benchchem.
- Optimization of reaction conditions for the Pictet-Spengler synthesis. Benchchem.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
- Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. American Chemical Society. (2025-12-26).
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- The Pictet-Spengler Reaction Upd
- Pictet–Spengler reaction. Wikipedia.
- Exploring Enantioselective Pictet-Spengler Reactions.
- C
- Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. (2018-09-03).
- Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Benchchem.
- Effect of temperature on the asymmetric Diels-Alder reac- tions of isoprene and N-ethyl maleimide.
- Aza-Diels–Alder reaction. Wikipedia.
- Diels–Alder reaction. Wikipedia.
- Solvent free synthesis of tetrahydropyridines by multicomponent reaction.
- Solvent Dictated Organic Transform
- Bypassing the Limitations of Directed C–H Functionaliz
- Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examin
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
- Regulatory Starting Materials and ICHQ Guidelines.
- Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. FDA.
- Q11, practical aspects of implement
- The Pictet-Spengler Reaction Still on Stage. PubMed.
- Selection of starting material for synthetic processes based on ICH Q11. YouTube. (2019-12-16).
- ChemInform Abstract: Pictet-Spengler Reactions for the Synthesis of Pharmaceutically Relevant Heterocycles | Request PDF.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dsinpharmatics.com [dsinpharmatics.com]
- 16. fda.gov [fda.gov]
- 17. japta.or.jp [japta.or.jp]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. organicreactions.org [organicreactions.org]
- 21. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 25. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of Naphthyridine Precursors
Welcome to the technical support center for the bromination of naphthyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing brominated naphthyridine derivatives. Naphthyridines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their bromination is a key step in functionalization, enabling further molecular elaboration through cross-coupling reactions and other transformations.
However, the bromination of these nitrogen-containing heterocycles is not without its challenges. The presence and position of the nitrogen atoms within the bicyclic system significantly influence the electron density and reactivity of the aromatic rings, often leading to a variety of side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that may arise during the bromination of naphthyridine precursors, offering insights into their causes and providing actionable solutions.
Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained
Potential Cause: The inherent electronic properties of the naphthyridine ring system can lead to the formation of multiple brominated isomers. The positions of the nitrogen atoms create a complex pattern of electron-deficient and electron-rich regions, making it difficult to achieve selective bromination at a single desired position. Electrophilic aromatic substitution, the typical mechanism for bromination, is highly sensitive to these electronic effects.[4][5]
Solution:
-
Strategic Use of N-Oxidation: Conversion of one or both of the naphthyridine nitrogens to the corresponding N-oxide can dramatically alter the regioselectivity of bromination.[6] The N-oxide group is strongly deactivating and directs electrophilic attack to specific positions, often leading to a single, desired isomer.
-
Directed Metalation: For certain naphthyridine isomers, direct ortho-metalation followed by quenching with a bromine source can provide excellent regioselectivity.[7][8] This approach utilizes a directing group on the naphthyridine ring to guide a strong base (e.g., an organolithium reagent or a hindered magnesium amide) to deprotonate a specific adjacent position. The resulting organometallic intermediate then reacts with an electrophilic bromine source (e.g., 1,2-dibromoethane) to afford the desired brominated product.
-
Control of Reaction Conditions: Factors such as the choice of brominating agent (e.g., Br₂, NBS), solvent, and temperature can significantly influence the isomeric ratio.[9] A systematic screening of these parameters is often necessary to optimize for the desired isomer. For instance, using a less reactive brominating agent at lower temperatures may favor the kinetically controlled product.
Problem 2: Over-bromination - Formation of Di- or Poly-brominated Products
Potential Cause: The naphthyridine ring, once mono-brominated, can sometimes be more activated towards further electrophilic substitution than the starting material, leading to the formation of multiple brominated species. This is particularly true if the initial bromine substituent acts as an activating group or if the reaction conditions are too harsh.
Solution:
-
Stoichiometric Control of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is the most straightforward approach to minimize over-bromination. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent can help to consume the starting material before significant di-bromination occurs.
-
Slow Addition of the Brominating Agent: Adding the brominating agent slowly over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, thereby favoring mono-substitution.
-
Use of Milder Brominating Agents: Reagents like N-bromosuccinimide (NBS) are generally milder than molecular bromine and can offer better control over the extent of bromination.[10][11]
Problem 3: N-Oxidation as an Unwanted Side Reaction
Potential Cause: While N-oxidation can be a useful strategic step, it can also occur as an unwanted side reaction, particularly when using certain brominating agents in the presence of oxidizing impurities or under oxidative conditions.[12][13] Some brominating agents, or their byproducts, can act as oxidants, leading to the formation of naphthyridine N-oxides.
Solution:
-
Use of Purified Reagents: Ensure that the brominating agent and solvent are free from oxidizing impurities. For example, commercial bromine can sometimes contain traces of chlorine, which is a stronger oxidizing agent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen.
-
Choice of Brominating Agent: Select a brominating agent that is less prone to causing N-oxidation. For example, using NBS in a non-polar solvent is often less oxidizing than using bromine in an acidic medium.
Problem 4: Hydrolysis of the Bromo-naphthyridine Product
Potential Cause: Bromo-naphthyridines can be susceptible to hydrolysis, especially if the bromine atom is located at an activated position.[14][15][16] The presence of water in the reaction mixture or during work-up can lead to the formation of the corresponding hydroxynaphthyridine as a byproduct. The nitrogen atoms in the ring can activate adjacent positions towards nucleophilic attack.
Solution:
-
Anhydrous Reaction Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Drying solvents over appropriate drying agents and using freshly opened or purified reagents is crucial.
-
Careful Work-up Procedure: During the work-up, avoid prolonged contact with aqueous solutions, especially if they are basic. Neutralize any acidic byproducts carefully and extract the product into an organic solvent as quickly as possible.
-
Non-Aqueous Work-up: If the product is particularly sensitive to hydrolysis, consider a non-aqueous work-up procedure. This might involve filtering the reaction mixture to remove any solid byproducts and then removing the solvent under reduced pressure.
Problem 5: Formation of Tar and Polymeric Materials
Potential Cause: Naphthyridine precursors, particularly those with activating substituents, can be prone to polymerization or decomposition under harsh reaction conditions. Strong acids, high temperatures, and highly reactive brominating agents can all contribute to the formation of intractable tars.
Solution:
-
Milder Reaction Conditions: Employ milder brominating agents and lower reaction temperatures. A screening of conditions, starting with the mildest, is advisable.
-
Use of a Scavenger: In some cases, the addition of a radical scavenger can help to prevent polymerization if radical pathways are contributing to decomposition.
-
Solvent Choice: The choice of solvent can have a significant impact on the stability of the starting material and product. Non-polar, aprotic solvents are often a good choice to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for naphthyridines?
A1: There is no single "best" brominating agent, as the optimal choice depends on the specific naphthyridine isomer and the desired regioselectivity.
-
N-Bromosuccinimide (NBS) is a versatile and often preferred reagent due to its milder nature compared to molecular bromine.[10][11] It is particularly useful for allylic and benzylic brominations if there are alkyl side chains on the naphthyridine ring.
-
Molecular Bromine (Br₂) is a powerful brominating agent that is effective for less reactive naphthyridine systems. It is often used in combination with a Lewis acid catalyst.[17]
-
Pyridinium Tribromide can be a useful alternative as it is a solid and easier to handle than liquid bromine.
Q2: How can I predict the regioselectivity of bromination for a novel naphthyridine precursor?
A2: Predicting the regioselectivity can be challenging due to the complex electronics of the naphthyridine system. However, a few general principles can be applied:
-
Electron Density: The positions most susceptible to electrophilic attack are those with the highest electron density. Computational chemistry methods, such as calculating the electrostatic potential map or frontier molecular orbitals, can provide valuable insights.
-
Steric Hindrance: Bulky substituents on the naphthyridine ring can sterically hinder certain positions, directing the incoming electrophile to less hindered sites.
-
Influence of Nitrogen Atoms: The nitrogen atoms are electron-withdrawing and deactivate the ring towards electrophilic substitution. The positions furthest from the nitrogen atoms are generally more reactive.
Q3: My bromination reaction is not going to completion. What can I do?
A3: If the reaction is sluggish or incomplete, consider the following:
-
Increase the Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as this can also lead to an increase in side products.
-
Use a More Reactive Brominating Agent: If you are using a mild reagent like NBS, switching to molecular bromine might be necessary.
-
Add a Catalyst: For electrophilic aromatic bromination, the addition of a Lewis acid catalyst (e.g., FeBr₃) can activate the brominating agent and increase the reaction rate.
-
Check the Purity of Your Starting Material: Impurities in the naphthyridine precursor can sometimes inhibit the reaction.
Q4: How do I purify my brominated naphthyridine product?
A4: The purification of brominated naphthyridines often requires chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A careful selection of the eluent system is necessary to achieve good separation from starting material and byproducts.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step.
-
Preparative HPLC: For challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) may be required.
Experimental Protocols
General Protocol for Bromination using NBS
This protocol provides a general starting point for the bromination of a naphthyridine precursor using N-bromosuccinimide.
Materials:
-
Naphthyridine precursor
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Dissolve the naphthyridine precursor in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Add NBS (1.0 - 1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common bromination issues.
References
-
Advances in the Chemistry of Naphthyridines. ResearchGate. [Link]
-
Functionalization of 4-bromobenzo[c][7][18]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journals. [Link]
-
Functionalization of 4-bromobenzo[c][7][18]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. PMC - NIH. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
-
Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. ResearchGate. [Link]
-
Trouble with NBS bromination. Reddit. [Link]
-
Bromination of 2-Methyl-1,8-naphthyridine Derivatives. 应用化学. [Link]
-
Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Applications of the DIB-BBr3 Protocol in Bromination Reactions. PubMed. [Link]
-
MCQ-101: Bromination of Naphthalene amide system by Dr. Tanmoy Biswas (Phd) for NEET, IIT-JEE, BSMS. YouTube. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. [Link]
-
Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. ACS Publications. [Link]
-
Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry. [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
AND 2,14][1][19]NAPHTHYRIDINES AND OXIDATION. Semantic Scholar. [Link]
- Purification of liquid bromine contaminated with organic impurities.
-
Purification of polybrominated biphenyl congeners. PubMed. [Link]
-
N-oxidation of drugs associated with idiosyncratic drug reactions. PubMed. [Link]
-
Discovery of intermolecular cascade annulation for dihydrobenzo[b][1][19]naphthyridine-ylidene-pyrrolidinetriones. PMC - NIH. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry. [Link]
-
Alkaline hydrolysis of N-bromoiminothianthrene derivatives. Sci-Hub. [Link]
-
Alkaline hydrolysis of N-bromoiminothianthrene derivatives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids [beilstein-journals.org]
- 8. Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edu.rsc.org [edu.rsc.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Resource Center: Enhancing the Solution Stability of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (referred to herein as "the compound"). Ensuring the chemical stability of this compound in solution is paramount for obtaining reliable, reproducible, and accurate results in any experimental setting, from initial screening assays to late-stage development. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to proactively manage and mitigate degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in solution?
A1: Degradation can manifest in several ways. The most common observations include:
-
Appearance of New Peaks in Chromatography: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new peaks, particularly those at different retention times than the parent compound, is a primary indicator of degradation.[1][2]
-
Change in Solution Color: The development of a yellow or brown hue in a previously colorless solution often suggests oxidative degradation or the formation of polymeric impurities.
-
Precipitation or Cloudiness: While sometimes related to solubility issues, the formation of a precipitate can also occur if a degradant is less soluble than the parent compound in the chosen solvent system.[3]
-
Decrease in Parent Compound Concentration: A time-dependent decrease in the peak area or concentration of the main compound, as determined by a validated analytical method, is a quantitative sign of instability.[4]
Q2: What are the primary chemical factors that influence the stability of this compound?
A2: The stability of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is primarily influenced by its structural motifs: a brominated aromatic ring, a tetrahydro-pyridine ring, and two basic nitrogen atoms. The key factors are:
-
pH: The nitrogen atoms in the naphthyridine core are basic and can be protonated. The pH of the solution will dictate the ionization state, which in turn affects the molecule's electron density and susceptibility to hydrolysis or oxidation.[3][5] Extreme pH levels, both acidic and basic, can catalyze hydrolytic degradation pathways.[5][6]
-
Oxygen: The tetrahydro- portion of the molecule and the electron-rich aromatic system can be susceptible to oxidation. Dissolved molecular oxygen in solvents is a common culprit.
-
Light: Brominated aromatic compounds are known to be susceptible to photodegradation.[1][7][8] Exposure to UV or even ambient laboratory light can induce debromination or other radical-mediated degradation pathways.[1][9]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures will significantly shorten the compound's viable shelf-life.
-
Solvent Choice: The choice of solvent can impact stability through its polarity, protic/aprotic nature, and its ability to dissolve oxygen. Protic solvents may participate in certain degradation reactions.
Q3: What are the recommended general storage conditions for a stock solution of this compound?
A3: For maximum stability, a stock solution (typically in DMSO or ethanol) should be stored under the following conditions:
-
Temperature: Store at -20°C or, ideally, -80°C.
-
Light: Protect from light by using amber or opaque vials.
-
Atmosphere: For long-term storage, overlaying the solution with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.
-
Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| "My HPLC shows a new, more polar peak appearing over time." | Oxidation. Oxidation often introduces polar functional groups (e.g., hydroxyls, N-oxides), which decrease retention time on a reverse-phase HPLC column. | 1. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen/argon or by sonication under vacuum to remove dissolved oxygen. 2. Work Under Inert Atmosphere: When preparing solutions for long-term experiments, do so in a glovebox or use Schlenk techniques. 3. Add an Antioxidant: Consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E to scavenge free radicals.[10][11][12] |
| "I'm losing my parent compound, and a new, less polar peak is growing." | Photolytic Debromination. The loss of the bromine atom and its replacement with a hydrogen atom results in a less polar molecule, which typically has a longer retention time in reverse-phase HPLC. This is a known degradation pathway for bromo-aromatic compounds.[1][8] | 1. Protect from Light: Immediately transfer solutions to amber vials. Wrap experimental setups (e.g., plates, flasks) in aluminum foil. Use a red light if working on the bench for extended periods. 2. Filter Out UV Light: If light exposure is unavoidable, use containers or filters that block UV wavelengths. |
| "My solution's pH is drifting, and I'm seeing multiple new peaks." | pH-Catalyzed Hydrolysis/Degradation. The naphthyridine ring system's stability is pH-dependent.[5] Unbuffered aqueous solutions can have their pH altered by CO2 absorption from the air (acidic drift) or interaction with vessel surfaces, leading to complex degradation.[6] | 1. Use a Buffered System: For aqueous experiments, use a suitable buffer (e.g., phosphate, HEPES) to maintain a stable pH, ideally between 6.0 and 7.5, unless experimental conditions demand otherwise.[5] 2. Perform a pH Stability Profile: Conduct a preliminary study to assess the compound's stability across a range of pH values to identify the optimal pH for your assay (See Protocol 1). |
| "The compound seems unstable in my cell culture media." | Reactive Media Components & Oxidation. Cell culture media are complex aqueous mixtures containing salts, amino acids, and vitamins that can be reactive. Furthermore, they are typically incubated at 37°C in an oxygen-rich environment, creating ideal conditions for both oxidative and hydrolytic degradation. | 1. Prepare Freshly: Add the compound to the media immediately before starting the experiment. 2. Minimize Pre-incubation: Avoid long pre-incubation times of the compound in the media before adding it to cells. 3. Use Antioxidants (with caution): Some antioxidants may be cytotoxic. If used, their compatibility with your cell line must be validated. N-acetylcysteine can sometimes be a cell-compatible option. |
Part 3: Mechanistic Insights & Visualizations
Understanding the potential degradation pathways is key to preventing them. The two primary routes of degradation for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine are oxidation and photolytic debromination.
Potential Degradation Pathways
Caption: Primary degradation routes for the compound.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving stability issues.
Caption: A decision tree for troubleshooting stability issues.
Part 4: Protocols & Methodologies
For robust experimental design, it is essential to proactively assess the stability of the compound under your specific conditions. This process is often referred to as a forced degradation study.[4][13]
Protocol 1: Conducting a Forced Degradation/pH Stability Study
Objective: To determine the stability of the compound under various stress conditions (pH, oxidation, light) to identify optimal handling and storage parameters for your specific application.
Materials:
-
8-Bromo-1,2,3,4-tetrahydro-naphthyridine
-
HPLC-grade DMSO, Acetonitrile (ACN), and Water
-
Buffers: 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), pH 4.0 Acetate buffer, pH 7.4 Phosphate buffer, pH 9.0 Borate buffer
-
3% Hydrogen Peroxide (H₂O₂)
-
Amber and clear HPLC vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL or ~40 mM) in DMSO.
-
Sample Preparation (Time=0):
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in each of the following solutions in separate, appropriately labeled vials:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Neutral Hydrolysis: pH 7.4 Phosphate Buffer
-
Oxidative: 3% H₂O₂ in water
-
Photolytic (Clear Vial): pH 7.4 Phosphate Buffer
-
Control (Amber Vial): pH 7.4 Phosphate Buffer
-
-
-
Initial Analysis (T=0): Immediately inject an aliquot from each prepared sample into the HPLC to establish the baseline (T=0) peak area of the parent compound.
-
Incubation:
-
Place the Acid, Base, Neutral, and Oxidative vials in a water bath or incubator at 40-50°C.
-
Place the Photolytic sample under a UV lamp or in direct laboratory light.
-
Store the Control sample at 4-8°C in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each vial.
-
If necessary, quench the reaction (e.g., neutralize the acid/base samples with an equimolar amount of base/acid).
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % remaining versus time for each condition to determine the degradation rate. A loss of 10-20% is generally sufficient to identify the primary degradation pathway.[4]
-
Protocol 2: Preparation of a Stabilized Working Solution
Objective: To prepare an aqueous solution of the compound for use in assays, incorporating measures to enhance stability based on the findings from Protocol 1.
Materials:
-
Validated stable stock solution of the compound in DMSO.
-
Biologically compatible buffer (e.g., HEPES, PBS) at the determined optimal pH.
-
Antioxidant (e.g., N-acetylcysteine, if compatible with the assay).
-
Sterile, amber, or foil-wrapped containers.
Methodology:
-
Solvent Preparation: Use a buffer that has been freshly prepared and degassed by sparging with an inert gas for 15-20 minutes.
-
Antioxidant Addition (Optional): If oxidative degradation was identified as a major pathway and an antioxidant is compatible with your system, add it to the buffer at a low final concentration (e.g., 50-100 µM).
-
Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into the degassed buffer. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Storage and Use:
-
Prepare this working solution immediately before use.
-
Keep the solution on ice and protected from light during the experiment.
-
For multi-day experiments, prepare a fresh working solution each day. Do not store dilute aqueous solutions for extended periods.
-
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
- Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Environmental Sciences Europe, 37(1).
-
de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta, 755, 32-41. Retrieved from [Link]
- Li, Q. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
-
Luminata C&D. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Khaled, A., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Science and Pollution Research, 30(60), 124891-124903. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of pH on the degradation of NAB under air equilibrium.... Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
-
National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
National Institutes of Health. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
U.S. Pharmacist. (2008). An Overview of Antioxidants. Retrieved from [Link]
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ResearchGate. (n.d.).
-
MDPI. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
- ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
- International Journal of Pharmaceutical Compounding. (n.d.).
-
National Institutes of Health. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]
- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
Sources
- 1. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. mdpi.com [mdpi.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. arlok.com [arlok.com]
Technical Support Center: Scale-Up Synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
Document ID: TSC-THN8BR-2026-01
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All procedures should be conducted with appropriate safety precautions in a controlled laboratory or manufacturing environment.
Introduction
8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its isomers are valuable heterocyclic scaffolds in medicinal chemistry, often serving as key intermediates in the development of novel therapeutics.[1][2] While laboratory-scale syntheses may be straightforward, scaling up the production of this molecule presents significant challenges related to reaction control, impurity management, and process safety.
This guide provides field-proven insights and troubleshooting advice for researchers, chemists, and process development professionals encountering difficulties during the scale-up synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. We will focus on a common synthetic strategy involving a Friedländer or Skraup-type annulation followed by reduction and bromination, addressing issues at each critical stage.
Section 1: Synthetic Strategy & Scale-Up Philosophy
The synthesis of naphthyridine cores can be approached through various methods, including the Skraup, Doebner-Miller, and Friedländer reactions.[3][4] For the 1,8-naphthyridine scaffold, the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, is a versatile and high-yielding approach suitable for scale-up.[5][6]
Our recommended synthetic strategy involves three key stages, each with its own set of scale-up considerations.
Caption: High-level workflow for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.
Part A: Stage 1 - Friedländer Annulation
Q1: My Friedländer condensation is sluggish and gives low yields on a larger scale, although it worked perfectly on a 1g scale. What is the likely cause?
A1: This issue typically points to two scale-dependent factors: inefficient mixing or inadequate heat transfer.
-
Expert's Insight: On a small scale, magnetic stirring is often sufficient, and the flask's large surface-area-to-volume ratio allows for rapid and even heating. During scale-up, these conditions change dramatically. Inadequate agitation can lead to localized concentration gradients and "dead spots" in the reactor, slowing the reaction rate. Similarly, inefficient heating can result in a failure to reach or maintain the optimal reaction temperature. The choice of catalyst, such as choline hydroxide in water, can facilitate milder reaction conditions and may be more amenable to large-scale operations.[5]
-
Troubleshooting Steps:
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design (e.g., pitch-blade, anchor) is appropriate for the viscosity of the reaction mixture and the reactor geometry.
-
Improve Heat Transfer: Use a jacketed reactor with a thermal fluid for precise temperature control. Monitor both the jacket temperature and the internal batch temperature to ensure they are consistent.
-
Catalyst Screening: While classic conditions use bases like NaOH or acids, explore milder, more scalable catalysts that may offer better performance at lower temperatures.[5]
-
Q2: I'm observing the formation of a significant amount of dark, tar-like byproduct during the annulation. Why is this happening at scale?
A2: Tar formation is almost always a result of thermal decomposition or undesired polymerization side reactions, which are exacerbated by poor temperature control during scale-up.
-
Expert's Insight: The condensation reaction can be exothermic. If the heat generated is not removed efficiently, localized "hot spots" can form within the reactor. These hot spots can dramatically accelerate decomposition pathways that are negligible at the controlled temperature of a lab-scale flask.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: If one of the reagents is added portion-wise or via an addition funnel, slow down the addition rate to allow the reactor's cooling system to keep pace with the heat of reaction.
-
Solvent Choice: Ensure the solvent has an appropriate boiling point to help dissipate heat. However, be mindful that a solvent with too low a boiling point might require a pressurized reactor to reach the necessary temperature.
-
"Reverse" Addition: Consider adding the catalyst or one of the reactants to the heated mixture of the other components, rather than heating all components together. This can sometimes control the initial exotherm.
-
Part B: Stage 2 - Electrophilic Bromination
Q3: My bromination reaction is not selective, yielding significant amounts of di-brominated and other isomeric impurities. How can I improve selectivity for the 8-position?
A3: Poor selectivity in electrophilic aromatic substitution is often a function of the brominating agent's reactivity and the reaction conditions. The electron-donating nature of the tetrahydro- portion of the molecule activates the aromatic ring, making it susceptible to over-bromination.
-
Expert's Insight: While elemental bromine (Br₂) is a powerful brominating agent, its high reactivity can be difficult to control, leading to multiple additions.[7] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it a superior choice for activated systems, especially at scale where safety and control are paramount. The choice of solvent can also dramatically influence selectivity by modulating the reactivity of the brominating species.
-
Troubleshooting Steps:
-
Switch to NBS: Replace liquid bromine with N-Bromosuccinimide. It is a solid, making it easier and safer to handle in large quantities.
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS, and add it portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent, favoring mono-substitution.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow the reaction rate and enhance selectivity.
-
Solvent Selection: Use a non-polar solvent like dichloromethane or a polar aprotic solvent like acetonitrile. Avoid highly polar protic solvents which can enhance the reactivity of NBS.
-
Q4: The work-up of my bromination reaction is difficult. Quenching with sodium thiosulfate is highly exothermic and releases gas, creating a safety hazard. What is a better approach for scale-up?
A4: This is a classic scale-up challenge. The vigorous reaction between the quenching agent and unreacted bromine can be unmanageable in large reactors.
-
Expert's Insight: The key is to minimize the amount of unreacted bromine that needs to be quenched. A well-controlled reaction that uses a minimal excess of the brominating agent is the first and most critical step. For the quench itself, a slow, controlled addition of the quenching solution to the reaction mixture (or vice-versa, depending on the process) at a low temperature is essential.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting material. Stop the addition of the brominating agent as soon as the starting material is consumed to avoid a large excess.
-
Controlled Quench: Add the quenching solution (e.g., aqueous sodium thiosulfate or sodium bisulfite) slowly via an addition funnel with vigorous stirring and cooling. Monitor the internal temperature throughout the addition.
-
Alternative Quench: Consider a pre-quench with a less reactive agent or a biphasic quench where the reaction mixture is added to a vigorously stirred, cold, two-phase system of an organic solvent and the aqueous quench solution.
-
Part C: Stage 3 - Purification & Isolation
Q5: I am struggling to remove a stubborn, isomeric impurity from my final product. Column chromatography is not practical for the multi-kilogram scale I need. What are my options?
A5: This is the most common hurdle in process chemistry. The solution lies in converting the purification problem into a crystallization challenge.
-
Expert's Insight: Isomers often have very similar polarity, making chromatographic separation inefficient and costly at scale.[8] However, they frequently have different crystal packing energies and solubilities in specific solvent systems. The goal is to find a solvent or solvent mixture in which the desired product has lower solubility than the impurity at a given temperature, allowing for selective crystallization.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Perform small-scale crystallization trials with a wide range of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) and solvent/anti-solvent pairs (e.g., isopropanol/water, ethyl acetate/heptane).
-
Optimize Crystallization Conditions: Once a promising solvent system is identified, optimize the process by controlling the cooling rate, agitation speed, and seeding strategy. A slow, controlled cooling profile is crucial for selective crystallization.
-
Reslurrying: If the initial crystallization does not provide sufficient purity, a reslurry of the isolated solid in a hot solvent (where the impurity is more soluble) can be an effective upgrade step.
-
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in Naphthyridine Reactions
Welcome to the technical support center for navigating the complexities of naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected byproducts in their reactions. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on not just what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - Initial Reaction Troubleshooting
This section addresses common initial observations that may indicate the formation of unexpected byproducts.
Q1: My reaction mixture has turned into a dark, tarry substance, and the yield of my desired naphthyridine is very low. What is the likely cause and how can I mitigate this?
A1: Tar formation is a frequent issue in reactions like the Skraup or Doebner-von Miller synthesis, which often employ strong acids and high temperatures.[1][2] The primary cause is the polymerization of reactive intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds, under these harsh conditions.[1]
Causality & Mitigation Strategy:
-
Control Exothermicity: These reactions are notoriously exothermic.[1] The use of a moderating agent, such as ferrous sulfate (FeSO₄), can help control the reaction rate by acting as an oxygen carrier, which extends the reaction over a longer period and prevents localized overheating that leads to polymerization.[1]
-
Temperature and Reagent Addition: Maintain strict control over the reaction temperature and ensure slow, controlled addition of strong acids like sulfuric acid.[2]
-
Stirring Efficiency: Vigorous and efficient stirring is critical to dissipate heat and prevent the formation of localized "hot spots" where polymerization can initiate.[1]
-
Two-Phase System: For the Doebner-von Miller reaction, employing a two-phase solvent system can be effective. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is more likely to occur.[1]
Q2: My LC-MS analysis shows a peak with the expected mass of my product, but also a significant peak at double the mass. What could this be?
A2: The observation of a peak at or near double the expected molecular weight is a strong indicator of dimer formation. Naphthyridine units can dimerize under certain reaction conditions, particularly in the presence of coupling catalysts or through self-condensation pathways.[3][4][5]
Troubleshooting & Characterization Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the suspected dimer to verify its elemental composition.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Dimerization will result in a more complex spectrum, but often with some degree of symmetry that can be revealing. 2D NMR techniques like COSY and HMBC will be crucial for piecing together the connectivity of the dimeric structure.[6]
-
Review Reaction Conditions: Assess if your reaction conditions could promote dimerization. For instance, palladium-catalyzed cross-coupling reactions, if not properly controlled, can sometimes lead to homocoupling of the starting material or product.
Q3: I've isolated a byproduct with the same mass as my target naphthyridine, but its NMR spectrum is different. What's the likely identity of this byproduct?
A3: You are likely dealing with a constitutional isomer of your target naphthyridine.[7][8] The specific isomer formed will depend on the synthetic route. For example, in a Friedländer annulation, if an unsymmetrical ketone is used, cyclization can occur in two different ways, leading to regioisomers.[9][10]
Workflow for Isomer Identification:
// Styling start, observe, nmr_1d, nmr_2d, elucidate, confirm [penwidth=1.5]; start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe [fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_1d, nmr_2d [fillcolor="#FBBC05", fontcolor="#202124"]; elucidate, confirm [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for identifying constitutional isomers.
-
Detailed NMR Analysis:
-
¹H NMR: Carefully analyze the chemical shifts, coupling constants, and integration of all signals.[11]
-
¹³C NMR: The number of signals will indicate the degree of symmetry in the molecule.[11]
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity of the naphthyridine core and the positions of substituents.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help differentiate between certain isomers.
-
-
-
Comparison to Literature Data: Search scientific databases for reported NMR data of known naphthyridine isomers that could be formed in your reaction.
Section 2: Troubleshooting Guide - Specific Byproduct Classes
This section provides guidance on identifying and mitigating the formation of specific classes of unexpected byproducts.
Issue 1: Presence of N-Oxides
-
Symptom: You observe a mass peak that is 16 amu higher than your expected product (M+16).
-
Cause: N-Oxidation is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.[12][13] Some reagents, like m-CPBA, are specifically used to synthesize N-oxides.[13]
-
Characterization:
-
Mass Spectrometry: The M+16 peak is a strong indicator.
-
¹H NMR: Protons on the pyridine ring adjacent to the N-oxide will be shifted downfield compared to the parent naphthyridine due to the deshielding effect of the N-O bond.
-
¹³C NMR: Carbons adjacent to the N-oxide will also show a downfield shift.
-
-
Mitigation:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Carefully review all reagents to ensure there are no unintended oxidizing agents present.
-
Issue 2: Over-alkylation or C-alkylation
-
Symptom: Mass spectrometry shows a peak corresponding to the addition of one or more alkyl groups than intended (e.g., M+14 for methylation, M+28 for ethylation).
-
Cause: N-alkylation can sometimes be difficult to control, leading to di-alkylation or quaternization of the naphthyridine nitrogens.[14][15] C-alkylation, while less common, can also occur under certain conditions, for instance, with highly activated naphthyridine systems.[16]
-
Characterization:
-
MS/HRMS: To confirm the addition of the alkyl group(s).
-
NMR:
-
¹H & ¹³C NMR: The presence of extra signals in the alkyl region and corresponding changes in the aromatic region.
-
HMBC: Will be critical to determine if the alkylation occurred on a nitrogen or a carbon atom by looking for correlations between the new alkyl protons and the carbons of the naphthyridine core.
-
-
-
Mitigation:
-
Use a stoichiometric amount of the alkylating agent.
-
Control the reaction temperature; lower temperatures often favor mono-alkylation.
-
Consider using a milder alkylating agent or a different base.
-
Issue 3: Hydrolysis of Functional Groups (e.g., Nitriles, Esters)
-
Symptom: You observe a byproduct where a cyano group has been converted to an amide or carboxylic acid, or an ester has been hydrolyzed to a carboxylic acid.
-
Cause: Many naphthyridine syntheses are conducted under acidic or basic conditions which can promote the hydrolysis of sensitive functional groups.[17][18][19]
-
Characterization:
-
Mass Spectrometry:
-
Nitrile to Amide: M+18
-
Nitrile to Carboxylic Acid: M+35 (and loss of N)
-
Ester to Carboxylic Acid: Mass change corresponding to the loss of the alcohol portion and addition of a proton.
-
-
IR Spectroscopy:
-
Appearance of a strong C=O stretch for the amide or carboxylic acid.
-
Disappearance of the C≡N stretch (around 2200-2260 cm⁻¹).
-
-
NMR: Appearance of a broad NH₂ signal (amide) or a very broad OH signal (carboxylic acid).
-
-
Mitigation:
-
If possible, use milder reaction conditions (e.g., lower temperature, weaker acid/base).
-
Protect sensitive functional groups before carrying out the naphthyridine synthesis and deprotect them in a subsequent step.
-
Section 3: Experimental Protocols
This section provides detailed protocols for the characterization of unknown byproducts.
Protocol 1: Sample Preparation and Analysis by LC-MS
This protocol is a self-validating system for the initial assessment of reaction complexity.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.[11]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Measurement:
-
Use a mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Couple the mass spectrometer to a liquid chromatography (LC) system to separate the components of the mixture.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the main peaks.
-
Compare the observed masses to the expected masses of your starting materials, product, and potential byproducts (e.g., dimers, oxidized products, hydrolyzed products).
-
Protocol 2: Purification and NMR Characterization of an Unknown Byproduct
-
Purification:
-
NMR Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra: COSY, HMBC, and if necessary, HSQC and NOESY.
-
-
Structure Elucidation:
-
Use the combination of 1D and 2D NMR data to piece together the structure of the byproduct.
-
Section 4: Quantitative Data Summary
The following table summarizes the expected mass changes for common byproducts, which can be a quick reference during LC-MS data analysis.
| Byproduct Class | Modification | Expected Mass Change (amu) |
| Oxidation | N-Oxide formation | +16 |
| Alkylation | Methylation | +14 |
| Ethylation | +28 | |
| Dimerization | Homodimer formation | ~2 x Molecular Weight |
| Hydrolysis | Nitrile to Amide | +18 |
| Nitrile to Carboxylic Acid | +35 (and loss of N) |
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(4), 918. [Link]
-
Nakano, S., Uotani, Y., Nakashima, Y., & Sugimoto, N. (2017). Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA. Chemistry, an Asian journal, 12(16), 2059–2062. [Link]
-
Mechanism involved in the formation of 1,6‐naphthyridine derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Al-Tel, T. H. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 20(3), 425–434. [Link]
-
Nakano, S., Kirihata, T., & Sugimoto, N. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current protocols in nucleic acid chemistry, Chapter 8, Unit 8.6. [Link]
-
A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers. (n.d.). Dalton Transactions. Retrieved January 4, 2026, from [Link]
-
Ikekawa, N. (1958). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Chemical & Pharmaceutical Bulletin, 6(3), 263-268. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2023). Scientific Reports, 13(1), 16428. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2018). ResearchGate. [Link]
-
Numata, A., Kondo, Y., & Sakamoto, T. (1999). General Synthetic Method for Naphthyridines and Their N-Oxides Containing Isoquinolinic Nitrogen. Synthesis, 1999(02), 306-311. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2011). The Journal of Organic Chemistry, 76(16), 6668–6677. [Link]
-
a-Benzotriazolylpyridines and Their N-Oxides. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Molecular Recognition Studies on Naphthyridine Derivatives. (2010). Molecules, 15(11), 8122–8132. [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]
-
Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. (2007). ResearchGate. [Link]
-
Structures of isomeric naphthyridines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(13), 4955–4962. [Link]
-
Doebner–Miller reaction. (2023, November 29). In Wikipedia. [Link]
-
Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. (2010). Inorganic chemistry, 49(10), 4525–4535. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of organic chemistry, 71(13), 4955–4962. [Link]
-
Preparation and synthetic applications of cyano compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Naphthyridines as novel BET family bromodomain inhibitors. (2014). ChemMedChem, 9(4), 742–747. [Link]
-
Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (2013). ResearchGate. [Link]
-
20.7: Chemistry of Nitriles. (2023, September 24). LibreTexts Chemistry. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2021). ResearchGate. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved January 4, 2026, from [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2019). Molecules, 24(19), 3447. [Link]
-
Friedländer synthesis. (2023, October 24). In Wikipedia. [Link]
-
Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018, September 10). Master Organic Chemistry. [Link]
-
Enantiomers, Diastereomers, Identical or Constitutional Isomers. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 4, 2026, from [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2015). ResearchGate. [Link]
-
Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. (n.d.). Khan Academy. Retrieved January 4, 2026, from [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2020). Molecules, 25(23), 5727. [Link]
-
C-alkylation of 1,5-naphthyridine derivatives by methyl iodide. (1983). Journal of the Chemical Society, Chemical Communications, (2), 78. [Link]
-
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. (2009). Journal of the American Chemical Society, 131(41), 14626–14627. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enantiomers, Diastereomers, Identical or Constitutional Isomers - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. C-alkylation of 1,5-naphthyridine derivatives by methyl iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine by HPLC and NMR Analysis
Welcome to the technical support center for the analytical assessment of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purity determination using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a molecule like 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, which contains a basic nitrogenous heterocycle, specific challenges such as peak tailing and poor resolution can arise. This section provides a comprehensive guide to troubleshooting and optimizing your HPLC method.
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the recommended starting conditions for HPLC analysis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine?
A1: Due to its polar and basic nature, a reversed-phase HPLC method is typically employed. A C18 column is a good starting point, but to mitigate peak tailing associated with basic compounds, consider using a column with a polar-embedded phase or one that is robust at a higher pH.[1] Operating at a low pH (e.g., 2.5-3.0) can also be effective as it protonates the basic nitrogens and suppresses the ionization of residual silanol groups on the stationary phase, a common cause of peak tailing.[2]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale & Optimization Tips |
| Column | C18, Polar-Embedded C18, or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Polar-embedded phases provide better peak shape for basic compounds in highly aqueous mobile phases.[1][3] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH suppresses silanol interactions.[2] Formic acid is MS-friendly. TFA can act as an ion-pairing agent, improving peak shape, but may suppress MS signal. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 5-95% B over 20 minutes | A shallow gradient is a good starting point to resolve closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust based on column dimensions. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection (UV) | 254 nm or scan for optimal wavelength | Aromatic systems typically absorb strongly in this region. A diode array detector (DAD) is useful for checking peak purity. |
| Injection Volume | 5-10 µL | Minimize to avoid volume overload, which can cause peak distortion.[4] |
Q2: My peak for the main compound is tailing significantly. What are the likely causes and how can I fix it?
A2: Peak tailing for basic compounds like 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is most commonly caused by secondary interactions between the protonated amine groups of the analyte and ionized silanol groups on the silica-based stationary phase.[2][5] Other potential causes include column overload, a void at the column inlet, or co-elution with an impurity.[4][5]
Troubleshooting Guide: HPLC Peak Tailing
This workflow provides a systematic approach to diagnosing and resolving peak tailing issues.
Caption: Workflow for purity determination by qNMR.
Interpreting the NMR Spectrum of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
For purity assessment, it is crucial to identify signals corresponding to the main compound and distinguish them from solvent, internal standard, and impurity signals.
Table 3: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm) in DMSO-d₆
| Position | Predicted ¹H Shift | Predicted ¹³C Shift | Comments |
| Aromatic Protons | |||
| H-5 | ~7.8 - 8.2 | ~145 - 150 | Downfield due to proximity to nitrogen. |
| H-7 | ~7.2 - 7.6 | ~120 - 125 | |
| Aliphatic Protons | |||
| H-2 (CH₂) | ~3.0 - 3.4 | ~40 - 45 | Triplet, coupled to H-3. |
| H-3 (CH₂) | ~1.8 - 2.2 | ~20 - 25 | Multiplet, coupled to H-2 and H-4. |
| H-4 (CH₂) | ~2.6 - 3.0 | ~25 - 30 | Triplet, coupled to H-3. |
| Other Carbons | |||
| C-6 | - | ~155 - 160 | Quaternary carbon adjacent to nitrogen. |
| C-8 | - | ~110 - 115 | Quaternary carbon bearing the bromine atom. |
| C-8a | - | ~135 - 140 | Quaternary carbon at ring junction. |
| C-4a | - | ~125 - 130 | Quaternary carbon at ring junction. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Impurities will manifest as additional peaks not accounted for by the main structure, solvent, or internal standard. By integrating these impurity peaks relative to the main compound or the internal standard, their levels can be estimated. The use of 2D NMR techniques, such as COSY and HSQC, can be invaluable for identifying the structure of unknown impurities. [6]
References
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Webster, G., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Pauli, G. F., et al. (2014). Purity by absolute qNMR. Journal of Medicinal Chemistry. [Link]
-
Mestrelab Research. (2018). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]
-
Schwartz, N. (2014).T[7]roubleshooting HPLC- Tailing Peaks. Restek. [Link]
-
GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Queen Mary University of London. NMR Sample Preparation. [Link]
-
University of Florida. NMR Sample Preparation. [Link]
-
Georg, G. I., & Cushman, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9219. [Link]
-
Axion Labs. (2023). HPLC problems with very polar molecules. [Link]
Sources
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. Blogs | Restek [discover.restek.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Navigating the Maze of Naphthyridine Synthesis: A Technical Guide to Regioselectivity
Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the naphthyridine scaffold. As a Senior Application Scientist, I've compiled this resource to address the common and often frustrating challenges associated with controlling regioselectivity in these vital synthetic endeavors. Naphthyridine cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their synthesis is frequently plagued by the formation of undesired regioisomers, leading to decreased yields and complex purification challenges.
This guide moves beyond simple protocols. It delves into the "why" behind the "how," providing mechanistic insights and troubleshooting strategies to empower you to rationalize your experimental outcomes and proactively design more selective reactions. We will explore how subtle changes in substrates, catalysts, and reaction conditions can dramatically influence the regiochemical outcome of your synthesis.
Troubleshooting Guide: Common Regioselectivity Issues & Solutions
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Scenario 1: Friedländer Annulation
Question: "I'm attempting a Friedländer synthesis of a 2-substituted 1,8-naphthyridine from 2-amino-3-formylpyridine and an unsymmetrical methyl ketone, but I'm getting a mixture of the 2- and 4-substituted isomers. How can I favor the 2-substituted product?"
Answer: This is a classic challenge in Friedländer annulations. The regioselectivity is determined by which α-carbon of the ketone undergoes the initial aldol-type condensation with the aminopyridine aldehyde. To favor the 2-substituted isomer, you need to promote condensation at the methyl group over the methylene group of your ketone.
Underlying Principle: The reaction proceeds through an enamine or enolate intermediate. The regioselectivity of its formation and subsequent cyclization dictates the final product.
Troubleshooting Strategies:
-
Catalyst Selection is Key: Standard acid or base catalysis often provides poor selectivity. The use of specific amine catalysts can dramatically improve the regiochemical outcome. For instance, the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , has been shown to be a highly reactive and regioselective catalyst for the synthesis of 2-substituted 1,8-naphthyridines, achieving regioselectivities as high as 96:4.[2][3][4] Pyrrolidine derivatives, in general, tend to favor the formation of the 2-substituted product.[3][5]
-
Control the Kinetics: The rate of addition of the methyl ketone can significantly impact selectivity. Slow addition of the ketone to the reaction mixture often increases the regioselectivity in favor of the 2-substituted product.[2][3][4] This is because it maintains a low concentration of the ketone, favoring the kinetically controlled reaction at the less sterically hindered methyl group.
-
Temperature Effects: Counterintuitively, increasing the reaction temperature can sometimes enhance regioselectivity, particularly when using a catalyst like TABO.[3] This suggests that the desired reaction pathway has a higher activation energy but is thermodynamically more favorable at elevated temperatures.
Experimental Protocol: Highly Regioselective Friedländer Annulation using TABO
-
To a solution of 2-amino-3-formylpyridine (1.0 equiv) and TABO (0.2 equiv) in a suitable solvent (e.g., toluene) at 75 °C, add the unsymmetrical methyl ketone (1.2 equiv) dropwise over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at 75 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 2-substituted 1,8-naphthyridine.
Data Summary: Effect of Catalyst and Conditions on Regioselectivity
| Catalyst | Ketone Addition | Temperature (°C) | Regioselectivity (2-isomer : 4-isomer) |
| Pyrrolidine | Bolus | 25 | ~60:40 |
| TABO | Bolus | 25 | ~85:15 |
| TABO | Slow Addition | 75 | up to 96:4[3] |
Scenario 2: Skraup-Doebner-von Miller & Combes Syntheses
Question: "I am using a meta-substituted aniline in a Skraup-Doebner-von Miller reaction to synthesize a substituted naphthyridine, and I'm getting an inseparable mixture of 5- and 7-substituted isomers. How can I control the cyclization?"
Answer: The regioselectivity of electrophilic aromatic substitution on a meta-substituted aniline ring is notoriously difficult to control. The directing effects of the substituent (ortho, para-directing vs. meta-directing) and the amino group itself compete, often leading to a mixture of products.
Underlying Principle: The rate-determining step in these reactions is the acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring.[6] The position of this cyclization dictates the final regiochemical outcome.
Troubleshooting Strategies:
-
Substituent Effects in Combes Synthesis: In the Combes synthesis, which uses a β-diketone, the steric bulk of the substituents on both the aniline and the diketone can influence regioselectivity. Increasing the steric bulk on the R group of the β-diketone can favor the formation of the 2-substituted quinoline (and by analogy, naphthyridine) isomer.[6] Electron-donating groups (like methoxy) on the aniline tend to favor one regioisomer, while electron-withdrawing groups (like chloro or fluoro) can favor the other.[6]
-
Consider Alternative Synthetic Routes: When dealing with meta-substituted anilines, classical methods like the Skraup-Doebner-von Miller reaction may not be the best choice if high regioselectivity is required.[7] Modern transition-metal-catalyzed methods often offer superior control.
-
Directed C-H Activation: A powerful strategy is to use a directing group on the pyridine or aniline precursor. For example, a Rh(III)-catalyzed synthesis of naphthyridinones utilizes a double-activation and directing group approach with nicotinamide N-oxides as substrates to achieve high yields and selectivities.[8]
Workflow for Selecting a Regioselective Strategy
Caption: Decision workflow for meta-substituted anilines.
Scenario 3: Post-functionalization of the Naphthyridine Core
Question: "I have a di-halogenated 1,6-naphthyridine and I want to perform sequential cross-coupling reactions to introduce two different groups. How can I ensure regioselectivity?"
Answer: This is a common strategy for building molecular complexity. The key is to exploit the differential reactivity of the halogenated positions.
Underlying Principle: The electronic environment and steric hindrance around each halogenated carbon atom will influence its reactivity in cross-coupling reactions. In many heterocyclic systems, positions analogous to the C5 and C7 positions in 1,6-naphthyridine exhibit different reactivity.
Troubleshooting Strategies:
-
Use of Ditriflates: A highly effective method involves the synthesis of 1,6-naphthyridine-5,7-diones, followed by ditriflation. The resulting 1,6-naphthyridine-5,7-ditriflates are stable but highly reactive intermediates.[9] The C5-triflate is generally more reactive towards nucleophilic aromatic substitution (SNAr) with amines.[9] This allows for selective functionalization at C5, leaving the C7-triflate available for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig).[9]
-
Stepwise Cross-Coupling on Dihalo-Naphthyridines: For di-halogenated naphthyridines (e.g., chloro and iodo), you can leverage the different reactivity of the C-X bonds in palladium catalysis. Typically, the C-I bond is more reactive than the C-Cl bond, allowing for selective cross-coupling at the iodo-position first.[10]
Experimental Workflow: Regioselective Difunctionalization of a 1,6-Naphthyridine
Caption: Sequential functionalization of a 1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: Are multicomponent reactions (MCRs) a good strategy for achieving regioselectivity in naphthyridine synthesis?
A1: Yes, MCRs can be an excellent strategy. They offer high atom economy and can lead to complex naphthyridine scaffolds in a single step.[11][12] Many modern MCRs have been optimized for high regio- and stereoselectivity, often under catalyst-free or green conditions.[13][14] For example, three-component reactions of 2-aminopyridines, malononitrile or its derivatives, and various aldehydes can yield highly functionalized 1,8-naphthyridines with good regioselectivity.[4]
Q2: How do directing groups work to control regioselectivity in C-H functionalization approaches to naphthyridines?
A2: Directing groups are functional groups on the substrate that coordinate to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This directed metalation-deprotonation event then allows for selective functionalization at that position. This strategy overrides the inherent electronic preferences of the aromatic system, providing excellent regiocontrol.[8]
Q3: Can photocatalysis be used to improve regioselectivity in naphthyridine synthesis?
A3: While still an emerging area for naphthyridine synthesis specifically, photocatalysis offers unique mechanistic pathways that can lead to novel and selective transformations. For instance, visible-light-induced reactions can proceed through radical intermediates, and the regioselectivity would be governed by factors different from traditional ionic mechanisms. There are reports of photocatalyst-free, visible-light-induced regio- and stereoselective syntheses of related nitrogen heterocycles, suggesting potential applicability to naphthyridine systems.[15]
Q4: For classical syntheses like the Combes reaction, what is the most critical factor for controlling regioselectivity?
A4: In the Combes quinoline synthesis (and by extension, for naphthyridines), the interplay between the electronic effects of substituents on the aniline and the steric effects of the β-diketone substituents is crucial.[6][16] There isn't one single factor, but a careful consideration of both is necessary. For example, bulky groups on the diketone can sterically hinder cyclization at one position, thereby directing it to another.[6]
Q5: My reaction is giving me the wrong regioisomer. What is the first thing I should try to fix it?
A5: The first and often most impactful change you can make is to screen different catalysts. As seen with the Friedländer annulation, switching from a general acid/base catalyst to a specialized one like TABO can completely reverse or significantly improve the regiochemical outcome.[2][3] Catalyst control can often supersede the inherent substrate control that leads to the undesired isomer.[17][18]
References
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Regioselective synthesis of functionalized[2][9]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - OUCI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Regioselective synthesis of fused tetracyclic 1,6-naphthyridines - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2003). The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
Tejero, J., Merino, P., & Herrera, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Hyster, T. K., & Rovis, T. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Chemical Communications, 49(75), 8359-8361. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]
-
1,8-Naphthyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Darakshan, D., & Parvin, T. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(35), 7125-7142. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011). Semantic Scholar. [Link]
-
Tejero, J., Merino, P., & Herrera, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Tejero, J., Merino, P., & Herrera, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). ResearchGate. [Link]
-
Chen, Q., & Knochel, P. (2012). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 14(20), 5286–5289. [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(3), 216-226. [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Functionalization of 4-bromobenzo[c][8][13]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. (2019). Beilstein Journal of Organic Chemistry, 15, 2253-2260. [Link]
-
2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (2021). Molecules, 26(11), 3323. [Link]
-
Synthesis of the unsymmetrical naphthyridine-based ligand and selective formation of monometallic PtII, PtIV, and Pt/Cu heterobimetallic complexes. (2022). ResearchGate. [Link]
-
Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. (2020). ResearchGate. [Link]
-
Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones. (2021). Organic Chemistry Frontiers, 8(12), 2963-2968. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). Molecules, 26(16), 4945. [Link]
-
THE NAPHTHYRIDINES. (n.d.). Retrieved January 4, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Tejero, J., Merino, P., & Herrera, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - OUCI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Green synthesis and cytotoxic activity of functionalized naphthyridine. (2023). ResearchGate. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate. [Link]
-
Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. (2021). ResearchGate. [Link]
-
Photocatalyst-free, visible-light-induced regio- and stereoselective synthesis of phosphorylated enamines from N-allenamides via[1][2]-sulfonyl shift at room temperature. (2024). Chemical Science. [Link]
-
Convenient synthesis of naphtho[2][19] naphthyridine derivatives under catalyst-free conditions. (2018). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under cat… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalyst-free, visible-light-induced regio- and stereoselective synthesis of phosphorylated enamines from N-allenamides via [1,3]-sulfonyl shift at room temperature - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its Bromo-Naphthyridine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the naphthyridine core and its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromine atom to the naphthyridine scaffold provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making bromo-naphthyridine isomers highly sought-after building blocks in the synthesis of novel therapeutic agents.
This guide provides an in-depth technical comparison of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine and its related bromo-naphthyridine isomers. We will explore their structural nuances, comparative reactivity in key synthetic transformations, and the implications of these differences on their utility in research and drug development. This analysis is supported by experimental data and detailed protocols to provide a practical resource for scientists in the field.
The Naphthyridine Scaffold: A Privileged Structure
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a fused pyridine ring system. There are six possible isomers, each with a unique arrangement of the nitrogen atoms, which significantly influences their chemical and biological properties.[3] The partial or full saturation of one of the pyridine rings, as seen in tetrahydronaphthyridines, introduces three-dimensional character to the otherwise planar aromatic system, a feature often sought after in modern drug design to enhance binding affinity and selectivity.
Caption: Isomeric forms of naphthyridine and their relationship to tetrahydronaphthyridine derivatives.
Structural and Spectroscopic Comparison of Bromo-Naphthyridine Isomers
The position of the bromine atom and the nitrogen atoms, as well as the saturation of one ring, creates a diverse array of bromo-naphthyridine isomers with distinct electronic and steric properties. These differences are readily apparent in their spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Spectroscopic Differentiators:
-
1H NMR: The chemical shifts of the aromatic and aliphatic protons are highly dependent on the electronic environment created by the nitrogen atoms and the bromine substituent. Protons on the pyridine ring are typically found in the aromatic region (7.0-9.0 ppm), while protons on the saturated ring of tetrahydronaphthyridines appear in the aliphatic region (1.5-4.0 ppm). The position of the bromine atom will influence the chemical shifts of adjacent protons due to its electron-withdrawing nature.
-
13C NMR: The carbon atom attached to the bromine atom (C-Br) will exhibit a characteristic chemical shift, typically in the range of 110-125 ppm for aromatic carbons. The positions of the nitrogen atoms also significantly impact the chemical shifts of the surrounding carbon atoms.
Table 1: Comparative Physicochemical Properties of Selected Bromo-Naphthyridine Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine | 362606-16-4 | C8H9BrN2 | 213.07 |
| 8-Bromo-1,6-naphthyridine | 17965-74-1 | C8H5BrN2 | 209.04 |
| 2-Bromo-1,8-naphthyridine | 61323-17-9 | C8H5BrN2 | 209.05 |
| 3-Bromo-1,5-naphthyridine | N/A | C8H5BrN2 | 209.04 |
Data sourced from commercial supplier information and public databases.[4][5][6]
Comparative Reactivity in Cross-Coupling Reactions
A primary application of bromo-naphthyridine isomers in drug discovery is their use as substrates in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the bromo-naphthyridine and a boronic acid derivative, is a particularly powerful tool.[7][8]
The reactivity of the C-Br bond in these reactions is influenced by several factors:
-
Electronic Effects: The electron density at the carbon atom of the C-Br bond, which is modulated by the position of the nitrogen atoms in the ring system, affects the rate of oxidative addition to the palladium catalyst. More electron-deficient rings can sometimes lead to faster oxidative addition.
-
Steric Hindrance: The steric environment around the C-Br bond can impact the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.
-
Saturation: In the case of 8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, the presence of the non-aromatic, flexible piperidine ring can influence the overall conformation of the molecule and the accessibility of the C-Br bond.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Bromo-Naphthyridine and Tetrahydro-Naphthyridine Scaffolds
The synthesis of these valuable building blocks can be achieved through various synthetic routes. Tetrahydronaphthyridines are often prepared by the hydrogenation of their aromatic naphthyridine precursors.[13] More recent methods involve automated, continuous flow synthesis, which allows for the rapid generation of diverse libraries of these scaffolds.[14][15]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Naphthyridine Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Bromo-naphthyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-naphthyridine isomer, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Drug Development Potential
Naphthyridine derivatives have demonstrated a broad range of biological activities, making them attractive scaffolds for drug development.[16][17] The 1,8-naphthyridine core, in particular, is found in several antibacterial agents.[1] The introduction of a bromine atom allows for the exploration of chemical space around the naphthyridine core through diversification, which can lead to the identification of potent and selective modulators of various biological targets.
The saturation of one of the rings in tetrahydronaphthyridines can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can also provide vectors for interacting with protein targets in a more three-dimensional binding pocket. While specific biological data for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is not extensively reported in the public domain, its structural features suggest potential for exploration in various therapeutic areas.
Conclusion
8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine and its bromo-naphthyridine isomers represent a versatile class of building blocks for medicinal chemistry and drug discovery. Their distinct structural, spectroscopic, and reactivity profiles offer a rich platform for the synthesis of novel and diverse compound libraries. The strategic use of these isomers, particularly in palladium-catalyzed cross-coupling reactions, enables the rapid exploration of structure-activity relationships, ultimately accelerating the identification of new drug candidates. This guide provides a foundational understanding of these important compounds and serves as a practical resource for their application in the laboratory.
References
-
Capot Chemical. 362606-16-4 | 8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. [Link]
-
Chemical Bridge. 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. [Link]
-
PubChem. 8-Bromo-1,6-naphthyridine. [Link]
-
The Royal Society of Chemistry. Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. [Link]
-
University of Bath's research portal. Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. [Link]
-
Government of Canada. SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. [Link]
- Cresswell, A. J., et al. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
-
ResearchGate. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]
- Santos, M. R., et al. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2003.
-
ResearchGate. Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. [Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
-
ResearchGate. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
MDPI. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. [Link]
-
ResearchGate. Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]
-
Organic Chemistry Portal. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
-
MDPI. Synthesis of Novel Benzo[b][4][18]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]
-
Pure, University of Bath. Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. [Link]
-
ResearchGate. Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines. [Link]
-
National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. [Link]
-
National Center for Biotechnology Information. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. [Link]
-
ResearchGate. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 362606-16-4 | 8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine - Capot Chemical [capotchem.com]
- 5. aurumpharmatech.com [aurumpharmatech.com]
- 6. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]
- 18. fishersci.se [fishersci.se]
Navigating the Structure-Activity Landscape of Bromo-Tetrahydronaphthyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic modification of privileged scaffolds is a cornerstone of medicinal chemistry. The tetrahydronaphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a versatile framework in the design of novel therapeutics.[1][2] This guide delves into the nuanced world of structure-activity relationships (SAR) with a specific focus on bromo-tetrahydronaphthyridines. While direct, comprehensive comparative studies on bromo-substituted analogs are not abundant in publicly available literature, this guide will synthesize established principles of medicinal chemistry and data from related studies to provide a robust framework for understanding and predicting the impact of bromine substitution on this important scaffold. We will explore the rationale behind introducing bromine, its effects on physicochemical and pharmacological properties, and how it compares to other substitutions.
The Rationale for Bromine Substitution in Drug Design
The introduction of a bromine atom into a lead compound is a deliberate strategy to modulate its biological activity.[3] Bromine, as a halogen, possesses a unique combination of properties:
-
Size and Lipophilicity: Bromine is larger and more lipophilic than fluorine and chlorine. This can enhance binding affinity through increased van der Waals interactions within a hydrophobic pocket of a target protein. However, increased lipophilicity can also impact solubility and metabolic stability.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the pKa of nearby nitrogen atoms in the tetrahydronaphthyridine ring system. This can influence the compound's ionization state at physiological pH, affecting its interaction with the target and its pharmacokinetic properties.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the active site of a protein. This can significantly enhance binding affinity and selectivity.
Structure-Activity Relationship of Bromo-Tetrahydronaphthyridines: A Case Study Approach
To illustrate the principles of SAR for bromo-tetrahydronaphthyridines, we will consider a case study focused on the inhibition of a hypothetical enzyme, "Kinase X." The following data is illustrative to demonstrate the comparative analysis that a medicinal chemist would undertake.
Case Study: Bromo-Tetrahydronaphthyridines as Kinase X Inhibitors
In this hypothetical study, a series of 1,6-tetrahydronaphthyridine analogs were synthesized and evaluated for their inhibitory activity against Kinase X. The parent compound (Compound 1 ) showed moderate activity. Modifications were then introduced at the 7-position of the tetrahydronaphthyridine ring to probe the SAR.
Table 1: Comparative Inhibitory Activity of Substituted 1,6-Tetrahydronaphthyridines against Kinase X
| Compound | R | IC50 (nM) for Kinase X |
| 1 | H | 250 |
| 2 | F | 150 |
| 3 | Cl | 80 |
| 4 | Br | 35 |
| 5 | I | 95 |
| 6 | CH3 | 450 |
| 7 | OCH3 | 600 |
Analysis of SAR:
-
Halogen Substitution: The data clearly indicates that halogen substitution at the 7-position is beneficial for activity compared to the unsubstituted analog (1 ).
-
Effect of Halogen Size: There is a clear trend in activity with the size of the halogen atom. The activity increases from fluorine (2 ) to chlorine (3 ) and peaks with bromine (4 ). This suggests that the 7-position of the tetrahydronaphthyridine scaffold is situated in a hydrophobic pocket of the Kinase X active site, where the larger bromine atom can make more favorable van der Waals contacts. The decrease in activity with the even larger iodine atom (5 ) could be due to steric hindrance.
-
Comparison with Other Substituents: The introduction of small alkyl (6 ) or alkoxy (7 ) groups at the 7-position leads to a significant loss of activity. This further supports the hypothesis that the specific electronic and steric properties of the halogens are crucial for potent inhibition. The bromo-substituted analog 4 emerges as the most potent compound in this series.
Experimental Protocols
To ensure the reliability of SAR data, robust and well-validated experimental protocols are essential. The following is a detailed protocol for a typical in vitro kinase inhibition assay that would be used to generate the data presented in the case study above.
Protocol: In Vitro Kinase X Inhibition Assay
1. Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by Kinase X. The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.
2. Materials:
- Recombinant Human Kinase X
- Biotinylated substrate peptide
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (bromo-tetrahydronaphthyridines and analogs) dissolved in DMSO
- Streptavidin-coated 96-well plates
- Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP)
- TMB substrate
- Stop solution (e.g., 1 M H2SO4)
- Plate reader
3. Procedure:
- Prepare a serial dilution of the test compounds in DMSO.
- Add 2 µL of the diluted compounds to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.
- Add 20 µL of Kinase X solution (at a pre-determined optimal concentration) to all wells.
- Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding 20 µL of a solution containing the biotinylated substrate peptide and ATP.
- Incubate for 60 minutes at 30°C.
- Stop the reaction by adding 50 µL of a stop/detection solution containing EDTA and the anti-phospho-substrate-HRP antibody.
- Transfer the contents of the reaction plate to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Add 100 µL of stop solution.
- Read the absorbance at 450 nm using a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the Drug Discovery Workflow
The process of SAR-guided drug discovery is iterative. The following diagram illustrates a typical workflow.
Sources
Validating the Bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine: An In Vitro Comparative Guide for PARP Inhibition
This guide provides a comprehensive framework for the in vitro validation of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, a novel small molecule with potential therapeutic applications. Given the prevalence of the naphthyridine scaffold in potent bioactive compounds, particularly in the domain of oncology, we hypothesize a mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4][5][6] PARP inhibitors have emerged as a crucial class of targeted therapies, especially for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[7][8]
This document outlines a systematic, multi-tiered approach to not only elucidate the bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine but also to benchmark its performance against established PARP inhibitors like Olaparib and Talazoparib.[9] The experimental design emphasizes scientific integrity, featuring orthogonal assays to ensure the trustworthiness of the findings and providing a clear rationale for each methodological choice.
The Scientific Rationale: Why Investigate 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a PARP Inhibitor?
The 1,8-naphthyridine core is a recognized pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][3][5][10] Its structural resemblance to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, provides a strong basis for hypothesizing its potential as a competitive inhibitor. The validation workflow is therefore designed to rigorously test this hypothesis, moving from direct target engagement to cellular efficacy.
Experimental Workflow: A Multi-Pronged Validation Strategy
A robust validation of a novel small molecule inhibitor requires a layered approach, starting from the most direct interaction with the target protein and progressing to more complex cellular systems. This workflow ensures that the observed biological effects are indeed due to the intended mechanism of action.
Caption: A tiered workflow for the in vitro validation of a novel PARP inhibitor.
Tier 1: Foundational Biochemical and Biophysical Validation
The initial phase of validation focuses on the direct interaction between 8-Bromo-1,2,3,4-tetrahydronaphthyridine and the PARP1/2 enzymes.
Enzymatic Inhibition Assay
The primary assessment of inhibitory potential is through a biochemical assay that measures the enzymatic activity of PARP1 and PARP2. A common method is a histone-ribosylation assay, where the incorporation of biotinylated poly(ADP-ribose) onto histone proteins is quantified.[11]
Experimental Protocol: Chemiluminescent PARP Activity Assay
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Compound Dilution: Prepare a serial dilution of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, Olaparib (positive control), and a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, and the test compounds to the wells. Incubate at 30°C for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescent signal using a microplate reader.
-
Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PARP activity by 50%.
Biophysical Confirmation of Direct Binding
To confirm that the observed enzymatic inhibition is due to direct binding, Isothermal Titration Calorimetry (ITC) is employed. ITC measures the heat change upon binding, providing thermodynamic parameters of the interaction.[12]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of recombinant PARP1 or PARP2 in the microcalorimeter cell and a solution of 8-Bromo-1,2,3,4-tetrahydronaphthyridine in the injection syringe.
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Comparative Performance: Tier 1
The data obtained in this tier will be compared to established PARP inhibitors.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Kd (nM) |
| 8-Bromo-1,2,3,4-tetrahydronaphthyridine | Experimental | Experimental | Experimental |
| Olaparib | 5 | 1 | 2 |
| Talazoparib | 1 | 0.5 | 0.8 |
Note: IC50 and Kd values for Olaparib and Talazoparib are representative values from the literature.[9]
Tier 2: Cellular Assays for Biological Relevance
Moving into a cellular context is crucial to assess cell permeability, target engagement in a more complex environment, and the resulting biological consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that the compound binds to its intended target within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cancer cells (e.g., BRCA-deficient breast cancer cell line MDA-MB-436) with 8-Bromo-1,2,3,4-tetrahydronaphthyridine or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble PARP1 in the supernatant by Western blotting.
-
Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.
Cellular PARP Activity and Cytotoxicity
To link target inhibition to a cellular phenotype, we will assess PARP activity in cells and the compound's effect on cell viability, particularly in DNA repair-deficient cancer cells.
Experimental Protocol: In-Cell PARP Activity and Viability
-
Cell Treatment: Treat BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cell lines with a dose range of 8-Bromo-1,2,3,4-tetrahydronaphthyridine and Olaparib.
-
PARP Activity: Lyse the cells and measure PARP activity using a cellular PARP assay kit.[11]
-
Cell Viability: After 72 hours of treatment, assess cell viability using a reagent such as resazurin or by quantifying ATP levels.
-
Analysis: Determine the IC50 for cellular PARP inhibition and the GI50 (concentration for 50% growth inhibition). A selective cytotoxic effect in BRCA-deficient cells is indicative of a PARP inhibition mechanism.
Comparative Performance: Tier 2
| Compound | Cellular PARP1 Inhibition IC50 (nM) | MDA-MB-436 GI50 (nM) | MCF-7 GI50 (nM) | Selectivity Index (MCF-7/MDA-MB-436) |
| 8-Bromo-1,2,3,4-tetrahydronaphthyridine | Experimental | Experimental | Experimental | Experimental |
| Olaparib | 10 | 20 | >1000 | >50 |
| Talazoparib | 2 | 5 | >500 | >100 |
Note: Representative values for Olaparib and Talazoparib.
Tier 3: Advanced Mechanistic and Selectivity Profiling
The final tier of in vitro validation delves into the specific mechanism of action and assesses off-target effects.
PARP Trapping Assay
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA, which is a major contributor to their cytotoxicity. This can be measured using a fluorescence polarization-based assay.[7]
Caption: Mechanism of PARP trapping by a small molecule inhibitor.
Experimental Protocol: PARP Trapping Fluorescence Polarization Assay
-
Reaction Setup: In a microplate, combine a fluorescently labeled DNA oligonucleotide duplex, recombinant PARP1, and serial dilutions of the test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure fluorescence polarization. When PARP1 is trapped on the large DNA molecule, the polarization value is high.
-
Analysis: Determine the EC50 for PARP trapping.
Selectivity Profiling
To ensure the compound's activity is specific to PARP, it should be screened against a panel of other enzymes, particularly kinases, as they often have structurally similar ATP-binding sites.
Experimental Protocol: Kinase Panel Screening
-
Submission: Submit 8-Bromo-1,2,3,4-tetrahydronaphthyridine to a commercial kinase screening service (e.g., at a concentration of 1 µM).
-
Analysis: The service will provide data on the percent inhibition of a large panel of kinases. Significant inhibition of any kinase would warrant further investigation.
Comparative Performance: Tier 3
| Compound | PARP1 Trapping EC50 (nM) | Off-Target Kinase Inhibition (>50% at 1 µM) |
| 8-Bromo-1,2,3,4-tetrahydronaphthyridine | Experimental | Experimental |
| Olaparib | 30 | Low |
| Talazoparib | 1.5 | Low |
Note: Representative values for Olaparib and Talazoparib.
Conclusion and Future Directions
This comprehensive in vitro validation guide provides a rigorous pathway to characterize the bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a potential PARP inhibitor. By systematically progressing from biochemical to cellular assays and comparing its performance to established drugs, researchers can build a robust data package. Positive results from this workflow would provide a strong rationale for advancing the compound to further preclinical studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiling. The combination of orthogonal assays and direct comparison with standards ensures a high degree of confidence in the generated data, paving the way for potential clinical development.
References
- Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. RSC Chemical Biology.
- PARP Assays. BPS Bioscience.
- Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro valid
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
- PASTA: PARP activity screening and inhibitor testing assay.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- PARP assay for inhibitors. BMG LABTECH.
- Summary of inhibition measurements for PARPi with PARP1 and PARP2 and...
- Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
- Chemistry and Biological Activities of 1,8-Naphthyridines.
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
- 8-bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine 250mg. Dana Bioscience.
- Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition.
- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIV
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Antimicrobial Activity of Naphthyridine Deriv
- Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
- Antimicrobial Activity of Naphthyridine Derivatives.
- (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine with Known PARP Inhibitors: A Technical Guide for Researchers
In the landscape of targeted cancer therapy, the quest for novel, potent, and selective inhibitors of key DNA damage response (DDR) pathways is of paramount importance. The naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including promising anticancer properties.[1][2][3][4][5] This guide introduces a novel naphthyridine derivative, 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, and provides a comprehensive head-to-head comparison with established inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the base excision repair (BER) pathway.
While the specific inhibitory profile of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is an active area of investigation, its structural features suggest potential interaction with key enzymes in the DDR network. This guide, therefore, proceeds with the working hypothesis that 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is a potential PARP inhibitor. This allows for a robust comparative analysis against well-characterized clinical PARP inhibitors, providing a valuable framework for researchers and drug development professionals to evaluate its potential.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs).[6][7][8][9][10] In healthy cells, PARP activation at the site of a SSB initiates the recruitment of other DNA repair proteins to resolve the damage. However, in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in a synthetic lethal phenotype, leading to targeted cell death.[9][11][12]
This concept of synthetic lethality forms the cornerstone of PARP inhibitor therapy, which has revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[6][13][14][15][16]
Known PARP Inhibitors: A Clinical Overview
Several PARP inhibitors have received regulatory approval and are now integral components of cancer treatment regimens. This guide will focus on a comparative analysis with the following key inhibitors:
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[6][14] It functions by inhibiting the enzymatic activity of PARP and by trapping PARP-DNA complexes.[9][17]
-
Talazoparib (Talzenna®): Known for its high potency in trapping PARP on DNA, Talazoparib is approved for the treatment of BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[8][18][19][20] Its potent PARP trapping ability is considered a key contributor to its cytotoxicity.[18][19]
-
Niraparib (Zejula®): A potent and selective inhibitor of PARP1 and PARP2, Niraparib is used as a maintenance treatment for recurrent ovarian cancer.[10][21][22][23] It has demonstrated efficacy in patients with and without BRCA mutations.[21]
-
Rucaparib (Rubraca®): An inhibitor of PARP1, PARP2, and PARP3, Rucaparib is approved for the treatment of BRCA-mutated ovarian and prostate cancers.[24][25][26][27][28]
-
Veliparib (ABT-888): While not yet approved as a standalone therapy, Veliparib is a potent inhibitor of PARP1 and PARP2 that has been extensively studied in clinical trials in combination with chemotherapy and radiation.[29][30][31][32] It is considered a weaker PARP trapper compared to other approved inhibitors.[12][33]
Visualizing the Mechanism of Action: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Figure 1. Mechanism of PARP inhibition and synthetic lethality.
Head-to-Head Comparison: Inhibitory Potency and Selectivity
The following table summarizes the key in vitro inhibitory data for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (hypothetical data for illustrative purposes) and the established PARP inhibitors. This allows for a direct comparison of their potency against PARP1 and PARP2, the primary targets of this class of drugs.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency (Relative to Olaparib) |
| 8-Bromo-1,2,3,4-tetrahydro-naphthyridine | 5.8 | 8.2 | Moderate |
| Olaparib | 1-5 | 1-5 | 1x |
| Talazoparib | ~0.6 | ~0.3 | ~100x |
| Niraparib | 3.8 | 2.1 | High |
| Rucaparib | 1.8 | 1.8 | High |
| Veliparib | 5.2 | 2.9 | Low |
Note: IC50 values for known inhibitors are compiled from various literature sources and may vary depending on the specific assay conditions. The data for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is hypothetical and serves as a placeholder for experimentally determined values.
Experimental Protocols for In Vitro Characterization
To facilitate the direct comparison of novel compounds like 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, standardized and robust experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
In Vitro PARP1/2 Enzymatic Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 and PARP2 enzymes.
Figure 2. Workflow for an in vitro PARP enzymatic inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Plate Setup: Add the diluted compound or vehicle control (DMSO) to the wells of a 384-well assay plate.
-
Enzyme and DNA Addition: Add a pre-mixed solution of recombinant human PARP1 or PARP2 enzyme and activated DNA to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of β-Nicotinamide adenine dinucleotide (NAD+).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) corresponding to NAD+ consumption or the formation of poly(ADP-ribose) (PAR).[34][35][36]
-
Data Analysis: Plot the signal as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PARP Inhibition Assay (PAR Immunoblotting)
This assay measures the ability of a compound to inhibit PARP activity within a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Seed a relevant cancer cell line (e.g., a BRCA-mutant cell line) in a multi-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine or a known PARP inhibitor for a specified period (e.g., 2 hours).
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate) for a short period.
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PAR.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the PAR signal.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[37]
-
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle-treated control to determine the extent of PARP inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of the novel naphthyridine derivative, 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, with established clinical PARP inhibitors. The provided protocols for in vitro characterization will enable researchers to generate the necessary data to accurately assess its inhibitory potency and cellular activity.
Future studies should focus on determining the PARP trapping efficiency of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, as this has been shown to be a critical determinant of the cytotoxic efficacy of PARP inhibitors.[33] Furthermore, evaluating its anti-proliferative effects in a panel of cancer cell lines with varying DNA repair deficiencies will provide crucial insights into its potential for synthetic lethality. Ultimately, a thorough understanding of its preclinical profile will be instrumental in guiding its further development as a potential targeted cancer therapeutic.
References
-
Olaparib - Wikipedia. [Link]
-
Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]
-
Talazoparib - Wikipedia. [Link]
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
-
Olaparib - PMC - NIH. [Link]
-
Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [Link]
-
An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. [Link]
-
Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. [Link]
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. [Link]
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
-
Veliparib - Wikipedia. [Link]
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]
-
What is the mechanism of Olaparib? - Patsnap Synapse. [Link]
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]
-
Olaparib - NCI - National Cancer Institute. [Link]
-
Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. [Link]
-
Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. [Link]
-
Rucaparib Monograph for Professionals - Drugs.com. [Link]
-
Rucaparib - Wikipedia. [Link]
-
A decade of clinical development of PARP inhibitors in perspective - PMC - NIH. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
Definition of veliparib - NCI Dictionary of Cancer Terms. [Link]
-
Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]
-
PARP assay for inhibitors | BMG LABTECH. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. [Link]
-
Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. [Link]
-
Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides - Organic Chemistry Portal. [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PubMed. [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - Asynt. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [Link]
-
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations | Organic Letters - ACS Publications - American Chemical Society. [Link]
-
1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - NIH. [Link]
-
(PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. [Link]
-
Chemistry and Biological Activities of 1,8-Naphthyridines. - ResearchGate. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. urology-textbook.com [urology-textbook.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 11. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 12. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Olaparib - NCI [cancer.gov]
- 15. dovepress.com [dovepress.com]
- 16. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 18. Talazoparib - Wikipedia [en.wikipedia.org]
- 19. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 21. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 22. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. Rucaparib - Wikipedia [en.wikipedia.org]
- 28. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Veliparib - Wikipedia [en.wikipedia.org]
- 30. medchemexpress.com [medchemexpress.com]
- 31. Facebook [cancer.gov]
- 32. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. bmglabtech.com [bmglabtech.com]
- 37. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Docking Guide: Evaluating 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Against a Tyrosine Kinase Target
This guide provides an in-depth, comparative analysis of the potential binding interactions of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, a member of the pharmacologically significant naphthyridine family. Naphthyridine scaffolds are prevalent in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Given the therapeutic potential of this chemical class, in silico molecular docking serves as a powerful, preliminary tool to predict binding affinity and explore the mechanism of action against relevant biological targets.[5][6]
Here, we present a comprehensive, step-by-step workflow for docking 8-Bromo-1,2,3,4-tetrahydro-naphthyridine against a representative and validated drug target: the Tyrosine Kinase domain of the Epidermal Growth Factor Receptor (EGFR). We will compare its predicted performance against both an unsubstituted tetrahydro-naphthyridine core (to establish a baseline) and a known co-crystallized inhibitor, providing essential context for interpreting the computational data.
The Rationale: Why In Silico Docking and Why EGFR?
In the early stages of drug discovery, computational methods like molecular docking are indispensable for rapidly screening and prioritizing candidates, thereby saving significant time and resources.[6] The primary goals are to predict the preferred orientation (pose) of a ligand when bound to a protein and to estimate the strength of that interaction (binding affinity).[7][8]
Choice of Target: EGFR Tyrosine Kinase (PDB ID: 1T46)
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. Its kinase domain is crucial for cell signaling pathways that govern growth and proliferation.[9] Naphthyridine derivatives have been previously investigated as potential kinase inhibitors, making EGFR a highly relevant target for this study.[2][9] We have selected the PDB entry 1T46 , which contains the EGFR kinase domain co-crystallized with a potent inhibitor. This provides a validated binding pocket and a reference compound for our comparative analysis.[9]
Comparative Compounds:
-
Test Compound: 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.
-
Baseline Compound: 1,2,3,4-Tetrahydro-1,8-naphthyridine (a simple, unsubstituted scaffold).[10]
-
Reference Compound: 4-Anilinoquinazoline (the ligand co-crystallized in PDB: 1T46).
This three-pronged comparison allows us to evaluate the contribution of the bromine substituent and to benchmark our test compound's performance against a known binder.
Experimental Workflow: A Self-Validating Protocol
The following protocol utilizes the widely adopted and open-source AutoDock Vina software suite, valued for its balance of speed and accuracy.[11] The workflow is designed to be self-validating by first "re-docking" the native ligand to ensure the chosen parameters can reproduce the experimentally observed binding pose.
Workflow Overview
The entire in silico docking process can be visualized as a sequential pipeline, from initial setup to final analysis.
Sources
- 1. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydro-1,8-naphthyridine | Sigma-Aldrich [sigmaaldrich.com]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Dasatinib
In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with exquisite selectivity remains a paramount objective. While the intended therapeutic benefit of these agents lies in their potent inhibition of specific oncoproteins, their clinical utility is often tempered by unintended interactions with other kinases—the so-called off-target effects. This guide provides a comprehensive comparison of the off-target profiles of prominent BCR-ABL inhibitors, with a focus on Dasatinib, offering insights and experimental frameworks for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the molecular driver of these malignancies. However, Dasatinib is also known for its broad kinase inhibition profile, which contributes to both its expanded therapeutic applications and its characteristic side-effect profile. Understanding this polypharmacology is critical for optimizing its clinical use and for the development of next-generation inhibitors with improved selectivity.
A Comparative Analysis of BCR-ABL Inhibitors
The clinical and preclinical profiles of Dasatinib and other BCR-ABL inhibitors are distinguished by their unique kinase selectivity profiles. Below is a comparative summary of key inhibitors and their notable off-target activities.
| Inhibitor | Primary Target(s) | Key Off-Target Families/Kinases | Associated Clinical Implications of Off-Target Effects |
| Dasatinib | BCR-ABL, SRC family kinases (SFKs), c-KIT, PDGFRα/β, Ephrin receptors | Yes, broad inhibition across multiple kinase families | Pulmonary arterial hypertension (PAH), platelet dysfunction, pleural effusion, immune modulation |
| Imatinib | BCR-ABL, c-KIT, PDGFRα/β | High selectivity for primary targets | Cardiotoxicity (rare), fluid retention, myelosuppression |
| Nilotinib | BCR-ABL, c-KIT, PDGFRα/β | More selective than Dasatinib, but less than Imatinib | Pancreatitis, myelosuppression, peripheral artery occlusive disease, QT prolongation |
| Bosutinib | BCR-ABL, SRC family kinases (SFKs) | Does not significantly inhibit c-KIT or PDGFRα/β | Diarrhea, liver toxicity, myelosuppression |
| Ponatinib | BCR-ABL (including T315I mutant), VEGFRs, FGFRs, PDGFRs, SRC family | Broad-spectrum inhibitor | Arterial thrombosis, hepatotoxicity, pancreatitis |
Experimental Workflows for Characterizing Off-Target Effects
To rigorously define the selectivity of a kinase inhibitor, a multi-pronged approach is essential. Here, we outline two key experimental workflows: a broad, discovery-phase kinome scan and a targeted, cell-based assay for validation.
Workflow 1: Global Kinase Selectivity Profiling via KiNativ™
This workflow provides a broad overview of a compound's interaction with the native kinome in a cellular context.
Caption: Workflow for KiNativ™-based kinome profiling.
Protocol: KiNativ™ Kinase Profiling
-
Cell Culture and Treatment: Culture K562 cells (a CML cell line) to a density of 1-2 x 10^6 cells/mL. Treat cells with Dasatinib (e.g., at 100 nM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Probe Labeling: Add a biotinylated acyl phosphate probe to the lysate. This probe covalently labels the ATP-binding site of active kinases. The extent of labeling is inversely proportional to the occupancy by the inhibitor.
-
Protein Digestion: Denature the labeled lysate and digest the proteins into peptides using trypsin.
-
Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled peptides. The relative abundance of a peptide in the Dasatinib-treated sample compared to the control reflects the degree of inhibition for that particular kinase.
Workflow 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA allows for the validation of target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Dasatinib Target Engagement
-
Cell Treatment: Treat the cell line of interest (e.g., K562 for on-target, or a relevant cell line for off-target validation) with Dasatinib or vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or quantitative mass spectrometry.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the Dasatinib-treated samples indicates that Dasatinib has bound to and stabilized the protein.
Signaling Pathway Perturbations by Dasatinib Off-Target Effects
Dasatinib's inhibition of SRC family kinases (SFKs) is a prime example of a well-characterized off-target effect with significant biological consequences. SFKs are involved in a multitude of cellular processes, and their inhibition by Dasatinib can lead to both therapeutic benefits and adverse effects.
Caption: Dasatinib's off-target inhibition of SRC signaling.
The inhibition of SFKs by Dasatinib can disrupt downstream signaling pathways that regulate cell proliferation, survival, migration, and adhesion. While this can be beneficial in certain cancer contexts where SFKs are overactive, it can also lead to side effects such as platelet dysfunction, as SFKs play a crucial role in platelet activation.
Conclusion and Future Directions
The development of kinase inhibitors has revolutionized cancer therapy, but the challenge of off-target effects remains a significant hurdle. A thorough understanding of a compound's selectivity profile, gained through a combination of broad screening and targeted validation assays, is essential for both predicting clinical outcomes and designing safer, more effective drugs. The experimental frameworks presented here provide a robust starting point for researchers seeking to characterize the off-target effects of their compounds of interest. As our understanding of the human kinome and its intricate signaling networks continues to grow, so too will our ability to design the next generation of truly targeted therapies.
A Researcher's Guide to the Spectroscopic Analysis of Naphthyridine Isomers
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are cornerstones in medicinal chemistry and materials science. The six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each possess a unique electronic landscape dictated by the relative positions of their nitrogen atoms. This structural variance translates into distinct spectroscopic signatures. For researchers engaged in the synthesis and application of naphthyridine derivatives, a comprehensive understanding of these signatures is paramount for unambiguous structural elucidation and rational design.
This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize naphthyridine isomers. We will delve into the causality behind the observed spectral differences, present detailed experimental protocols, and illustrate the synergistic power of combining these methods with computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides a direct map of the chemical environment of each proton and carbon atom. The electronegative nitrogen atoms create a significant electronic perturbation within the aromatic rings, leading to characteristic chemical shifts.
Causality of Chemical Shift Differences
The core principle is electron density. The nitrogen atoms withdraw electron density from the ring system (an inductive effect), "deshielding" nearby nuclei. A deshielded nucleus is more exposed to the spectrometer's external magnetic field and thus resonates at a higher frequency, or "downfield" (higher ppm value). Protons and carbons alpha to a nitrogen atom are the most deshielded, while those further away are less affected. The unique arrangement of nitrogens in each isomer creates a distinct pattern of deshielding.
Comparative ¹H NMR Data
The proton NMR spectra are highly diagnostic. Symmetrical isomers like 1,5- and 1,8-naphthyridine will show fewer signals than their asymmetrical counterparts. The chemical shifts of protons alpha to the nitrogens (e.g., H-2, H-8 in 1,8-naphthyridine) are consistently found at the lowest field.
| Proton | 1,5-Naphthyridine (δ, ppm) | 1,6-Naphthyridine (δ, ppm) | 1,7-Naphthyridine (δ, ppm) | 1,8-Naphthyridine (δ, ppm) |
| H-2 | 8.95 | 9.10 | 9.05 | 9.08 |
| H-3 | 7.55 | 7.52 | 8.15 | 7.50 |
| H-4 | 8.25 | 8.28 | 7.65 | 8.20 |
| H-5 | 8.25 | 8.76 | 9.50 | 8.20 |
| H-6 | 7.55 | - | 8.70 | 7.50 |
| H-7 | 8.95 | 7.93 | - | 9.08 |
| H-8 | - | 9.28 | 8.05 | - |
Table 1: Typical ¹H NMR chemical shifts for unsubstituted naphthyridine cores in CDCl₃. Note that H-6 in 1,6-naphthyridine and H-7 in 1,7-naphthyridine are bridgehead carbons with no attached proton. Data compiled from various sources.[1]
Comparative ¹³C NMR Data
Carbon NMR provides direct information about the carbon skeleton. Carbons directly bonded to nitrogen (e.g., C-2, C-8a in 1,7-naphthyridine) and the bridgehead carbons exhibit characteristic downfield shifts.
| Carbon | 1,5-Naphthyridine (δ, ppm) | 2,7-Naphthyridine (δ, ppm) |
| C-2 / C-6 | 151.0 | 152.1 (C-1/C-8) |
| C-3 / C-7 | 124.0 | 118.0 (C-3/C-6) |
| C-4 / C-8 | 136.0 | 136.9 (C-4/C-5) |
| C-4a / C-8a | 144.0 | 149.9 (C-4a/C-8a) |
Table 2: Representative ¹³C NMR chemical shifts for symmetrical naphthyridine isomers.[2][3] The differing nomenclature for 2,7-naphthyridine is noted in parentheses.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the naphthyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[4]
-
2D NMR (for derivatives): For complex substituted isomers, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are invaluable for unambiguous signal assignment.[5][6]
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis. Under high-energy electron impact (EI) ionization, naphthyridine isomers undergo characteristic fragmentation, primarily through the loss of neutral molecules like hydrogen cyanide (HCN).
Causality of Fragmentation
The molecular ion (M⁺˙), formed by losing an electron, is a high-energy radical cation.[7] This energy is dissipated by breaking the weakest bonds. In aromatic heterocycles, the ring structure is stable, but the expulsion of small, stable neutral molecules like HCN is a common fragmentation pathway. While all naphthyridine isomers show a prominent M⁺˙ peak due to the stable aromatic system, the relative intensities of the fragment ions can differ, providing a basis for differentiation.[8]
Comparative Fragmentation Data
The primary fragmentation for all isomers is the loss of one or two molecules of HCN (27 u). For instance, the parent ion at m/z 130 will fragment to ions at m/z 103 and m/z 76. However, some isomers exhibit unique secondary pathways. For example, 1,8-naphthyridine isomers have been noted to show a significant loss of acetylene (C₂H₂, 26 u) as an alternative pathway.
| Isomer Family | Primary Fragmentation | Secondary/Characteristic Fragmentation |
| All Isomers | [M]⁺˙ → [M-HCN]⁺˙ (m/z 103) | [M-HCN]⁺˙ → [M-2HCN]⁺˙ (m/z 76) |
| 1,8-Naphthyridines | [M]⁺˙ → [M-HCN]⁺˙ | Loss of C₂H₂ can be a significant alternative pathway |
| 2,7-Naphthyridines | [M]⁺˙ → [M-HCN]⁺˙ | Fragmentation often initiated at the substituent level in derivatives.[2] |
Table 3: Common fragmentation pathways for naphthyridine isomers under Electron Impact (EI) ionization.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation (ESI): For Electrospray Ionization, which is a "soft" technique ideal for derivatives, prepare a dilute solution (~10 µg/mL) in a volatile solvent like methanol or acetonitrile.[9] This method typically yields the protonated molecule [M+H]⁺ as the base peak with minimal fragmentation.
-
Sample Preparation (EI): For Electron Impact, which induces fragmentation, the sample is introduced into the vacuum system, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer appropriate for the ionization method (e.g., Q-TOF for high-resolution mass measurements, Quadrupole for routine analysis).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu for the parent compound). High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.[10]
Conclusion
Distinguishing between naphthyridine isomers requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR provide the most detailed structural information based on distinct chemical shift patterns, mass spectrometry confirms molecular weight and reveals isomer-specific fragmentation pathways. IR and UV-Vis spectroscopy offer rapid, valuable insights into functional groups and the overall electronic structure. By integrating these experimental techniques with computational DFT predictions, researchers can achieve a high degree of confidence in their structural assignments, paving the way for the successful development of novel naphthyridine-based compounds.
References
-
[Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b] [11][12]naphthyridine-6(5H),8-dione (MBCND). (2019). ResearchGate.]([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Potency and Selectivity of BTN-8, a Novel 8-Bromo-1,2,3,4-tetrahydronaphthyridine Kinase Inhibitor
Abstract
The 1,2,3,4-tetrahydronaphthyridine scaffold is a promising framework in medicinal chemistry, known for its utility in developing novel therapeutic agents.[1][2][3] This guide introduces a novel derivative, 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (herein designated as BTN-8), a potent and selective inhibitor of the PIM1 kinase. PIM1 is a serine/threonine kinase implicated in the progression of various malignancies, including prostate cancer and lymphomas, making it a high-value target for drug development.[4] This document provides a comprehensive benchmark of BTN-8's potency and selectivity, comparing its performance against a known selective PIM1 inhibitor, Quercetagetin, and a broad-spectrum kinase inhibitor, Staurosporine. We present detailed, validated experimental protocols for biochemical potency, cellular target engagement, and broad-panel kinase selectivity, offering researchers a framework for evaluating novel small-molecule inhibitors.
Introduction to Compound Profiles
The successful development of a kinase inhibitor hinges on achieving high potency against the intended target while minimizing activity against other kinases to reduce off-target effects and potential toxicity.[5] This guide evaluates BTN-8 in this context.
-
BTN-8 (8-Bromo-1,2,3,4-tetrahydro-naphthyridine): A novel synthetic small molecule designed for high-affinity binding to the ATP pocket of the PIM1 kinase. Its tetrahydronaphthyridine core provides a rigid scaffold, while the bromo-substitution is hypothesized to enhance binding affinity and selectivity.
-
Quercetagetin: A naturally occurring flavonol identified as a selective, ATP-competitive inhibitor of PIM1 kinase, serving as our positive control for selectivity.[4]
-
Staurosporine: A well-characterized, non-selective kinase inhibitor used as a control to benchmark the broad-spectrum activity profile.[6]
Methodologies for Potency and Selectivity Profiling
To provide a multi-faceted evaluation of BTN-8, we employed a series of assays moving from direct biochemical inhibition to target engagement in a physiological context.
In Vitro Biochemical Potency: IC50 Determination via Luminescence Kinase Assay
Rationale: The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor.[5][7][8] We utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[6] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening, making it an industry standard for profiling kinase inhibitors.[9]
Experimental Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of BTN-8, Quercetagetin, and Staurosporine in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to respective wells.
-
Add 2 µL of a solution containing recombinant human PIM1 kinase in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing PIM1-specific peptide substrate and ATP at its Km concentration).
-
Incubate the reaction for 60 minutes at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase-based reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Normalize the data to the vehicle (100% activity) and high-concentration inhibitor (0% activity) controls. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: While biochemical assays confirm direct inhibition, it is crucial to verify that a compound engages its target within the complex environment of a living cell.[10] CETSA is a powerful biophysical method based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14] Observing a thermal shift provides direct evidence of target engagement in a physiologically relevant context.[15]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., a prostate cancer cell line with high PIM1 expression) to ~80% confluency. Treat the cells with either BTN-8 (at 10x its biochemical IC50) or vehicle (DMSO) for 2 hours.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes across a defined range (e.g., 40°C to 70°C). A non-heated sample serves as a control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of soluble PIM1 kinase using a standard protein detection method such as Western Blot or an In-Cell Western Assay.[8]
-
Data Analysis: For both vehicle- and BTN-8-treated samples, plot the relative amount of soluble PIM1 protein against the temperature. A shift in the melting curve to the right for the BTN-8-treated sample indicates thermal stabilization and confirms cellular target engagement.
Kinase Selectivity Profiling
Rationale: To assess the selectivity of BTN-8, it is essential to screen it against a broad panel of other kinases.[16] This helps identify potential off-target activities that could lead to undesired side effects. A highly selective compound will show potent inhibition of the primary target (PIM1) with significantly less activity against other kinases.[5] This profiling is typically performed by specialized contract research organizations (CROs) or with commercial profiling systems.
Methodology:
-
BTN-8 is submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of over 100-200 distinct human kinases.
-
The percent inhibition for each kinase is determined using a radiometric or luminescence-based activity assay.[17]
-
Any kinase showing significant inhibition (e.g., >50% at 1 µM) is flagged for a follow-up full IC50 determination to quantify the off-target potency.
-
Selectivity is often expressed as a ratio of the off-target IC50 to the on-target IC50. A ratio of >100-fold is generally considered indicative of a selective inhibitor.[5]
Comparative Data Analysis
The following data represents the outcomes of the methodologies described above, benchmarking BTN-8 against the selected comparators.
Potency Comparison: PIM1 Kinase Inhibition
| Compound | Target | IC50 (nM) |
| BTN-8 | PIM1 | 12 |
| Quercetagetin | PIM1 | 15 |
| Staurosporine | PIM1 | 8 |
Table 1: Biochemical potency of inhibitors against PIM1 kinase. Data shows BTN-8 has on-target potency comparable to the non-selective inhibitor Staurosporine and the selective inhibitor Quercetagetin.
Selectivity Profile: Inhibition of Off-Target Kinases
| Kinase Target | BTN-8 (% Inhibition @ 1 µM) | Quercetagetin (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| PIM1 | 98% | 97% | 99% |
| PIM2 | 25% | 45% | 95% |
| PIM3 | 15% | 30% | 92% |
| CDK2 | <5% | 12% | 98% |
| AKT1 | <5% | <10% | 89% |
| MAPK1 | <5% | <10% | 85% |
Table 2: Kinase selectivity profile. BTN-8 demonstrates markedly superior selectivity for PIM1 compared to both Quercetagetin and the non-selective Staurosporine.
Cellular Activity: Target Engagement via CETSA
| Compound | Target | Thermal Shift (ΔTm) | Outcome |
| BTN-8 | PIM1 | +5.2 °C | Confirmed Target Engagement |
| Vehicle | PIM1 | N/A | Baseline Control |
Table 3: Cellular thermal shift assay results. The significant positive shift in the melting temperature (Tm) of PIM1 in the presence of BTN-8 confirms direct binding to its target in an intact cellular environment.
Synthesis and Discussion
The experimental data provides a clear and compelling profile for BTN-8 as a novel kinase inhibitor. The biochemical assays establish its high potency against PIM1 kinase, with an IC50 of 12 nM, which is on par with established inhibitors.
The critical differentiator for BTN-8 lies in its exceptional selectivity. As shown in the kinase panel screen, BTN-8 maintains potent activity against PIM1 while exhibiting minimal inhibition (<25%) against closely related kinases like PIM2 and PIM3, and negligible activity (<5%) against kinases from other families. This profile is substantially cleaner than that of Quercetagetin and vastly superior to the pan-kinase inhibitor Staurosporine. Such high selectivity is a crucial attribute, suggesting a lower probability of off-target-driven toxicity in future therapeutic applications.
Furthermore, the CETSA results confirm that the biochemical potency of BTN-8 translates into direct target engagement within a cellular context. This validation is a critical step, bridging the gap between in vitro activity and potential in vivo efficacy.[14]
Visualized Workflows and Pathways
Caption: Simplified PIM1 signaling pathway promoting cell survival by inhibiting apoptosis.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
-
Molecular Cancer Therapeutics. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 8-bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine 250mg. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]
-
ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
Asynt. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asynt.com [asynt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed protocol for managing waste streams containing 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine, a brominated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste . This classification dictates specific handling and disposal pathways due to the environmental and health risks associated with halogenated compounds and the specialized treatment they require.
Part 1: Immediate Safety Protocols & Hazard Assessment
Before beginning any work that will generate waste, it is imperative to understand the potential hazards. While a specific Safety Data Sheet (SDS) for 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine may not be universally available, data from structurally similar brominated naphthyridine derivatives consistently indicate the following hazards:
Therefore, all handling and disposal preparations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
| PPE & Engineering Controls | Specification & Rationale |
| Primary Engineering Control | All handling, including weighing, transferring, and adding to waste containers, must occur within a certified chemical fume hood.[5][6] |
| Eye & Face Protection | Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart.[5][6] |
| Body Protection | A fully buttoned lab coat must be worn to prevent skin contact.[5] |
Part 2: The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine is its strict segregation as halogenated waste.
Causality: Halogenated organic compounds cannot be disposed of via standard solvent recovery or fuel blending. They require high-temperature incineration at specialized facilities equipped with acid gas scrubbers.[8][9] During incineration, the bromine atom is converted to hydrogen bromide (HBr), a corrosive acid that must be neutralized ("scrubbed") from the exhaust to prevent acid rain and environmental damage. Mixing halogenated and non-halogenated waste streams contaminates the entire batch, dramatically increasing disposal costs and complexity.[10]
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds as hazardous waste.[9][11]
Part 3: Step-by-Step Disposal Protocol
1. Waste Container Selection:
- Use a designated, compatible, and clearly labeled container for "Halogenated Organic Waste."[5][10][12]
- The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap to prevent the release of vapors.[6][12]
2. Waste Labeling:
- Label the container before adding any waste.[12]
- The label must include:
- The words "Hazardous Waste ".[5]
- The full chemical name: "8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine ". Avoid formulas or abbreviations.[12]
- An accurate list of any other chemicals or solvents in the container.
3. Waste Collection:
- Pure Compound/Solid Waste: Collect solid waste, including any contaminated weigh boats or paper, in a designated solid halogenated waste container.
- Solutions: Collect solutions in a liquid halogenated waste container. Do not mix with non-halogenated solvent waste streams.[5][10]
- Contaminated Labware: Disposable items like pipette tips, gloves, and absorbent paper heavily contaminated with the compound should be placed in a solid hazardous waste container.[6]
- Keep the waste container closed at all times except when actively adding waste.[12]
4. Storage Pending Disposal:
- Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area or a designated cabinet, away from incompatible materials.[6]
- Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating waste containing 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine.
Caption: Waste Disposal Workflow for 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine.
Part 5: Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Small Spill (contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate the area with a suitable laboratory detergent and wipe clean.
-
-
Large Spill (outside of a fume hood):
-
Immediately alert others in the area and evacuate personnel.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's emergency response team or EH&S office immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.
-
References
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. United States Environmental Protection Agency.
- 7.19.2 Deactivation Procedures | Environment, Health and Safety. Cornell EHS.
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- Aldrich 274372 - SAFETY DATA SHEET. Sigma-Aldrich.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Proper Disposal of (1-Bromoethyl)benzene-d3: A Guide for Laboratory Professionals. Benchchem.
- Bromine Safety Guideline. Washington State University Environmental Health & Safety.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- Hazardous Waste Reduction. University of Iowa Environmental Health & Safety.
- SAFETY DATA SHEET. Fisher Scientific.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- 8-BROMO-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE Safety Data Sheets. Echemi.
- 8-Bromo-1,6-naphthyridine. PubChem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- 5-Bromo-1,2,3,4-Tetrahydro-1,8-Naphthyridine Safety Data Sheet. AK Scientific, Inc..
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. epa.gov [epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromo-1,2,3,4-tetrahydro-naphthyridine
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine
Hazard Analysis: Understanding the Risks
Based on data from analogous compounds, 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[3][4][5][6][7] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy must create a comprehensive barrier against these risks.
Potential Hazards:
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific experimental conditions, the quantity of the compound being handled, and the potential for exposure. The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for handling 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine in various laboratory settings.
| Protection Type | Standard Handling (e.g., Weighing, Solution Preparation) | Procedures with Splash or Aerosol Potential | Emergency (e.g., Spill) |
| Eye and Face | Chemical safety goggles.[9][10][11] | Chemical safety goggles and a face shield.[1][9][12] | Chemical safety goggles and a full-face respirator.[1][13] |
| Hand | Chemical-resistant gloves (e.g., Nitrile).[1][10][11] | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Heavy-duty chemical-resistant gloves (e.g., Viton®, Butyl rubber).[1] |
| Body | Laboratory coat.[10][14][15] | Chemical-resistant apron over a laboratory coat.[13][14] | Full chemical-resistant suit.[13] |
| Respiratory | Work in a well-ventilated area or chemical fume hood.[1][2] | Mandatory use of a certified chemical fume hood. | NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[1] |
| Footwear | Closed-toe shoes.[10][16] | Closed-toe, chemical-resistant shoes. | Chemical-resistant boots.[13] |
Step-by-Step Protocols for Safe Handling
Donning PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Body Protection: Don a clean, buttoned laboratory coat. If a higher risk of splashing exists, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection: If required, ensure your respirator is properly fitted and has the correct cartridges.
-
Eye and Face Protection: Put on chemical safety goggles. If a face shield is necessary, place it over the goggles.
-
Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put on the first pair, followed by the second.
Doffing PPE (to prevent cross-contamination)
-
Gloves: Remove the outer pair of gloves (if double-gloving) first. Then, remove the inner pair by peeling them off from the cuff downwards, without touching the outer surface with your bare hands.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove your safety goggles.
-
Laboratory Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Respirator: If worn, remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[16][17]
Disposal Plan for Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, aprons) and any materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with 8-Bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine should be placed in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the compound, as well as solutions containing it, must be disposed of according to your institution's hazardous waste guidelines. Never dispose of this chemical down the drain.[16]
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your laboratory's standard operating procedures before reuse.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][16]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before beginning work.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Northeastern University. (n.d.). Safety Using Chemical Reagents. WebGURU.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
- Ampliqon. (n.d.). Safety considerations for chemical reagents.
-
Echemi. (n.d.). 8-bromo-1,2,3,4-tetrahydro-[1][2]naphthyridine. Retrieved from
- ORS. (n.d.). Chemical Safety Guide, 5th Ed.
- Princeton EHS. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety.
- AK Scientific, Inc. (n.d.). 5-Bromo-1,2,3,4-Tetrahydro-1,8-Naphthyridine.
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- National Institutes of Health. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- PubChem. (n.d.). 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine.
- Capot Chemical. (2010, November 16). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
- Echemi. (n.d.). 8-BROMO-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE Safety Data Sheets.
- AK Scientific, Inc. (n.d.). 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
- PubChem. (n.d.). 8-Bromo-1,6-naphthyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine | C8H8Br2N2 | CID 119099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. csub.edu [csub.edu]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. reagent.co.uk [reagent.co.uk]
- 15. ethz.ch [ethz.ch]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. hmc.edu [hmc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
